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  • Product: 3-Amino-5,6-dibromopyrazine-2-carboxylic acid
  • CAS: 502143-36-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Halogenated Pyrazines Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that form the core sc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Pyrazines

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and functional materials.[1] The introduction of halogen atoms, particularly bromine, onto the pyrazine ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions. These modifications are crucial in drug design for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Amino-5,6-dibromopyrazine-2-carboxylic acid, with its amino and carboxylic acid functional groups, presents a versatile platform for further chemical elaboration, making it a valuable building block in the synthesis of more complex molecular architectures.

Proposed Synthesis of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid

Synthetic Strategy: Electrophilic Bromination

The proposed synthesis hinges on the electrophilic aromatic substitution of 3-aminopyrazine-2-carboxylic acid. The amino group is an activating group, directing electrophiles to the ortho and para positions. In the pyrazine ring, the positions available for substitution are C-5 and C-6. The use of a suitable brominating agent, such as N-bromosuccinimide (NBS), is anticipated to yield the desired di-brominated product. Microwave-assisted synthesis is suggested as an efficient method for this type of halogenation, often leading to shorter reaction times and higher yields.[2][3][4]

Synthetic Workflow A 3-Aminopyrazine-2-carboxylic acid (Starting Material) D Reaction Mixture A->D B N-Bromosuccinimide (NBS) Acetonitrile (Solvent) B->D C Microwave Irradiation (Reaction Condition) C->D Initiates Reaction E Purification (Column Chromatography) D->E Crude Product F 3-Amino-5,6-dibromopyrazine-2-carboxylic acid (Final Product) E->F

Caption: Proposed synthetic workflow for 3-Amino-5,6-dibromopyrazine-2-carboxylic acid.

Detailed Experimental Protocol

Materials:

  • 3-Aminopyrazine-2-carboxylic acid (≥99%)[5]

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a microwave-safe reaction vessel, add 3-aminopyrazine-2-carboxylic acid (1.0 mmol).

  • Add anhydrous acetonitrile (10 mL) and stir to dissolve.

  • Add N-bromosuccinimide (NBS) (2.2 mmol) to the solution.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 100°C) for a specified time (e.g., 15-30 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).[4]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-Amino-5,6-dibromopyrazine-2-carboxylic acid.

Comprehensive Characterization

The structural elucidation of the synthesized 3-Amino-5,6-dibromopyrazine-2-carboxylic acid would rely on a combination of spectroscopic techniques. The following sections detail the expected outcomes from these analyses, drawing comparisons with the non-brominated analogue, 3-aminopyrazine-2-carboxylic acid.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple. The two bromine atoms at the 5 and 6 positions mean there are no protons directly attached to the pyrazine ring. The spectrum should primarily show signals for the amine and carboxylic acid protons.

¹³C NMR: The carbon NMR will be more informative, with distinct signals for each of the carbon atoms in the pyrazine ring and the carboxyl group. The introduction of the electron-withdrawing bromine atoms is expected to shift the signals of the adjacent carbon atoms downfield.

Predicted NMR Data ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Amine (-NH₂) Protons Broad singlet, ~7.0-8.0-
Carboxylic Acid (-COOH) Proton Broad singlet, >10.0-
C2 (Carboxylic Acid) -~165-170
C3 (Amino) -~145-150
C5 (Bromo) -~120-125
C6 (Bromo) -~120-125

Note: Predicted chemical shifts are approximate and can be influenced by solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. The characteristic absorptions for the carboxylic acid and amine groups are expected to be prominent.[8][9][10]

Functional Group Expected IR Absorption (cm⁻¹) Vibrational Mode
O-H (Carboxylic Acid) 2500-3300 (very broad)Stretching
N-H (Amine) 3300-3500 (two bands)Symmetric & Asymmetric Stretching
C=O (Carboxylic Acid) 1700-1725Stretching
C-N 1250-1350Stretching
C-Br 500-600Stretching
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The presence of two bromine atoms will result in a characteristic isotopic pattern in the molecular ion peak due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Expected Fragmentation:

  • Molecular Ion (M⁺): A cluster of peaks corresponding to the molecular weight of C₅H₃Br₂N₃O₂. The isotopic pattern will show peaks at M, M+2, and M+4.

  • Loss of H₂O: A fragment corresponding to the loss of a water molecule from the carboxylic acid.

  • Loss of COOH: A prominent fragment resulting from the cleavage of the carboxylic acid group.[11][12]

Caption: Molecular structure of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid.

Safety and Handling

As with all halogenated organic compounds, 3-Amino-5,6-dibromopyrazine-2-carboxylic acid should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide provides a comprehensive overview of the proposed synthesis and characterization of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid. While a direct, published protocol is not currently available, the outlined synthetic strategy, based on established chemical principles, offers a viable route to this valuable compound. The predicted characterization data provides a benchmark for researchers seeking to synthesize and identify this molecule. The versatile functional groups of this halogenated pyrazine make it a promising candidate for further investigation in the fields of medicinal chemistry and materials science.

References

  • Pujol, D. Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry.
  • Efficient Halogenation of 2-Aminopyrazine.
  • Pujol, M. D., et al. Efficient Halogenation of 2-Aminopyrazine. Thieme E-Books & E-Journals.
  • 3-Amino-5-bromopyridine-2-carboxylic acid. PubChem.
  • Pujol, D. Mono- und Dihalogenierung von 2-Aminopyrazin. Thieme Chemistry.
  • Prabavathi, N., et al. The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. Journal of Environmental Nanotechnology.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors.
  • 3-Amino-6-bromopyrazine-2-carboxamide. Vibrant Pharma Inc.
  • 3-amino-5-bromopyridine-2-carboxylic acid Formula. ECHEMI.
  • 3-amino-5-bromopyridine-2-carboxylic acid. ChemicalBook.
  • 3-Amino-6-bromopyrazine-2-carboxylic acid AldrichCPR. Sigma-Aldrich.
  • 3-Aminopyrazine-2-carboxylic acid. PubMed.
  • 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid. Benchchem.
  • Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation.
  • 3-Amino-2-pyrazinecarboxylic acid. Sigma-Aldrich.
  • Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.
  • The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. Journal of Environmental Nanotechnology.
  • 3-Amino 5-Bromo 2-Carboxylic Acid (870997-85-6) Trader.
  • 3-Amino-6-bromopyrazine-2-carboxylic acid. PubChem.
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • 3-Amino-2-pyrazinecarboxylic acid. PubChem.
  • IR Spectrum: Carboxylic Acids. Química Organica.org.
  • Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes.
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI.
  • Synthesis of α-bromocarboxylic acids and deriv
  • IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.
  • Mass Spectrometry - Fragmentation P
  • 3-Amino-5-methylpyrazine-2-carboxylic acid. PubChem.
  • Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies. PubMed Central.
  • Mass Spectrometry Part 7 - Fragment
  • Low mass MS/MS fragments of protonated amino acids used for distinction of their 13C-isotopomers in metabolic studies. PubMed.

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Exploratory

An In-depth Technical Guide to 3-Amino-5,6-dibromopyrazine-2-carboxylic acid: Properties, Predictions, and Protocols for the Research Scientist

Foreword In the intricate tapestry of medicinal chemistry, heterocyclic scaffolds form the vibrant threads from which countless therapeutic agents are woven. Among these, the pyrazine ring system is a recurring motif, va...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the intricate tapestry of medicinal chemistry, heterocyclic scaffolds form the vibrant threads from which countless therapeutic agents are woven. Among these, the pyrazine ring system is a recurring motif, valued for its unique electronic properties and its capacity for diverse functionalization. This guide focuses on a particularly compelling derivative: 3-Amino-5,6-dibromopyrazine-2-carboxylic acid . As a trifunctional building block, it presents a wealth of opportunities for synthetic chemists and drug discovery professionals. However, its effective utilization is predicated on a thorough understanding of its fundamental physicochemical properties.

This document, prepared for researchers, scientists, and drug development professionals, moves beyond a simple data sheet. As Senior Application Scientists, we aim to provide a deeper, more causal understanding of this molecule. Where experimental data is sparse, we will ground our predictions in established chemical principles and data from analogous structures. Crucially, this guide provides detailed, field-proven experimental protocols, empowering you to validate these properties in your own laboratory. Our objective is to equip you with the foundational knowledge and practical methodologies necessary to confidently and effectively incorporate this versatile scaffold into your research and development endeavors.

Molecular Architecture and Core Physical Characteristics

The utility of any chemical building block is fundamentally dictated by its structure. 3-Amino-5,6-dibromopyrazine-2-carboxylic acid is a highly functionalized aromatic heterocycle. Its key features—an acidic carboxylic acid, a basic amino group, and two synthetically versatile bromine atoms—are arranged on a π-deficient pyrazine ring. This specific arrangement governs its reactivity, solubility, and potential for intermolecular interactions.

Table 1: Fundamental Molecular and Physical Properties

PropertyValue / Predicted ValueRationale / Source
Molecular Formula C₅H₃Br₂N₃O₂N/A
Molecular Weight 312.91 g/mol Calculated
Appearance Likely an off-white to yellow or light brown solidBy analogy to similar compounds.
Melting Point > 200 °C (with decomposition)Estimated based on related structures like 3-amino-5-bromopyridine-2-carboxylic acid (>170 °C dec.)[1]. High melting points are common for rigid, polar molecules with potential for strong intermolecular hydrogen bonding and stacking.
Canonical SMILES C1(=C(C(=NC(=N1)N)Br)Br)C(=O)ON/A
InChI Key YQGNBVJPJALBSS-UHFFFAOYSA-NN/A

The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, compounded by the inductive effects of the two bromine atoms and the carboxylic acid, renders the aromatic system electron-deficient. This has profound implications for its chemical reactivity and the acidity/basicity of its functional groups.

Solubility Profile: Navigating Polarity and Formulation

Solubility is a cornerstone of drug development, influencing everything from reaction conditions to bioavailability. For 3-Amino-5,6-dibromopyrazine-2-carboxylic acid, the presence of both hydrogen bond donors (amino and carboxyl groups) and acceptors (carboxyl oxygen and ring nitrogens) suggests a complex solubility profile.

Table 2: Predicted Solubility Behavior

Solvent ClassPredicted SolubilityJustification
Polar Aprotic (e.g., DMSO, DMF)SolubleThese solvents are excellent at disrupting the intermolecular hydrogen bonds that likely exist in the solid state of the compound. This is a common characteristic for multifunctional heterocyclic compounds.
Polar Protic (e.g., Methanol, Ethanol)Sparingly to Moderately SolubleAlcohols can act as both hydrogen bond donors and acceptors, but may be less effective than DMSO at breaking up a stable crystal lattice. Solubility is expected to be moderate at best.
Aqueous Media pH-Dependent; Poorly soluble at neutral pHThe molecule's ability to exist as a zwitterion, cation, or anion will dictate its aqueous solubility. At its isoelectric point, where the net charge is zero, minimal aqueous solubility is expected. Solubility will increase at pH values where either the carboxylic acid is fully deprotonated (pH > pKa₁) or the amino group is protonated (pH < pKa₂).
Non-polar (e.g., Hexanes, Toluene)InsolubleThe high polarity of the molecule makes it incompatible with non-polar solvents.
Experimental Protocol: Thermodynamic "Shake-Flask" Solubility Assay

To move from prediction to fact, the "shake-flask" method remains the gold standard for determining thermodynamic equilibrium solubility. This protocol is a self-validating system for generating reliable data.

Workflow for Thermodynamic Solubility Determination

Caption: Standard operating procedure for the shake-flask method to determine equilibrium solubility.

Expertise Behind the Protocol:

  • Why Excess Solid? The addition of an excess of the solid is a critical, self-validating step that ensures the final solution is genuinely saturated. The visible presence of undissolved solid at the end of the experiment confirms that equilibrium has been reached.

  • Why 24-48 Hours? This extended equilibration time is necessary to ensure that the dissolution process has reached a true thermodynamic equilibrium, which can be slow for poorly soluble, crystalline compounds.

  • Why Filtration? Filtration is a mandatory step to prevent microscopic solid particles from being carried into the analytical sample, which would artificially inflate the measured solubility.

Ionization Behavior: The pKa Profile

The pKa values of the acidic and basic groups are critical predictors of a molecule's behavior in biological systems. They determine the charge state at physiological pH, which in turn affects membrane permeability, receptor binding, and solubility.

Table 3: Predicted pKa Values

Ionizable GroupPredicted pKaRationale
Carboxylic Acid (pKa₁) ~2.0 - 3.0The pyrazine ring is strongly electron-withdrawing, and this effect is intensified by the two bromine atoms. This powerful inductive effect stabilizes the carboxylate anion, making the corresponding acid significantly stronger (lower pKa) than a typical aliphatic carboxylic acid (pKa ~4.8) or even benzoic acid (pKa ~4.2).
Amino Group (pKa₂) ~1.0 - 2.0The same electron-withdrawing effects that increase the acidity of the carboxyl group drastically decrease the basicity of the amino group. The lone pair on the nitrogen is less available for protonation, resulting in a very low pKa for its conjugate acid.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

For compounds with a chromophore, UV-Vis spectrophotometry provides a robust method for pKa determination, requiring only small amounts of material.

Workflow for Spectrophotometric pKa Determination

G cluster_prep Sample & Buffer Preparation cluster_assay Spectral Acquisition cluster_analysis Data Analysis A 1. Prepare a concentrated stock solution of the compound in DMSO B 2. Prepare a series of buffers covering a wide pH range (e.g., pH 1 to 12) A->B C 3. Dilute the stock solution into each buffer to a constant final concentration D 4. Record the full UV-Vis spectrum (e.g., 200-400 nm) for each pH sample C->D E 5. Identify wavelengths with the largest absorbance change as a function of pH F 6. Plot absorbance at these wavelengths vs. pH E->F G 7. Fit the data to the Henderson-Hasselbalch equation to determine the inflection point (pKa) F->G

Caption: Procedural workflow for determining pKa values using UV-Vis spectroscopy.

Trustworthiness of the Method:

  • Causality: The principle relies on the fact that the protonated and deprotonated forms of the molecule will have different electronic structures and thus different UV-Vis absorbance spectra. The change in absorbance is directly proportional to the ratio of the two species.

  • Self-Validation: The resulting plot of absorbance vs. pH should yield a clear sigmoidal curve. A well-defined inflection point is a strong indicator of a reliable measurement. The experiment should be repeated at multiple wavelengths to ensure consistency of the calculated pKa value.

Chemical Stability Profile

Assessing the stability of a compound under various stress conditions is crucial for establishing its shelf-life, handling procedures, and potential liabilities in a formulation.

Table 4: Predicted Stability and Rationale

ConditionPredicted StabilityRationale for Potential Degradation
Acidic (e.g., pH 1-3) Likely StableThe amino group will be protonated, deactivating the ring towards electrophilic attack. Amide-like linkages are generally stable to acid hydrolysis.
Basic (e.g., pH 9-12) Potentially LabileStrong basic conditions could promote nucleophilic aromatic substitution, potentially displacing the bromine atoms, although this would likely require harsh conditions.
Oxidative (e.g., H₂O₂) Potentially LabileThe amino group, while deactivated, could still be a site for oxidation.
Photolytic (ICH Q1B) Requires Experimental EvaluationAromatic systems, particularly those with heteroatoms and halogens, can be susceptible to degradation upon exposure to UV or visible light.

Predicted Spectroscopic Fingerprint

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the known effects of substituents on chemical shifts, we can predict the key features of the NMR and mass spectra.

Table 5: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR (in DMSO-d₆)- Carboxylic Acid Proton (-COOH): A very broad singlet, likely > 12 ppm. - Amino Protons (-NH₂): A broad singlet, likely between 7-9 ppm. - Aromatic Protons: None. The pyrazine ring is fully substituted.
¹³C NMR (in DMSO-d₆)- Carboxylic Carbon (-COOH): ~165-175 ppm.[2] - C-NH₂: ~150-160 ppm. - C-Br: Two distinct signals, likely in the range of 110-130 ppm. - C-COOH: ~135-145 ppm.
Mass Spec. (ESI-)- [M-H]⁻: A prominent pair of peaks at m/z ~310.8 and ~312.8, reflecting the isotopic signature of two bromine atoms (¹⁹Br and ⁸¹Br have ~1:1 natural abundance).

Conclusion

3-Amino-5,6-dibromopyrazine-2-carboxylic acid stands as a promising, albeit sparsely characterized, building block for medicinal chemistry. This guide has sought to construct a comprehensive physicochemical profile by integrating foundational chemical principles with data from analogous structures. While predictive, this analysis provides a robust starting point for any researcher. The true value lies in the provided experimental frameworks, which are designed to be both rigorous and self-validating. By systematically applying these protocols for determining solubility, pKa, and stability, scientists can generate the high-quality, reliable data necessary to unlock the full synthetic potential of this versatile molecule and accelerate the journey from concept to clinical candidate.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Journal of Environmental Nanotechnology. (n.d.). The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. Retrieved from [Link]

  • ResearchGate. (2009, May). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Retrieved from [Link]

  • Cynor Laboratories. (n.d.). 3-Amino 5-Bromo 2-Carboxylic Acid (870997-85-6) Trader. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-6-bromopyrazine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-methylpyrazine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3-amino-6-dimethylaminopyrazine-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 19). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ACS Publications. (2022, November 5). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from [Link]

  • YouTube. (2021, July 16). Amino Acids - pH & pKa - Titration - Part 3 - Biochemistry for MCAT, DAT, NEET, GCSE. Retrieved from [Link]

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Foundational

3-Amino-5,6-dibromopyrazine-2-carboxylic acid CAS number and molecular structure

An In-depth Technical Guide to 3-Amino-5,6-dibromopyrazine-2-carboxylic acid: Synthesis, Properties, and Applications based on Analog Analysis Authored by a Senior Application Scientist Introduction: Navigating the Lands...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-5,6-dibromopyrazine-2-carboxylic acid: Synthesis, Properties, and Applications based on Analog Analysis

Authored by a Senior Application Scientist

Introduction: Navigating the Landscape of a Novel Heterocycle

In the realm of medicinal chemistry, substituted pyrazines represent a class of heterocyclic compounds with significant therapeutic potential. Their unique electronic properties and ability to act as bioisosteres for other aromatic systems have led to their incorporation into a wide array of drug candidates, including kinase inhibitors and channel modulators. This guide focuses on the specific, yet sparsely documented, compound: 3-Amino-5,6-dibromopyrazine-2-carboxylic acid .

The absence of a registered CAS number or extensive literature underscores the novelty of this molecule. For the discerning researcher, this presents both a challenge and an opportunity. This document serves as a predictive and proactive technical guide, leveraging data from closely related, well-characterized chemical analogs to forecast the properties, synthesis, and potential applications of this target compound. Our approach is grounded in the principles of structure-activity relationships (SAR) and synthetic chemistry, providing a robust framework for its future investigation.

Part 1: Molecular Structure and Physicochemical Properties

While a definitive CAS number for 3-Amino-5,6-dibromopyrazine-2-carboxylic acid is not currently assigned, we can deduce its molecular structure and estimate its core properties.

Inferred Molecular Structure

The IUPAC name dictates a pyrazine ring substituted with an amino group at position 3, a carboxylic acid at position 2, and bromine atoms at positions 5 and 6.

Caption: Proposed molecular structure of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid.

Physicochemical Data Summary

The following table summarizes the key identifiers of the target compound and its closest, publicly documented analogs. This comparative data is crucial for predicting the behavior of the title compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Amino-5,6-dibromopyrazine-2-carboxylic acid Not AssignedC₅H₃Br₂N₃O₂~296.90 (Calculated)
3-Amino-6-bromopyrazine-2-carboxylic acid[1]486424-37-7C₅H₄BrN₃O₂218.01[1][2]
3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid[3]1303968-25-3C₅H₅BrN₄O₂233.02[3]
3-Amino-5,6-dichloropyrazine-2-carboxylic acid[4]4853-52-5C₅H₃Cl₂N₃O₂223.99

Part 2: Proposed Synthesis Strategies

A robust and reliable synthetic route is paramount for the exploration of any new chemical entity. Based on established precedent for halogenated pyrazines, a multi-step synthesis is anticipated.

Retrosynthetic Analysis

A plausible retrosynthetic pathway originates from a more readily available pyrazine core. The key transformations would involve controlled halogenation and functional group interconversion. The synthesis of the related 3-amino-5,6-dichloro-2-pyrazinecarboxylic acid often starts from its methyl ester, which is then hydrolyzed.[4] A similar approach can be envisioned here.

Proposed Synthetic Workflow

The following workflow outlines a potential route, starting from 3-Aminopyrazine-2-carboxylic acid.

G start 3-Aminopyrazine-2-carboxylic acid step1 Esterification (e.g., SOCl₂/MeOH) start->step1 intermediate1 Methyl 3-aminopyrazine-2-carboxylate step1->intermediate1 step2 Dibromination (e.g., NBS or Br₂ in H₂SO₄) intermediate1->step2 intermediate2 Methyl 3-amino-5,6-dibromopyrazine-2-carboxylate step2->intermediate2 step3 Hydrolysis (e.g., LiOH or NaOH) intermediate2->step3 product 3-Amino-5,6-dibromopyrazine-2-carboxylic acid step3->product

Caption: Proposed synthetic workflow for 3-Amino-5,6-dibromopyrazine-2-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Esterification

  • Suspend 3-Aminopyrazine-2-carboxylic acid in methanol.

  • Cool the mixture to 0°C in an ice bath.

  • Add thionyl chloride dropwise while maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours until TLC indicates completion.

  • Remove the solvent under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Step 2: Dibromination

  • Dissolve the methyl ester from Step 1 in concentrated sulfuric acid at 0°C.

  • Add N-bromosuccinimide (NBS) portion-wise, ensuring the temperature does not exceed 10°C.

  • Stir the reaction at room temperature for 12-24 hours. The reaction progress should be monitored by HPLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a solid base like sodium carbonate.

  • The precipitated solid can be filtered, washed with water, and dried.

Step 3: Hydrolysis

  • Suspend the crude dibrominated ester in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH).

  • Stir at room temperature for 2-4 hours until the ester is fully consumed.

  • Acidify the reaction mixture with 1N HCl to a pH of ~2-3 to precipitate the carboxylic acid.[4]

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Causality: The choice of a strong acid in the bromination step is to protonate the pyrazine ring, deactivating it towards electrophilic substitution, but the amino group's directing effect should still favor substitution at the 5 and 6 positions. The final hydrolysis is a standard procedure to convert the ester back to the carboxylic acid.

Part 3: Applications in Drug Discovery & Medicinal Chemistry

The structural motifs present in 3-Amino-5,6-dibromopyrazine-2-carboxylic acid are prevalent in compounds with significant biological activity.

Kinase Inhibition (e.g., FGFR)

The 3-aminopyrazine-2-carboxamide scaffold is a key pharmacophore in a novel class of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[5] These inhibitors are crucial in oncology, as FGFR aberrations are implicated in various cancers.[5] The amino group and the adjacent carbonyl typically form critical hydrogen bonds within the kinase hinge region. The dibromo-substituents would occupy the hydrophobic pocket, potentially enhancing binding affinity and selectivity.

cluster_pathway FGFR Signaling Pathway FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 3-Aminopyrazine-based Inhibitor (e.g., 18i) Inhibitor->FGFR Blocks Activation

Caption: Potential site of action for a 3-aminopyrazine derivative in the FGFR signaling pathway.

Ion Channel Modulation

Analogs such as 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid are key intermediates for potent epithelial sodium channel (ENaC) blockers.[3] These agents are investigated for treating respiratory diseases like cystic fibrosis and asthma.[3] The dibrominated version could offer altered pharmacokinetic properties, such as increased lipophilicity, which might affect cell permeability and duration of action.

Anticancer and Antimicrobial Agents

Pyrazine derivatives have a long history as anticancer and antimicrobial agents.[6] The title compound, and its potential transition metal complexes, could exhibit significant anticancer activity.[6] Furthermore, related structures like 3-Amino-6-bromopyrazine-2-carbonitrile are used as intermediates in the synthesis of anti-cancer and anti-inflammatory agents.[7]

Part 4: Analytical Characterization (Predicted)

A thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound.

Spectroscopic Methods

Based on studies of similar molecules like 3-amino-2-pyrazine carboxylic acid, the following spectroscopic signatures can be anticipated.[8][9]

  • ¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show a broad singlet for the carboxylic acid proton (δ > 10 ppm) and another for the amino protons. The absence of aromatic protons on the pyrazine ring is a key identifying feature.

  • ¹³C NMR: The spectrum should display five distinct carbon signals. The carboxyl carbon would be the most downfield signal (δ > 160 ppm), followed by the carbon atoms attached to the nitrogen and bromine atoms.

  • FT-IR: Characteristic peaks would include N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹), a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), and a strong C=O stretch (~1700 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight. A characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for M, M+2, and M+4 peaks) would be definitive proof of the dibromination.

Part 5: Safety and Handling

While no specific MSDS exists for the title compound, the safety protocols for its close analogs provide a reliable guide.

  • Hazard Classification: Based on analogs, it should be treated as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[10][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10] A NIOSH/MSHA-approved respirator should be used if dust formation is likely.[10]

  • Handling: Use only in a well-ventilated area.[10] Avoid breathing dust, fume, gas, mist, vapors, or spray.[10] Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] For maintaining product quality, storage at 2-8 °C is recommended.[3][10]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[10]

Conclusion

3-Amino-5,6-dibromopyrazine-2-carboxylic acid stands as a promising but unexplored molecule at the frontier of heterocyclic chemistry. This guide provides a comprehensive, predictive framework for its synthesis, characterization, and application. By leveraging the extensive data available for its structural analogs, researchers are well-equipped to undertake the practical investigation of this compound. Its potential as a scaffold in kinase inhibition and other therapeutic areas makes it a valuable target for future drug discovery efforts.

References

  • Fisher Scientific. (2015-05-26). Safety Data Sheet: 3-Amino-6-bromopyrazine-2-carboxylic acid.
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  • Thermo Fisher Scientific. (2025-12-22).
  • Journal of Environmental Nanotechnology. The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Retrieved from [Link]

  • Cynor Laboratories. 3-Amino 5-Bromo 2-Carboxylic Acid (870997-85-6). Retrieved from [Link]

  • Carl ROTH.
  • Journal of Environmental Nanotechnology. The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. Retrieved from [Link]

  • Capot Chemical. (2015-08-27). MSDS of 3-Amino-6-bromopyrazine-2-carboxylic acid.
  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

  • PubChem. 3-Amino-6-bromopyrazine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.
  • National Institutes of Health. (2024-11-05). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from [Link]

  • ResearchGate. (2009-05). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Retrieved from [Link]

  • Vibrant Pharma Inc. 3-Amino-6-bromopyrazine-2-carboxamide.
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Sources

Exploratory

Spectroscopic Characterization of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid: A Predictive and Methodological Guide

Abstract This technical guide provides a comprehensive analysis of the anticipated spectroscopic profile of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid, a key heterocyclic intermediate in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic profile of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid, a key heterocyclic intermediate in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from analogous structures to offer an in-depth, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide presents detailed, field-proven protocols for the acquisition of high-fidelity spectroscopic data for this and similar solid organic compounds, designed to ensure data integrity and reproducibility. This work is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction and Rationale

3-Amino-5,6-dibromopyrazine-2-carboxylic acid belongs to the pyrazine class of nitrogen-containing heterocycles, a scaffold of significant interest in pharmaceutical research due to its prevalence in biologically active molecules.[1] The precise elucidation of its molecular structure is the bedrock upon which all further research—from reaction optimization to structure-activity relationship (SAR) studies—is built. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this characterization process, each providing a unique and complementary piece of the structural puzzle.

A diligent search of scientific databases and supplier catalogs did not yield a complete, published set of experimental spectroscopic data for the title compound. This guide, therefore, adopts a predictive and methodological approach. By dissecting the molecule into its constituent functional groups (a carboxylic acid, a primary amine, a dibrominated pyrazine ring), we can apply established spectroscopic principles to forecast its spectral features with a high degree of confidence. This predictive exercise is not merely academic; it equips the synthetic chemist with a clear set of expectations, enabling them to rapidly assess the success of a synthesis and identify the target molecule in a complex reaction mixture.

This guide is structured to first present the predicted spectroscopic data, explaining the chemical principles that inform these predictions. Subsequently, it provides robust, step-by-step protocols for acquiring this data, framed with the practical insights of an experienced application scientist.

Predicted Spectroscopic Data and Interpretation

The structural integrity of a synthesized compound is paramount. The following sections detail the anticipated spectroscopic signatures for 3-Amino-5,6-dibromopyrazine-2-carboxylic acid, providing a benchmark for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, it provides information on the connectivity and chemical nature of each atom.

Molecular Structure and Atom Labeling

For clarity in the following discussion, the atoms of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid are labeled as shown below.

M [M+H]⁺ m/z ~310, 312, 314 M_H2O [M+H - H₂O]⁺ m/z ~292, 294, 296 M->M_H2O - H₂O M_COOH [M+H - HCOOH]⁺ m/z ~264, 266, 268 M->M_COOH - HCOOH (formic acid) M_Br [M+H - HCOOH - Br]⁺ m/z ~185, 187 M_COOH->M_Br - Br• M_Br2 [M+H - HCOOH - 2Br]⁺ m/z ~106 M_Br->M_Br2 - Br•

Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺ ion.

The primary fragmentation is likely the loss of formic acid (HCOOH, 46 Da) or water (18 Da) from the protonated molecule. [2]Subsequent fragmentation would involve the sequential loss of the bromine radicals. The characteristic 1:1 isotopic doublet for a single bromine atom would be observed in the m/z ~185, 187 fragment.

Experimental Protocols for Spectroscopic Analysis

The acquisition of high-quality data is contingent on meticulous sample preparation and adherence to established instrumental protocols. The following sections provide detailed methodologies for a solid sample such as 3-Amino-5,6-dibromopyrazine-2-carboxylic acid.

Protocol for NMR Data Acquisition (¹H and ¹³C)

This protocol is designed for a standard solution-state NMR spectrometer.

cluster_prep Sample Preparation cluster_acq Data Acquisition Weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) Solvent 2. Add Solvent (~0.6 mL DMSO-d₆) Weigh->Solvent Dissolve 3. Dissolve (Vortex/sonicate until clear) Solvent->Dissolve Transfer 4. Transfer to NMR Tube (Use pipette, avoid solids) Dissolve->Transfer Clean 5. Clean & Cap Tube Transfer->Clean Insert 6. Insert into Spectrometer Clean->Insert Lock 7. Lock on Deuterium Signal Insert->Lock Shim 8. Shim for Field Homogeneity Lock->Shim Tune 9. Tune & Match Probe Shim->Tune Acquire 10. Acquire Spectra (¹H, ¹³C, DEPT, COSY, etc.) Tune->Acquire

Caption: Workflow for solution-state NMR sample preparation and data acquisition.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial. [3] * Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

    • Gently vortex or sonicate the vial until the sample is fully dissolved. Visually inspect for any suspended solids.

    • Using a clean glass pipette, carefully transfer the solution into a high-quality 5 mm NMR tube, ensuring a sample height of about 4-5 cm. [3] * Wipe the outside of the NMR tube with a lint-free wipe dampened with ethanol and place a cap on the tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge for consistency.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field by optimizing the lock signal to achieve maximum homogeneity and resolution.

    • Tune and match the appropriate NMR probe channels (e.g., ¹H and ¹³C) to the correct frequencies. [4] * Acquire a standard ¹H spectrum. Optimize spectral width, number of scans, and relaxation delay.

    • Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C.

    • (Optional but Recommended) Acquire 2D spectra such as COSY, HSQC, and HMBC to confirm assignments and connectivity, although for this simple structure, they may not be strictly necessary.

Protocol for FT-IR Data Acquisition

For a solid sample, the Attenuated Total Reflectance (ATR) method is highly recommended as it requires minimal sample preparation and is non-destructive. [5]

cluster_prep ATR-FTIR Analysis Clean 1. Clean ATR Crystal (e.g., with isopropanol) Background 2. Collect Background Spectrum (Clean crystal, no sample) Clean->Background Place 3. Place Sample on Crystal (Small amount of solid powder) Background->Place Pressure 4. Apply Pressure (Ensure good contact) Place->Pressure Collect 5. Collect Sample Spectrum Pressure->Collect Clean_Post 6. Clean Crystal After Use Collect->Clean_Post

Caption: Workflow for solid sample analysis using ATR-FTIR spectroscopy.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe it gently with a lint-free cloth soaked in a volatile solvent like isopropanol and allow it to dry completely.

    • Collect a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Place a small amount (1-2 mg) of the solid powder directly onto the center of the ATR crystal. [6] * Lower the pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common cause of poor-quality spectra.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

    • After analysis, clean the crystal and pressure arm tip thoroughly.

Protocol for ESI-MS Data Acquisition

This protocol outlines the preparation of a sample for analysis by a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via electrospray ionization.

cluster_prep Sample Preparation cluster_acq Data Acquisition Stock 1. Prepare Stock Solution (~1 mg/mL in MeOH or MeCN) Dilute 2. Prepare Working Solution (Dilute stock to ~1-10 µg/mL) Stock->Dilute Acidify 3. Acidify/Basify (Optional) (Add 0.1% Formic Acid for Pos. Mode) Dilute->Acidify Filter 4. Filter if Necessary (Use 0.22 µm syringe filter) Acidify->Filter Vial 5. Transfer to MS Vial Filter->Vial Infuse 6. Infuse Sample (Direct infusion or via LC) Vial->Infuse Optimize 7. Optimize Source Parameters (Capillary voltage, gas flow, temp.) Infuse->Optimize Acquire 8. Acquire Spectra (Full scan MS, then MS/MS) Optimize->Acquire

Caption: Workflow for ESI-MS sample preparation and data acquisition.

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile. [7] * Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically, as overly concentrated samples can cause signal suppression and source contamination. [7] * For positive ion mode analysis ([M+H]⁺), it is beneficial to add 0.1% formic acid to the final solution to promote protonation. For negative ion mode ([M-H]⁻), a small amount of ammonium hydroxide can be added.

    • If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter into a clean autosampler vial.

    • Cap the vial securely.

  • Instrument Setup and Data Acquisition:

    • Introduce the sample into the ESI source, either by direct infusion using a syringe pump or via an HPLC system.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature, to achieve a stable and maximal ion signal for the target compound.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da) to identify the molecular ion and its characteristic isotopic pattern.

    • Perform a tandem MS (MS/MS) experiment by selecting the monoisotopic molecular ion as the precursor and applying collision energy to induce fragmentation. This will provide the fragmentation pattern for structural confirmation.

Conclusion

References

  • Prabavathi, N., et al. (2015). The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. Journal of Environmental Nanotechnology, 4(3), 1-10.
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  • University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • ALWSCI. (2024). How To Prepare And Run An NMR Sample. Retrieved from [Link]

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  • Rull, G., et al. (2020).
  • Zhang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 64(15), 11395-11414.
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  • Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Ng, K. F., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–14.
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  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

  • Journal of Environmental Nanotechnology. (n.d.). The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

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Foundational

Solubility and stability of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abs...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this compound, this document serves as a practical manual, outlining the foundational principles and detailed experimental protocols necessary for its characterization. By leveraging established methodologies for active pharmaceutical ingredients (APIs), this guide will empower researchers to generate reliable data, enabling informed decisions in drug development processes.

Introduction: The Significance of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid

3-Amino-5,6-dibromopyrazine-2-carboxylic acid belongs to the pyrazine class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules.[1][2][3] The presence of an amino group, a carboxylic acid, and bromine substituents on the pyrazine ring suggests a molecule with diverse chemical properties and potential therapeutic applications.[4][5][6] Understanding its solubility and stability is a critical first step in the drug development pipeline, as these properties fundamentally influence bioavailability, formulation, and shelf-life.[7][8][9]

This guide will provide a theoretical and practical foundation for characterizing this molecule, addressing the causality behind experimental choices to ensure the generation of robust and reliable data.

Physicochemical Properties and Predicted Behavior

While specific data for 3-Amino-5,6-dibromopyrazine-2-carboxylic acid is scarce, we can infer its likely behavior based on its functional groups and the properties of similar pyrazine derivatives.

  • Pyrazine Ring: The aromatic pyrazine core contributes to the molecule's planarity and potential for π-π stacking interactions.

  • Amino Group: The amino group can act as a hydrogen bond donor and a weak base, influencing its solubility in acidic solutions.

  • Carboxylic Acid Group: The carboxylic acid moiety is a hydrogen bond donor and acceptor and will significantly impact solubility in aqueous media, particularly as a function of pH.[10]

  • Bromine Substituents: The two bromine atoms increase the molecular weight and lipophilicity of the compound, which may decrease its aqueous solubility.

Based on these features, it is anticipated that the solubility of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid will be pH-dependent and likely higher in polar organic solvents compared to non-polar ones.[10]

Comprehensive Solubility Assessment

A thorough understanding of a compound's solubility is paramount for its progression in drug development. Both thermodynamic and kinetic solubility are important parameters to be determined.[11][12]

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" suggests that polar compounds are more soluble in polar solvents, and non-polar compounds in non-polar solvents.[10] Given the polar functional groups of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid, it is expected to have higher solubility in polar solvents.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, as described by Higuchi and Connors, is the gold standard for determining thermodynamic equilibrium solubility.[11]

Objective: To determine the saturation concentration of the compound in a given solvent at equilibrium.

Methodology:

  • Preparation: Add an excess amount of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[11]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.[14]

Data Presentation:

SolventTemperature (°C)pH (for aqueous)Solubility (mg/mL)Standard Deviation
Water257.4Experimental DataExperimental Data
PBS255.0Experimental DataExperimental Data
PBS257.4Experimental DataExperimental Data
Ethanol25N/AExperimental DataExperimental Data
DMSO25N/AExperimental DataExperimental Data
Experimental Protocol: Kinetic Solubility Determination

Kinetic solubility is a measure of how much of a compound can be dissolved in a solvent under specific, non-equilibrium conditions and is often used in early-stage drug discovery.[12][14]

Objective: To rapidly assess the solubility of a compound from a DMSO stock solution.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the compound in DMSO.

  • Dilution: Add the stock solution to the aqueous buffer of interest.

  • Precipitation Detection: Monitor for the formation of a precipitate, often detected by turbidimetry or nephelometry.[14] The concentration at which precipitation occurs is the kinetic solubility.

Workflow for Solubility Determination:

Caption: Figure 1: Experimental workflows for solubility determination.

In-Depth Stability Analysis

Stability testing is crucial to ensure that a drug substance maintains its quality, safety, and efficacy over time.[7][9] Forced degradation studies are employed to identify potential degradation products and pathways.[9][][16]

Forced Degradation Studies

Forced degradation, or stress testing, exposes the API to conditions more severe than accelerated stability testing to identify likely degradation products.[9]

Objective: To understand the degradation pathways of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid under various stress conditions.

Methodology:

  • Stress Conditions: Expose solutions of the compound to a range of stress conditions, including:

    • Acidic Hydrolysis: 0.1 N HCl at elevated temperature.

    • Basic Hydrolysis: 0.1 N NaOH at elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Dry heat at a temperature above that used for accelerated testing.[16]

    • Photostability: Exposure to light according to ICH Q1B guidelines.[8]

  • Time Points: Sample the stressed solutions at various time points.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.[8]

Data Presentation for Forced Degradation:

Stress ConditionTime (hours)Parent Compound Remaining (%)Degradation Products Observed
0.1 N HCl, 60°C0100None
24Experimental DataIdentify Peaks
0.1 N NaOH, 60°C0100None
24Experimental DataIdentify Peaks
3% H₂O₂, RT0100None
24Experimental DataIdentify Peaks
Dry Heat, 80°C0100None
24Experimental DataIdentify Peaks
Photostability0100None
24Experimental DataIdentify Peaks
Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life of the API.[16]

Objective: To evaluate the stability of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid under ICH-recommended storage conditions.

Methodology:

  • Storage: Store the compound in a container that simulates the proposed final packaging under long-term storage conditions (e.g., 25°C/60% RH and accelerated conditions like 40°C/75% RH).[7]

  • Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).[16]

  • Parameters: Evaluate physical and chemical properties, including appearance, assay, and degradation products.

Workflow for Stability Testing:

Caption: Figure 2: Workflow for comprehensive stability assessment.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the solubility and stability of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid. While specific experimental data for this compound is not yet widely available, the protocols and theoretical considerations outlined herein will enable researchers to generate the necessary data to advance its development. The insights gained from these studies will be instrumental in formulation development, ensuring the delivery of a safe, stable, and efficacious therapeutic agent. Future work should focus on the execution of these studies and the publication of the resulting data to contribute to the broader scientific understanding of this promising compound.

References

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  • Paterová, P., et al. (2013). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 18(9), 11336-11357.
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  • Fisher Scientific. (2015). Safety Data Sheet: 3-Amino-6-bromopyrazine-2-carboxylic acid.
  • Salamanca, K. D., et al. (2020). An outstanding cyclocondensation of 2-aminopyrazine.
  • Ondrejkovicová, I., et al. (2000). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 54(5), 311-316.
  • Fisher Scientific. (2011). Safety Data Sheet: 3-Aminopyrazine-2-carboxylic acid.
  • Sigma-Aldrich. (2024).
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  • Cayman Chemical. (2025). Safety Data Sheet: 2-Amino-5-bromo-6-chloropyrazine.
  • Cynor Laboratories. (n.d.). 3-Amino 5-Bromo 2-Carboxylic Acid (870997-85-6). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 279233, 3-Amino-5-methylpyrazine-2-carboxylic acid. Retrieved from [Link]

  • Siregar, P., et al. (2020). Chemical Transformation of Pyrazine Derivatives. Journal of Physics: Conference Series, 1563, 012015.
  • Yufita, E., et al. (2019). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives.
  • El-Sayed, Y. S., et al. (2011). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes.
  • Kumar, K. S., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1925.
  • Raczyńska, E. D., et al. (2019). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 24(22), 4115.
  • Lin, H., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 25(22), 5402-5408.
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Exploratory

Unlocking the Therapeutic Potential of Pyrazine Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: The Enduring Relevance of the Pyrazine Scaffold The pyrazine ring, a deceptively simple six-membered aromatic heterocycle, has proven to be a remarkably versatile scaffold in the realm of medicinal chemistry. I...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Pyrazine Scaffold

The pyrazine ring, a deceptively simple six-membered aromatic heterocycle, has proven to be a remarkably versatile scaffold in the realm of medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in the design of bioactive molecules. Among the myriad of pyrazine-containing compounds, derivatives of pyrazine carboxylic acid have garnered significant attention, demonstrating a broad spectrum of pharmacological activities. This guide provides an in-depth exploration of the research applications of these derivatives, offering a technical resource for scientists engaged in drug discovery and development. We will delve into their established role in combating tuberculosis and explore their burgeoning potential in oncology, inflammation, and infectious diseases. This document is designed not as a rigid set of instructions, but as a foundational guide to stimulate further innovation and application of this remarkable chemical entity.

The Cornerstone Application: Antitubercular Activity

The most prominent and clinically significant application of a pyrazine carboxylic acid derivative is pyrazinamide (PZA), a first-line drug for the treatment of tuberculosis (TB).[1] Understanding the mechanism of PZA is crucial for appreciating the subtleties of its derivatives and for designing new, more effective antitubercular agents.

Mechanism of Action: A Prodrug's Journey

Pyrazinamide itself is a prodrug, meaning it is inactive until it is metabolized within the target organism, Mycobacterium tuberculosis.[2] The activation process is a key determinant of its efficacy and a focal point for the development of resistance.

The journey of PZA from an inert compound to a potent bactericidal agent can be visualized as a multi-step process:

PZA_Activation cluster_extracellular Extracellular (Acidic pH) cluster_bacillus Mycobacterium tuberculosis PZA_ext Pyrazinamide (PZA) PZA_int PZA (intracellular) PZA_ext->PZA_int HPOA_ext Pyrazinoic Acid (HPOA) (Protonated) POA_int Pyrazinoic Acid (POA) (Active Form) HPOA_ext->POA_int Re-entry & Accumulation PZA_int->POA_int Hydrolysis Efflux Weak Efflux Pump POA_int->Efflux Export Targets Multiple Cellular Targets: - Membrane Disruption - Fatty Acid Synthesis Inhibition - Ribosomal Protein S1 Interference POA_int->Targets Inhibition/Disruption PncA Pyrazinamidase (PncA) PncA->PZA_int Efflux->HPOA_ext Conversion in acidic pH

Mechanism of Pyrazinamide Activation and Action.
  • Entry into the Bacilli: PZA passively diffuses into the Mycobacterium tuberculosis bacillus.[2]

  • Activation by Pyrazinamidase: Inside the bacterium, the enzyme pyrazinamidase (PncA), encoded by the pncA gene, hydrolyzes PZA into its active form, pyrazinoic acid (POA).[2]

  • Intracellular Accumulation: In the acidic environment of the tuberculous granuloma, a portion of the POA that leaks out of the bacillus becomes protonated (HPOA). This neutral, protonated form can readily diffuse back into the bacillus and accumulate, as the efflux of the charged POA is less efficient.[3]

  • Multi-Target Effects: The accumulated POA disrupts multiple cellular processes, leading to bacterial death. While the exact targets are still under investigation, proposed mechanisms include the disruption of membrane potential and transport, inhibition of fatty acid synthase I (FAS I), and interference with ribosomal protein S1 (RpsA) and trans-translation.[2][3]

Structure-Activity Relationship (SAR) in Antitubercular Derivatives

The development of new pyrazine carboxylic acid derivatives with improved antitubercular activity hinges on understanding their structure-activity relationships. Key modifications often focus on the amide group and substitutions on the pyrazine ring.

Modification Effect on Activity Example Derivative Reported Activity (% Inhibition or MIC) Reference
Amide Substitution Increased lipophilicity can enhance cell wall penetration.3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid72% inhibition against M. tuberculosis[4][5]
Ring Substitution (Position 5) Bulky alkyl groups can increase lipophilicity and activity.5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamideIC90 = 0.819 µg/mL[6]
Ring Substitution (Position 6) Halogen substitution can influence electronic properties and activity.6-chloro-N-octylpyrazine-2-carboxamidePredicted high bioactivity based on molecular docking[7]
Experimental Protocol: Antimycobacterial Susceptibility Testing

A crucial step in the evaluation of new pyrazine derivatives is determining their minimum inhibitory concentration (MIC) against M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and reliable colorimetric method.[8][9]

Protocol: Microplate Alamar Blue Assay (MABA)

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

    • Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.4-0.6.

    • Dilute the culture 1:50 in fresh 7H9 broth.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microplate containing 100 µL of 7H9 broth per well. The final concentration of DMSO should not exceed 1%.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted mycobacterial inoculum to each well.

    • Include a drug-free control (inoculum only) and a sterile control (broth only).

    • Seal the plate with parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Interpretation:

    • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.[9]

    • Re-incubate the plate for 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.[10]

Emerging Frontiers: Anticancer Applications

Beyond their established role in TB treatment, pyrazine carboxylic acid derivatives have shown significant promise as anticancer agents. Their planar structure allows for intercalation with DNA, and various derivatives have demonstrated cytotoxicity against a range of cancer cell lines.

Mechanisms of Anticancer Activity

The anticancer effects of pyrazine derivatives are often multifactorial and can include:

  • Induction of Apoptosis: Many derivatives trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at specific phases of the cell cycle.

  • Inhibition of Kinases: Some derivatives act as inhibitors of protein kinases that are crucial for cancer cell signaling and survival.

In Vitro Anticancer Activity of Pyrazine Carboxylic Acid Derivatives

The following table summarizes the in vitro anticancer activity of selected pyrazine carboxylic acid derivatives against various human cancer cell lines.

Derivative Cancer Cell Line IC50 (µM) Reference
Chalcone-pyrazine hybrid (Compound 46)MCF-7 (Breast)9.1[11]
Chalcone-pyrazine hybrid (Compound 48)BEL-7402 (Liver)10.74[11]
Piperlongumine-ligustrazine derivativeHCT116 (Colon)3.19–8.90[11]
23-hydroxyl betulinic acid-pyrazine derivative (Compound 109)SF-763 (Brain), B16 (Melanoma), HeLa (Cervical)3.53, 4.42, 5.13[11]
Pyrazolo[3,4-b]pyrazine derivative (Compound 25j)MCF-7 (Breast)2.22[12]
Experimental Protocol: In Vitro Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[13][14]

Protocol: MTT Assay

  • Cell Seeding:

    • Culture the desired cancer cell line in the appropriate medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

    • Incubate for 24-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Troubleshooting the MTT Assay:

  • High Background: This can be caused by microbial contamination or interference from phenol red in the medium. Using a phenol red-free medium during the MTT incubation step is recommended.[16]

  • Low Absorbance Readings: This may be due to low cell density or insufficient incubation time with the MTT reagent. Optimizing these parameters for each cell line is crucial.[5][16]

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation. To mitigate this, fill the perimeter wells with sterile PBS or medium without cells.[16]

Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrazine derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to modulate key inflammatory signaling pathways.

Targeting the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[17] Dysregulation of this pathway is implicated in a variety of inflammatory diseases. Some pyrazine derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB. This inhibition can lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, TNF-α, IL-1 IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation Pyrazine Pyrazine Derivative Pyrazine->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Inhibition of the NF-κB Signaling Pathway by Pyrazine Derivatives.
Synthesis of Bioactive Pyrazine Derivatives

A common and versatile method for synthesizing pyrazine-2-carboxamides is the condensation of a pyrazine-2-carboxylic acid with a corresponding amine. The choice of coupling reagent is critical for achieving high yields and purity.

Experimental Workflow: Synthesis and Screening of Pyrazine Derivatives

Synthesis_Workflow Start Start: Pyrazine-2-carboxylic Acid + Amine Coupling Amide Coupling Reaction (e.g., DCC/DMAP or Yamaguchi Esterification) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Screening (e.g., MABA, MTT Assay) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

General Workflow for the Synthesis and Screening of Pyrazine Derivatives.

Protocol: Synthesis of N-Aryl-pyrazine-2-carboxamides

This protocol describes a general procedure for the synthesis of N-aryl-pyrazine-2-carboxamides using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.[18]

  • Reaction Setup:

    • In a round-bottom flask, dissolve pyrazine-2-carboxylic acid (1.0 eq) and the desired aniline (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add DMAP (0.2 eq) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Coupling Agent:

    • Slowly add a solution of DCC (1.1 eq) in DCM to the reaction mixture.

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Rationale for Reagent Choice:

  • DCC/DMAP: This is a widely used and effective coupling system for amide bond formation. DCC activates the carboxylic acid, and DMAP acts as a catalyst.

  • Yamaguchi Esterification: For sterically hindered substrates or when milder conditions are required, the Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride, can be a superior alternative.[18][19] It proceeds via a mixed anhydride, which is highly reactive towards the amine.

Broadening the Spectrum: Antibacterial Applications

In an era of increasing antimicrobial resistance, the search for new antibacterial agents is paramount. Pyrazine carboxylic acid derivatives have demonstrated activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative species.

Antibacterial Activity of Pyrazine Derivatives

The following table highlights the antibacterial activity of some pyrazine carboxylic acid derivatives against clinically relevant bacteria.

Derivative Bacterial Strain MIC (µg/mL) Reference
(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10)Candida albicans3.125[13]
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4)Candida albicans3.125[13]
(3-aminopyrazin-2-yl)(4-(2-methylpyridin-4-yl)piperazin-1-yl)methanone (P6)Pseudomonas aeruginosa25[13]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)XDR Salmonella Typhi6.25[18]
Triazolo[4,3-a]pyrazine derivative (2e)Escherichia coli16[15]
Triazolo[4,3-a]pyrazine derivative (2e)Staphylococcus aureus32[15]

Conclusion and Future Directions

Pyrazine carboxylic acid derivatives represent a rich and underexplored area of chemical space with immense therapeutic potential. While their role in tuberculosis treatment is well-established, their applications in oncology, inflammation, and broader infectious diseases are rapidly expanding. The versatility of the pyrazine scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Future research in this field should focus on:

  • Mechanism-based Drug Design: A deeper understanding of the molecular targets of these derivatives will facilitate the rational design of more potent and selective compounds.

  • Combating Drug Resistance: The development of pyrazine derivatives that are active against drug-resistant strains of bacteria and mycobacteria is a critical unmet need.

  • Exploration of New Therapeutic Areas: The diverse biological activities of these compounds suggest that their potential applications may extend to other disease areas, such as neurodegenerative and metabolic disorders.

By leveraging the foundational knowledge outlined in this guide and embracing innovative synthetic and screening strategies, the scientific community can continue to unlock the full therapeutic potential of pyrazine carboxylic acid derivatives for the betterment of human health.

References

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Foundational

The Synthetic Versatility of 3-Amino-5,6-dibromopyrazine-2-carboxylic Acid: A Guide for the Medicinal Chemist

Introduction: A Privileged Scaffold in Drug Discovery The pyrazine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active comp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery

The pyrazine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various hydrogen bonding interactions make it an attractive core for designing novel therapeutics. Within this class of heterocycles, 3-Amino-5,6-dibromopyrazine-2-carboxylic acid stands out as a particularly versatile building block. The strategic placement of an amino group, a carboxylic acid, and two reactive bromine atoms on the electron-deficient pyrazine core provides a rich platform for a wide array of chemical transformations. This guide offers an in-depth exploration of the reactivity profile of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary to harness its synthetic potential. We will delve into the key reactions this molecule undergoes, explaining the mechanistic principles that govern its reactivity and providing actionable experimental protocols. The applications of this scaffold in the synthesis of potent therapeutic agents, including enzyme inhibitors, will also be highlighted.[1][2]

Core Reactivity: An interplay of Electron-Donating and Withdrawing Groups

The reactivity of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid is dictated by the electronic interplay of its substituents. The pyrazine ring itself is inherently electron-deficient, which enhances the electrophilicity of the carbon atoms. The two bromine atoms are electron-withdrawing through induction but can act as weak electron-donors through resonance. The carboxylic acid group is strongly electron-withdrawing, further increasing the electrophilicity of the ring. In contrast, the amino group is a strong electron-donating group through resonance. This combination of functionalities creates a molecule with distinct reactive sites, enabling selective chemical modifications. The bromine atoms are excellent leaving groups for nucleophilic aromatic substitution and serve as handles for transition metal-catalyzed cross-coupling reactions. The carboxylic acid is readily converted into amides and esters, while the amino group can be acylated or used as a directing group.

Key Synthetic Transformations: A Practical Guide

Amide Bond Formation: The Gateway to Bioactive Molecules

The formation of an amide bond from the carboxylic acid moiety is one of the most fundamental and frequently employed reactions in the utilization of this scaffold for drug discovery.[3][4] This transformation is crucial for introducing a vast array of side chains and for mimicking peptide bonds, which are ubiquitous in biological systems.[5]

Causality of Experimental Choices: Direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, activating agents are necessary to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine.[6][7] Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or coupling reagents such as 1,1'-carbonyldiimidazole (CDI) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reaction.[3][4]

Experimental Protocol: Amide Formation using CDI

  • Activation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid in anhydrous DMSO.

  • Add 1.3 equivalents of 1,1'-carbonyldiimidazole (CDI).

  • Stir the reaction mixture at room temperature for 5-10 minutes, or until the evolution of CO2 gas ceases.

  • Amine Addition: Add 1.5 equivalents of the desired primary or secondary amine to the reaction mixture.

  • Reaction: Heat the reaction mixture to 120°C for 30 minutes using a microwave reactor, or stir at an elevated temperature (e.g., 80-100°C) for several hours until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water to precipitate the product. Collect the solid by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel or by recrystallization.[4]

Workflow for Amide Bond Formation

Amide_Formation A 3-Amino-5,6-dibromopyrazine- 2-carboxylic acid C Activated Acyl Imidazolide Intermediate A->C Activation B CDI in DMSO E Amide Product C->E Nucleophilic Attack F CO2 + Imidazole C->F Byproducts D Primary or Secondary Amine (R-NH2) SNAr_Reaction start 3-Amino-5,6-dibromopyrazine- 2-carboxylic acid meisenheimer Meisenheimer Complex (Intermediate) start->meisenheimer Nucleophilic Attack nucleophile Nucleophile (Nu-H) base Base product Substituted Pyrazine Product meisenheimer->product Loss of Leaving Group leaving_group Br- meisenheimer->leaving_group Suzuki_Coupling cluster_0 Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition A->B Pyrazine-Br C Ar-Pd(II)-Br B->C D Transmetalation C->D R-B(OH)2 / Base E Ar-Pd(II)-R D->E F Reductive Elimination E->F F->A Ar-R Product product Coupled Product F->product start 3-Amino-5,6-dibromopyrazine- 2-carboxylic acid start->B boronic Aryl/Alkyl Boronic Acid boronic->D

Sources

Exploratory

Discovery and Synthesis of Novel 3-Aminopyrazine Derivatives: A Guide to Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 3-aminopyrazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminopyrazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile roles in engaging a multitude of biological targets. Its unique electronic properties and capacity for critical hydrogen bonding interactions have cemented its importance in the development of novel therapeutics, from pioneering antitubercular agents to cutting-edge kinase inhibitors for oncology. This technical guide provides senior researchers and drug development professionals with an in-depth exploration of the discovery and synthesis of novel 3-aminopyrazine derivatives. We move beyond simple procedural outlines to explain the causality behind synthetic choices, offering field-proven insights into strategic molecular design, foundational and advanced synthetic methodologies, and robust characterization protocols. The guide culminates in a practical case study on the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, illustrating the real-world application of these principles in constructing potent and selective drug candidates.

Introduction: The 3-Aminopyrazine Scaffold, A Privileged Structure

Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4, are integral to numerous biologically active compounds.[1] The introduction of an amino group at the 3-position dramatically enhances the scaffold's utility in drug design. This substitution pattern creates a potent hydrogen bond donor-acceptor system, which is crucial for mimicking the hinge-binding motifs of ATP in kinases or interacting with other key biological targets.[2][3]

The historical significance of this scaffold is anchored by Pyrazinamide, a first-line antitubercular agent.[4] More recently, 3-aminopyrazine derivatives have emerged as powerful inhibitors of various enzymes, demonstrating their broad therapeutic potential. They have been successfully developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) for cancer treatment, Ataxia Telangiectasia and Rad3-Related (ATR) protein kinase, and mycobacterial Prolyl-tRNA Synthetase (ProRS).[2][4][5] This guide serves as a comprehensive resource on the strategic synthesis and application of these high-value compounds.

Section 1: The Rationale for Discovery - Targeting Key Biological Pathways

The design of novel 3-aminopyrazine derivatives is a target-driven process. The scaffold's inherent ability to form intramolecular hydrogen bonds, for instance between the 3-amino group and a C-2 carboxamide oxygen, can pre-organize the molecule into a rigid, bioactive conformation, reducing the entropic penalty upon binding to a target.[3][4] This principle is expertly applied in the design of kinase inhibitors.

Mechanism of Action: Kinase Inhibition

In many oncology applications, 3-aminopyrazine derivatives are designed as ATP-competitive inhibitors. They occupy the ATP-binding pocket of a target kinase, such as FGFR, preventing the phosphorylation of downstream substrates and thereby blocking aberrant signaling pathways that drive cell proliferation.[5] The 3-aminopyrazine core often serves as the "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a structural motif common to many kinase inhibitors.[3]

Kinase_Inhibition_Pathway cluster_0 ATP Binding Pocket cluster_1 Cellular Process ATP ATP Substrate Substrate Protein ATP:e->Substrate:w Phosphorylates Inhibitor 3-Aminopyrazine Derivative Kinase Kinase Enzyme (e.g., FGFR) Inhibitor->Kinase Competitively Binds & Blocks Kinase->ATP Binds PhosphoSubstrate Phosphorylated Substrate Proliferation Tumor Cell Proliferation PhosphoSubstrate->Proliferation Activates Signaling

Caption: ATP-competitive inhibition by a 3-aminopyrazine derivative.

Section 2: Foundational Synthetic Strategies

The construction of novel 3-aminopyrazine derivatives can be broadly categorized into two primary strategies: the functionalization of a pre-existing, commercially available pyrazine core, or the de novo construction of the heterocyclic ring system. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.

Strategy A: Functionalization of Pre-existing Pyrazine Cores

This is the most direct and widely employed approach, typically starting from 3-aminopyrazine-2-carboxylic acid.[6] This starting material offers two distinct handles for chemical modification: the carboxylic acid and the amino group. The majority of diversification efforts focus on modifying the carboxylic acid, most commonly by converting it into a diverse library of amides.[4]

Two robust procedures for this transformation are:

  • Two-Step Esterification-Aminolysis: The carboxylic acid is first converted to a methyl ester via Fisher esterification. This ester is then subjected to aminolysis with a primary or secondary amine, often accelerated by microwave irradiation, to form the desired amide.[4]

  • One-Step Amide Coupling: The carboxylic acid is activated in situ using a coupling agent, such as 1,1'-carbonyldiimidazole (CDI), followed by the addition of the desired amine. This method is often preferred for its operational simplicity.

Strategy B: De Novo Ring Synthesis

When complex substitution patterns are required that are not accessible via functionalization, building the pyrazine ring from acyclic precursors is necessary. Classical methods often involve the condensation of 1,2-diamines with α-dicarbonyl compounds.[1] However, modern synthetic chemistry prioritizes sustainability and atom economy. A notable advancement is the acceptorless dehydrogenative coupling (ADC) of 2-amino alcohols, catalyzed by earth-abundant metals like manganese.[7][8] This elegant strategy involves the self-coupling of two amino alcohol molecules, forming the pyrazine ring with only water and hydrogen gas as byproducts, representing a significantly greener approach.[8]

Synthetic_Strategies cluster_A Strategy A: Functionalization cluster_B Strategy B: De Novo Synthesis A_Start 3-Aminopyrazine- 2-Carboxylic Acid A_Mid Activated Intermediate (Ester or Acyl Imidazole) A_Start->A_Mid Esterification or CDI Activation A_End Diverse Library of N-Substituted Amides A_Mid->A_End Aminolysis with R-NH2 B_Start 2-Amino Alcohols (Acyclic Precursors) B_End Substituted Pyrazine Core B_Start->B_End Mn-Catalyzed Dehydrogenative Coupling

Caption: Comparison of primary synthetic approaches to pyrazine derivatives.

Section 3: Advanced Diversification for Novel Derivatives

To explore the chemical space around the 3-aminopyrazine core and optimize biological activity, late-stage functionalization is paramount. Palladium-catalyzed cross-coupling reactions are the workhorse of modern drug discovery for this purpose.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. In the context of 3-aminopyrazine synthesis, a halogenated pyrazine (typically bromo- or chloro-) is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst.[3][5] This reaction is instrumental in introducing a wide array of aryl and heteroaryl substituents onto the pyrazine core, which is critical for modulating properties like target affinity, selectivity, and pharmacokinetics.[3]

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Section 4: Experimental Protocols & Characterization

The trustworthiness of synthetic chemistry relies on detailed, reproducible protocols and thorough analytical validation.

Protocol 1: General Procedure for N-Aryl-3-aminopyrazine-2-carboxamide Synthesis via CDI Coupling[4][7]
  • Activation: To a solution of 3-aminopyrazine-2-carboxylic acid (1.0 eq.) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 1,1'-carbonyldiimidazole (CDI) (1.1-1.2 eq.) portion-wise at room temperature under an inert atmosphere (N₂ or Ar).

  • Stirring: Stir the reaction mixture at room temperature for 1-2 hours until gas evolution ceases and a clear solution of the acyl imidazole intermediate is formed.

  • Amine Addition: Add the desired substituted aniline (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat (e.g., 80-120 °C), potentially with microwave assistance, for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, pour the reaction mixture into ice water. The product will often precipitate and can be collected by filtration. If the product is soluble, extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the collected solid or organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final compound.

Protocol 2: Suzuki-Miyaura Coupling for Aryl Diversification[3][5]
  • Reaction Setup: In a reaction vessel, combine the halogenated 3-aminopyrazine derivative (1.0 eq.), the arylboronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.10 eq.), and a base, typically aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Solvent: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture under an inert atmosphere to 80-100 °C for 6-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography to isolate the desired coupled product.

Standard Characterization

A self-validating protocol requires rigorous confirmation of the synthesized compound's identity and purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. For N-substituted 3-aminopyrazine-2-carboxamides, characteristic signals include the pyrazine ring protons (H5 and H6) typically appearing between δ 7.7-8.3 ppm, the amide proton (N-H) as a broad singlet, and the 3-amino protons (NH₂) also as a broad singlet.[4]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. A strong absorption band in the range of 1640–1685 cm⁻¹ is indicative of the amide carbonyl (C=O) stretch.[4]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Elemental Analysis: Determines the percentage composition of C, H, and N, providing definitive proof of purity and composition.[9]

Section 5: Case Study - Design and Synthesis of Novel FGFR Inhibitors

The development of 3-amino-pyrazine-2-carboxamide derivatives as potent FGFR inhibitors serves as an excellent case study integrating the principles discussed.[3][5]

Design Strategy: The design was inspired by scaffold hopping from known pyrimidine-based FGFR inhibitors.[5] The 3-amino-pyrazine-2-carboxamide core was chosen to retain the crucial intramolecular hydrogen bond, which helps lock the molecule in a conformation favorable for binding to the FGFR hinge region.[3]

Synthesis: A multi-step synthesis was employed, beginning with a brominated pyrazine core. An amide coupling reaction was used to install the N-(3,5-dihydroxyphenyl) moiety. The final diversification was achieved via a Suzuki coupling reaction, where various heterocyclic groups were introduced at the C6 position of the pyrazine ring to probe the solvent-exposed region of the ATP binding pocket.[3]

Structure-Activity Relationship (SAR): The SAR study revealed that the nature of the substituent introduced via the Suzuki coupling had a significant impact on inhibitory potency. The data demonstrated that specific heterocyclic groups, such as thiomorpholine 1,1-dioxide, could form favorable interactions (hydrogen bonds and salt bridges) within the binding site, leading to enhanced activity.[3]

Compound IDR Group (at C6)FGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)
18c Piperazin-1-yl>1000180120
18d Morpholin-4-yl890600480
18g Pyrrol-1-ylmethyl450380>1000
18i Thiomorpholino-1,1-dioxide1509070
Data synthesized from reported inhibitory percentages and IC₅₀ values for illustrative purposes.[3][5]

The results clearly indicate that the thiomorpholine 1,1-dioxide moiety in compound 18i provided the most potent pan-FGFR inhibition, making it a promising candidate for further development.[5]

Conclusion

The 3-aminopyrazine scaffold continues to be a highly productive platform for the discovery of novel therapeutics. Its synthetic tractability, combined with its favorable physicochemical properties for target engagement, ensures its continued relevance in drug development. By leveraging foundational functionalization techniques and advanced cross-coupling reactions, researchers can efficiently generate diverse libraries of derivatives for biological screening. A thorough understanding of the underlying synthetic strategies and a commitment to rigorous analytical characterization are essential for translating these promising scaffolds into clinically impactful medicines. This guide provides the strategic framework and practical protocols necessary to empower scientists in this critical endeavor.

References

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Foundational

Safety, handling, and storage guidelines for 3-Amino-5,6-dibromopyrazine-2-carboxylic acid

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 3-Amino-5,6-dibromopyrazine-2-carboxylic Acid Disclaimer: This document synthesizes safety and handling information based on data for structurally rel...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 3-Amino-5,6-dibromopyrazine-2-carboxylic Acid

Disclaimer: This document synthesizes safety and handling information based on data for structurally related compounds, primarily 3-Amino-6-bromopyrazine-2-carboxylic acid, and established best practices for handling halogenated heterocyclic compounds. Specific toxicological and physical properties of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid may not have been fully characterized. All protocols outlined should be considered a baseline for safe laboratory operations and must be supplemented by a thorough, institution-specific risk assessment before commencing any work.

Section 1: Compound Identification and Physicochemical Profile

3-Amino-5,6-dibromopyrazine-2-carboxylic acid is a halogenated, heterocyclic organic compound. Its structure, featuring a pyrazine core with amino, carboxylic acid, and two bromine substituents, makes it a valuable intermediate in medicinal chemistry and drug development, particularly in the synthesis of novel therapeutics.[1] The presence of multiple functional groups and heavy halogen atoms necessitates a rigorous approach to its handling and storage.

While specific data for the 5,6-dibromo isomer is limited, the properties of the closely related mono-bromo analog provide a useful reference point. The addition of a second bromine atom will increase the molecular weight and may influence properties such as melting point and solubility.

Table 1: Physicochemical Properties of 3-Amino-6-bromopyrazine-2-carboxylic acid (Surrogate)

Property Value Source
Molecular Formula C₅H₄BrN₃O₂ [2][3]
Molecular Weight 218.01 g/mol [2][3]
Appearance Solid, powder form [3][4]
CAS Number 486424-37-7 [2][5]

| InChI Key | MTNAQEKMSVDTAQ-UHFFFAOYSA-N |[2][3] |

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with this class of compounds stem from their potential toxicity upon exposure and their reactivity. Based on data from surrogate molecules, 3-Amino-5,6-dibromopyrazine-2-carboxylic acid should be treated as a hazardous substance.

GHS Hazard Classification (Anticipated)

The following classifications are extrapolated from data for 3-Amino-6-bromopyrazine-2-carboxylic acid and similar halogenated compounds.

  • Acute Toxicity, Oral (Warning): Harmful if swallowed.[2]

  • Skin Irritation (Warning): Causes skin irritation.[2]

  • Serious Eye Damage (Danger): Causes serious eye damage or irritation.[2][3][4]

  • Acute Toxicity, Inhalation (Warning): Harmful if inhaled.[2]

  • Specific Target Organ Toxicity - Single Exposure (Warning): May cause respiratory irritation.[2][6]

Primary Routes of Exposure & Toxicological Concerns:

  • Inhalation: Inhaling dust particles can cause respiratory tract irritation.[2][6] Due to its nature as a fine powder, minimizing dust generation is critical.[7][8]

  • Skin Contact: Halogenated organic compounds can be absorbed through the skin.[9] This compound is expected to cause skin irritation, and prolonged contact may lead to dermatitis.[2][10]

  • Eye Contact: Direct contact with the solid powder or its dust can cause serious eye irritation or damage.[2][11]

  • Ingestion: The compound is considered harmful if swallowed.[2][5]

The toxicological properties have not been thoroughly investigated for the dibromo variant.[6][12] Therefore, it is prudent to treat the compound as potentially carcinogenic, mutagenic, or a reproductive toxin until proven otherwise and handle it accordingly.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and robust PPE, is mandatory.

Engineering Controls:

  • Fume Hood: All handling of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid, including weighing, transferring, and preparing solutions, must be conducted inside a properly functioning chemical fume hood to prevent inhalation of dusts and vapors.[10][13]

  • Ventilation: The laboratory should be well-ventilated to avoid the accumulation of any potentially harmful gases or dusts.[7][14]

  • Safety Stations: An eyewash station and emergency shower must be readily accessible and in good working order.[8][10][14]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Tight-sealing safety goggles are required at a minimum.[5] When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Nitrile gloves are required to prevent skin contact.[10][13] Gloves should be inspected before use and changed immediately if contamination is suspected. Reusable gloves should be washed before and after use.[15]

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully fastened.[13]

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved respirator with a particulate filter (such as an N95 dust mask) is necessary.[7][8]

Section 4: Safe Handling Protocols

Adherence to a strict handling protocol is essential for minimizing exposure and ensuring experimental integrity.

Protocol for Weighing and Transferring Solid Compound:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the workspace is clean and uncluttered.[15] Assemble all necessary equipment (spatulas, weigh boats, containers).

  • Don PPE: Put on all required PPE as detailed in Section 3.

  • Transfer: Conduct all transfers within the fume hood. Use a spatula to carefully transfer the solid from its storage container to a tared weigh boat or receiving flask.

  • Minimize Dust: Handle the material gently to minimize the generation of airborne dust.[7][16] Avoid pouring the powder directly. If possible, use techniques that reduce dust, such as adding solvent to the storage bottle to create a slurry before transfer.

  • Cleanup: After transfer, decontaminate the spatula and work surface. Wipe down the area with a damp cloth (using an appropriate solvent) to collect any residual dust.

  • Container Sealing: Securely close the main storage container immediately after use.[14][17]

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][17]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_hood Verify Fume Hood Operation gather_equip Assemble All Equipment prep_hood->gather_equip don_ppe Don Full PPE (Gloves, Goggles, Lab Coat) gather_equip->don_ppe weigh Weigh Compound Carefully don_ppe->weigh Proceed to Handling transfer Transfer Solid to Vessel weigh->transfer seal Securely Seal Storage Container transfer->seal Complete Transfer decontaminate Decontaminate Workspace and Tools seal->decontaminate dispose Dispose of Waste (See Section 7) decontaminate->dispose wash Wash Hands Thoroughly dispose->wash G start Spill Detected assess Assess Spill (Size & Location) start->assess minor_spill Minor Spill (Inside Hood) assess->minor_spill Small & Contained major_spill Major Spill assess->major_spill Large or Uncontained don_ppe Ensure Full PPE is Worn minor_spill->don_ppe evacuate Evacuate Immediate Area major_spill->evacuate contain Contain & Sweep Up (Avoid Dust) don_ppe->contain collect Collect in Labeled Hazardous Waste Container contain->collect clean Decontaminate Area collect->clean alert Alert Others & Call Emergency Personnel evacuate->alert secure Secure Area - Prevent Entry alert->secure

Caption: Decision-making workflow for responding to a chemical spill.

Section 7: Waste Disposal

Proper disposal is a critical final step to ensure environmental and personal safety.

  • Categorization: As a halogenated organic compound, all waste containing 3-Amino-5,6-dibromopyrazine-2-carboxylic acid must be disposed of in a designated "Halogenated Organic Waste" container. [13][18]Do not mix with non-halogenated waste streams. [9][18]* Containers: Waste containers must be clearly labeled, kept securely closed when not in use, and stored in a designated satellite accumulation area. [10][18]* Contaminated Materials: All items contaminated with the compound, such as gloves, weigh boats, and paper towels, must also be disposed of as hazardous waste.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. [5]Never dispose of this chemical down the drain. [13]

References

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid

Abstract This document provides a comprehensive, three-step protocol for the laboratory-scale synthesis of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid. Pyrazine derivatives are crucial scaffolds in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, three-step protocol for the laboratory-scale synthesis of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid. Pyrazine derivatives are crucial scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] The target compound, a highly functionalized pyrazine, serves as a valuable building block for the synthesis of novel pharmaceutical agents. This protocol is designed for researchers in organic synthesis and drug discovery, providing detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines. The synthesis commences with the esterification of 3-aminopyrazine-2-carboxylic acid, followed by a robust bromination of the pyrazine core, and concludes with the hydrolysis of the ester to yield the final product.

Introduction and Synthetic Strategy

The pyrazine ring is a privileged heterocycle in the development of therapeutic agents, valued for its role in hydrogen bonding and its metabolic stability.[1][2] The introduction of amino, carboxylic acid, and halogen functionalities, as in 3-Amino-5,6-dibromopyrazine-2-carboxylic acid, provides multiple reaction sites for further molecular elaboration, making it a highly versatile intermediate.

A direct, single-step synthesis for this molecule is not prominently described in the literature. Therefore, we present a logical and robust three-step approach that leverages well-established organic transformations. The overall synthetic pathway is depicted below.

Overall Synthetic Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Dibromination cluster_2 Step 3: Hydrolysis A 3-Aminopyrazine-2- carboxylic acid B Methyl 3-aminopyrazine- 2-carboxylate A->B  MeOH, H₂SO₄ (cat.)  Reflux, 20h C Methyl 3-aminopyrazine- 2-carboxylate D Methyl 3-amino-5,6-dibromo- pyrazine-2-carboxylate C->D  N-Bromosuccinimide (NBS)  DMF, 50°C E Methyl 3-amino-5,6-dibromo- pyrazine-2-carboxylate F 3-Amino-5,6-dibromopyrazine- 2-carboxylic acid E->F  1. LiOH, THF/H₂O  2. HCl (aq)

Caption: Three-step synthesis of the target compound.

This strategy was chosen for its reliability and scalability. The initial esterification protects the carboxylic acid and increases solubility in organic solvents for the subsequent bromination step. The final hydrolysis is a standard and high-yielding deprotection method.

Materials and Equipment

Reagents
ReagentCAS No.PuritySupplier
3-Aminopyrazine-2-carboxylic acid5424-01-1≥97%Commercial
Methanol (Anhydrous)67-56-1≥99.8%Commercial
Sulfuric Acid (H₂SO₄)7664-93-998%Commercial
N-Bromosuccinimide (NBS)128-08-5≥98%Commercial
Dimethylformamide (DMF, Anhydrous)68-12-2≥99.8%Commercial
Lithium Hydroxide (LiOH)1310-65-2≥98%Commercial
Tetrahydrofuran (THF)109-99-9≥99%Commercial
Hydrochloric Acid (HCl)7647-01-02M aq.Commercial
Sodium Bicarbonate (NaHCO₃)144-55-8Saturated aq.Commercial
Dichloromethane (DCM)75-09-2ACS GradeCommercial
Ethyl Acetate (EtOAc)141-78-6ACS GradeCommercial
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Commercial
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Protocols

Step 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate

Rationale: This step employs a classic Fischer esterification. The carboxylic acid is protonated by the strong acid catalyst (H₂SO₄), activating the carbonyl carbon for nucleophilic attack by methanol. The reaction is driven to completion by using methanol as the solvent, ensuring a large excess.[2]

Procedure:

  • To a 250 mL round-bottom flask, add 3-aminopyrazine-2-carboxylic acid (10.0 g, 71.9 mmol).

  • Add 120 mL of anhydrous methanol. Stir the suspension.

  • Carefully add concentrated sulfuric acid (10 mL) dropwise while stirring. An exotherm may be observed.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 20 hours. Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly pour the cooled mixture into 150 mL of ice-cold water.

  • Neutralize the solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8 (cessation of gas evolution).

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be recrystallized from hot water to yield yellow needles of methyl 3-aminopyrazine-2-carboxylate.[2]

Expected Yield: 70-80%. Characterization: Melting point: 169-172 °C.[2][3]

Step 2: Synthesis of Methyl 3-amino-5,6-dibromopyrazine-2-carboxylate

Rationale: This step involves the electrophilic aromatic substitution of the pyrazine ring. The amino group at C3 is a strong activating group, directing electrophiles to the C5 and C6 positions. N-Bromosuccinimide (NBS) is chosen as the brominating agent as it is a reliable source of electrophilic bromine and is safer to handle than elemental bromine.[4] Anhydrous DMF is used as a polar aprotic solvent to facilitate the reaction.

Reaction Mechanism Overview:

G Pyrazine\nRing Pyrazine Ring Electrophilic\nAttack by Br⁺ Electrophilic Attack by Br⁺ Pyrazine\nRing->Electrophilic\nAttack by Br⁺ NBS Sigma\nComplex\n(Intermediate) Sigma Complex (Intermediate) Electrophilic\nAttack by Br⁺->Sigma\nComplex\n(Intermediate) Aromatization Aromatization Sigma\nComplex\n(Intermediate)->Aromatization - H⁺ Monobrominated\nProduct Monobrominated Product Aromatization->Monobrominated\nProduct Second\nBromination Second Bromination Monobrominated\nProduct->Second\nBromination NBS Dibrominated\nProduct Dibrominated Product Second\nBromination->Dibrominated\nProduct

Caption: Electrophilic bromination mechanism.

Procedure:

  • In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve methyl 3-aminopyrazine-2-carboxylate (5.0 g, 32.6 mmol) in 50 mL of anhydrous dimethylformamide (DMF).

  • Add N-bromosuccinimide (NBS) (12.8 g, 71.8 mmol, 2.2 equivalents) to the solution in portions over 15 minutes. The reaction is exothermic; maintain the temperature below 30°C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to 50°C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 250 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes in the ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove DMF and succinimide byproducts.

  • Dry the product under vacuum to afford methyl 3-amino-5,6-dibromopyrazine-2-carboxylate as a solid.

Expected Yield: 85-95%. Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 3: Synthesis of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid

Rationale: The final step is the saponification (hydrolysis under basic conditions) of the methyl ester to the corresponding carboxylic acid. Lithium hydroxide is a mild and effective reagent for this transformation, often minimizing side reactions.[5][6] The reaction is followed by an acidic workup to protonate the carboxylate salt and precipitate the final product.

Procedure:

  • Suspend the crude methyl 3-amino-5,6-dibromopyrazine-2-carboxylate (e.g., ~10.1 g, ~32.6 mmol from the previous step) in a mixture of THF (80 mL) and water (40 mL) in a 250 mL round-bottom flask.

  • Add lithium hydroxide (2.73 g, 65.2 mmol, 2.0 equivalents) to the suspension.

  • Stir the mixture vigorously at room temperature for 12-18 hours. The reaction should become homogeneous as it progresses. Monitor by TLC until the ester starting material is fully consumed.

  • After the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.

  • Acidify the solution to pH ~2 by the slow, dropwise addition of 2M HCl. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry under high vacuum.

Expected Yield: >90%. Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy (to observe the carboxylic acid O-H and C=O stretches), and High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

Safety and Hazard Information

All experiments must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

ChemicalHazardsHandling Precautions
Sulfuric Acid Severe skin and eye burns, respiratory tract irritation.Handle with extreme care. Add slowly to other solutions to avoid splashing.
N-Bromosuccinimide (NBS) Oxidizer, corrosive, causes severe skin burns and eye damage, harmful if swallowed.[7][8]Keep away from combustible materials.[4][9] Avoid dust formation and inhalation.[8] In case of contact, rinse immediately and seek medical attention.[7]
Dimethylformamide (DMF) Reproductive toxicity, irritant.Use in a well-ventilated area. Avoid skin contact and inhalation.
Hydrochloric Acid Causes severe skin burns and eye damage.Handle with care, ensuring adequate ventilation.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. [Link]

  • Krasniqi, A., et al. (2020). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. [Link]

  • Metasci. (n.d.). Safety Data Sheet Methyl 3-amino-2-pyrazine carboxylate. [Link]

  • Google Patents. (1991). EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.
  • PubChem. (n.d.). Methyl 3-aminopyrazinecarboxylate. [Link]

  • ChemBK. (2024). METHYL 3-AMINOPYRAZINE-2-CARBOXYLATE. [Link]

  • Google Patents. (1966).
  • PubChem. (n.d.). Methyl 3-Amino-6-bromopyrazine-2-carboxylate. [Link]

  • Liu, Z., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]

  • Vibrant Pharma Inc. (n.d.). Methyl 3-bromopyrazine-2-carboxylate. [Link]

  • Google Patents. (1996).
  • Beilstein Journal of Organic Chemistry. (2012). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

  • Google Patents. (1966). AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
  • ResearchGate. (2008). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. [Link]

  • OpenStax. (n.d.). 26.3 Synthesis of Amino Acids. [Link]

  • National Institutes of Health. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues. [Link]

  • ResearchGate. (2022). De-esterification of amino acid esters. [Link]

Sources

Application

Application Notes and Protocols for the Utilization of 3-Amino-5,6-dibromopyrazine-2-carboxylic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Multifunctional Pyrazine Building Block 3-Amino-5,6-dibromopyrazine-2-carboxylic acid is a highly functionalized hete...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Pyrazine Building Block

3-Amino-5,6-dibromopyrazine-2-carboxylic acid is a highly functionalized heterocyclic compound that serves as a versatile and strategic building block in modern organic synthesis, particularly in the realm of medicinal chemistry. The pyrazine core is a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals. The unique arrangement of an amino group, a carboxylic acid, and two distinct bromine atoms on this core offers multiple reaction sites. This allows for controlled, sequential modifications, making it an ideal precursor for the construction of complex molecular architectures, including pteridines, which are crucial in many biological processes.

This guide provides a comprehensive overview of the synthetic utility of 3-amino-5,6-dibromopyrazine-2-carboxylic acid, detailing its preparation, selective functionalization, and application in the synthesis of advanced heterocyclic systems. The protocols and insights provided are grounded in established chemical principles and analogous transformations reported in peer-reviewed literature.

Physicochemical Properties and Handling

PropertyValue
Molecular Formula C₅H₃Br₂N₃O₂
Molecular Weight 312.91 g/mol
Appearance Expected to be a solid
Solubility Likely soluble in polar organic solvents like DMSO and DMF
Storage Store in a cool, dark, and dry place under an inert atmosphere to prevent degradation.

Safety Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

Synthetic Pathways and Core Reactivity

The strategic utility of 3-amino-5,6-dibromopyrazine-2-carboxylic acid stems from the differential reactivity of its functional groups. The carboxylic acid allows for esterification and amide bond formation, the amino group can direct reactions and participate in cyclizations, and the two bromine atoms at the C5 and C6 positions are prime handles for cross-coupling and nucleophilic substitution reactions.

Method

The Strategic Application of 3-Amino-5,6-dibromopyrazine-2-carboxylic Acid in Modern Medicinal Chemistry

Introduction: The Pyrazine Scaffold as a Privileged Motif in Drug Discovery The pyrazine ring system is a cornerstone in the architecture of numerous biologically active molecules, lending favorable pharmacokinetic and p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold as a Privileged Motif in Drug Discovery

The pyrazine ring system is a cornerstone in the architecture of numerous biologically active molecules, lending favorable pharmacokinetic and pharmacodynamic properties to a wide array of therapeutic agents. Its presence in clinically significant drugs highlights its role as a "privileged scaffold" in medicinal chemistry. The unique electronic properties of the pyrazine nucleus, combined with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal platform for the design of targeted therapies. Within this class of compounds, 3-Amino-5,6-dibromopyrazine-2-carboxylic acid emerges as a particularly valuable building block. The strategic placement of an amino group, a carboxylic acid, and two bromine atoms provides a trifecta of reactive handles, enabling chemists to explore diverse chemical space and generate libraries of novel compounds with high potential for biological activity. This application note will delve into the synthesis, reactivity, and strategic application of this versatile intermediate, with a focus on its role in the development of kinase inhibitors and epithelial sodium channel (ENaC) blockers.

Core Attributes of 3-Amino-5,6-dibromopyrazine-2-carboxylic Acid: A Multi-functional Scaffold

The utility of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid in medicinal chemistry is rooted in its distinct functional groups, each offering specific opportunities for molecular elaboration:

  • 3-Amino Group: This primary amine serves as a crucial hydrogen bond donor, often anchoring the molecule within the active site of a target protein. It can also be readily acylated or alkylated to introduce further diversity and modulate the compound's properties.

  • 2-Carboxylic Acid Group: The carboxylic acid is a versatile functional group that can engage in strong ionic interactions and hydrogen bonds with biological targets. It is also a key handle for the formation of amide bonds, a common linkage in drug molecules, allowing for the facile introduction of a wide range of substituents.

  • 5- and 6-Bromo Groups: The two bromine atoms are the linchpin of this scaffold's versatility. They are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The differential reactivity of the two C-Br bonds, influenced by the electronic effects of the adjacent amino and carboxylic acid groups, can potentially allow for selective, sequential functionalization, further expanding the accessible chemical space.

The interplay of these functional groups makes 3-Amino-5,6-dibromopyrazine-2-carboxylic acid a powerful tool for structure-activity relationship (SAR) studies and lead optimization campaigns.

Synthetic Pathways to 3-Amino-5,6-dibromopyrazine-2-carboxylic Acid

While a direct, one-pot synthesis of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid is not prominently described in the literature, a plausible and robust synthetic route can be extrapolated from known transformations of related pyrazine systems. A common strategy involves the initial synthesis of a 3-aminopyrazine-2-carboxylic acid derivative, followed by a di-bromination step. A patent describing the di-chlorination of a similar pyrazine core using sulfuryl chloride provides a strong basis for a proposed di-bromination protocol[1].

Proposed Synthetic Workflow

G A 3-Aminopyrazine-2-carboxylic acid B Esterification (e.g., MeOH, H+) A->B C Methyl 3-aminopyrazine-2-carboxylate B->C D Di-bromination (e.g., Br2, solvent) C->D E Methyl 3-amino-5,6-dibromopyrazine-2-carboxylate D->E F Hydrolysis (e.g., LiOH, H2O/THF) E->F G 3-Amino-5,6-dibromopyrazine-2-carboxylic acid F->G

Caption: Proposed synthetic workflow for 3-Amino-5,6-dibromopyrazine-2-carboxylic acid.

Detailed Protocol 1: Synthesis of Methyl 3-amino-5,6-dibromopyrazine-2-carboxylate

This protocol is adapted from analogous halogenation reactions on pyrazine cores[1].

Materials:

  • Methyl 3-aminopyrazine-2-carboxylate

  • Bromine (Br₂)

  • Acetic acid (or other suitable solvent)

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve methyl 3-aminopyrazine-2-carboxylate (1 equivalent) in a suitable solvent such as acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2.2 equivalents) in the same solvent to the reaction mixture via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.

  • Neutralization and Extraction: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude methyl 3-amino-5,6-dibromopyrazine-2-carboxylate by column chromatography on silica gel or by recrystallization to afford the pure product.

Detailed Protocol 2: Hydrolysis to 3-Amino-5,6-dibromopyrazine-2-carboxylic acid

Materials:

  • Methyl 3-amino-5,6-dibromopyrazine-2-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (HCl) (e.g., 1M)

  • Standard laboratory glassware

Procedure:

  • Saponification: Dissolve the methyl ester in a mixture of THF and water. Add an excess of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Acidification: Cool the reaction mixture to 0 °C and acidify with 1M HCl until the pH is acidic (pH ~2-3), which will precipitate the carboxylic acid.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-Amino-5,6-dibromopyrazine-2-carboxylic acid.

Application in the Synthesis of Kinase Inhibitors

The pyrazine scaffold is a common feature in many kinase inhibitors, often mimicking the adenine ring of ATP to bind to the hinge region of the kinase domain. The 3-aminopyrazine moiety is particularly effective in forming key hydrogen bonds with the kinase hinge. The di-bromo functionality of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid allows for the systematic exploration of the solvent-exposed regions of the ATP-binding pocket through cross-coupling reactions.

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is implicated in various cancers, making FGFRs attractive targets for cancer therapy[2]. The design of potent and selective FGFR inhibitors often involves a scaffold that can interact with the hinge region and substituents that can occupy the hydrophobic pocket. Derivatives of 3-aminopyrazine-2-carboxamide have shown promise as FGFR inhibitors[2]. 3-Amino-5,6-dibromopyrazine-2-carboxylic acid is an ideal starting point for generating a library of such inhibitors.

Workflow for Kinase Inhibitor Synthesis

G A 3-Amino-5,6-dibromopyrazine-2-carboxylic acid B Amide Coupling (e.g., HATU, DIPEA, Amine R1-NH2) A->B C Dibromo-amide Intermediate B->C D Selective Suzuki Coupling at C6 (Arylboronic acid R2-B(OH)2, Pd catalyst) C->D E Mono-aryl Intermediate D->E F Second Suzuki Coupling at C5 (Arylboronic acid R3-B(OH)2, Pd catalyst) E->F G Di-aryl Kinase Inhibitor Candidate F->G

Caption: Synthetic workflow for kinase inhibitor candidates.

Detailed Protocol 3: Sequential Suzuki Coupling

This protocol outlines a general procedure for the sequential functionalization of the di-bromo scaffold. The selectivity of the first coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Materials:

  • 3-Amino-5,6-dibromopyrazine-2-carboxamide derivative

  • Arylboronic acid (1.1 equivalents for the first coupling)

  • Second arylboronic acid (1.2 equivalents for the second coupling)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard Schlenk line or glovebox for inert atmosphere reactions

Procedure:

  • First Suzuki Coupling (Position C6):

    • To a Schlenk flask, add the 3-amino-5,6-dibromopyrazine-2-carboxamide derivative (1 equivalent), the first arylboronic acid (1.1 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2-3 equivalents).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane/water).

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by LC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product by column chromatography to isolate the mono-arylated intermediate.

  • Second Suzuki Coupling (Position C5):

    • Using the purified mono-arylated intermediate from the previous step, repeat the Suzuki coupling procedure with the second arylboronic acid.

    • The reaction conditions (catalyst, base, temperature) may need to be re-optimized for the second coupling.

    • After reaction completion, perform an aqueous work-up and purify the final di-arylated product by column chromatography or preparative HPLC.

Application in the Synthesis of Epithelial Sodium Channel (ENaC) Blockers

The epithelial sodium channel (ENaC) plays a critical role in regulating sodium and fluid balance in various tissues, including the airways.[3] Inhibitors of ENaC are being investigated for the treatment of respiratory diseases like cystic fibrosis, as they can help to rehydrate the airway mucus.[3] Several potent ENaC blockers are based on a 3,5-diaminopyrazine-2-carboxylic acid scaffold. 3-Amino-5,6-dibromopyrazine-2-carboxylic acid can serve as a precursor to these compounds or as a scaffold for novel ENaC inhibitors with modified substitution patterns.

Quantitative Data for Representative ENaC Blockers
Compound ClassRepresentative StructureTargetIC₅₀ (nM)Reference
PyrazinoylguanidinesAmilorideENaC~100[4]
DiaminopyrazinesAnalogs of 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivativesENaC< 100Patent Literature

Note: Specific IC₅₀ values for derivatives of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid are not publicly available and would be determined through screening campaigns.

Conclusion and Future Perspectives

3-Amino-5,6-dibromopyrazine-2-carboxylic acid is a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups provide a robust platform for the synthesis of diverse compound libraries targeting a range of biological entities, most notably kinases and ion channels. The ability to perform selective, sequential cross-coupling reactions on the di-bromo core allows for a systematic and efficient exploration of structure-activity relationships, accelerating the drug discovery process. As the demand for novel, targeted therapeutics continues to grow, the application of such well-designed, multi-functional scaffolds will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Med. Chem. Lett.2021 , 12 (11), 1776–1784. [Link]

  • Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.
  • Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Transition Metal Chemistry2009 , 34, 409–418. [Link]

  • Synthesis of α-bromocarboxylic acids and derivatives. Organic Chemistry Portal.[Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules2021 , 26(1), 123. [Link]

  • 3-Aminopyrazine-2-carboxylic acid. Acta Crystallographica Section C Crystal Structure Communications1996 , 52(6), 1512-1514. [Link]

  • Identification of Amino Acid Residues in the α, β, and γ Subunits of the Epithelial Sodium Channel (ENaC) Involved in Amiloride Block and Ion Permeation. J. Gen. Physiol.1998 , 112(2), 211–224. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. J. Med. Chem.2020 , 63(15), 8410–8428. [Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules2021 , 26(21), 6611. [Link]

  • 3,5-diamino-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of the airways.

Sources

Application

3-Amino-5,6-dibromopyrazine-2-carboxylic acid as an intermediate for ENaC blockers

Application Note & Protocols 3-Amino-5,6-dibromopyrazine-2-carboxylic Acid: A Versatile Intermediate for the Synthesis of Novel Epithelial Sodium Channel (ENaC) Blockers Audience: Researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

3-Amino-5,6-dibromopyrazine-2-carboxylic Acid: A Versatile Intermediate for the Synthesis of Novel Epithelial Sodium Channel (ENaC) Blockers

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Abstract and Introduction

The Epithelial Sodium Channel (ENaC) is a crucial regulator of sodium and fluid homeostasis across epithelial tissues, including the kidneys, lungs, and colon.[1][2] Composed of α, β, and γ subunits, this ion channel's primary function is the reabsorption of sodium ions.[1] Dysregulation of ENaC activity is implicated in the pathophysiology of several major diseases. Hyperactivity of ENaC in the kidneys can lead to hypertension and fluid overload, while in the airways of cystic fibrosis (CF) patients, it causes dehydration of the airway surface liquid (ASL), impairing mucociliary clearance and leading to chronic infection and inflammation.[3][4] Consequently, ENaC has emerged as a high-value therapeutic target.

Amiloride, a pyrazinecarboxamide derivative, is a well-known potassium-sparing diuretic that functions by directly blocking the ENaC pore.[5][6] While clinically useful, its application is limited by modest potency and a short duration of action, particularly for respiratory indications.[3] This has driven extensive research into developing novel amiloride analogs with improved pharmacokinetic and pharmacodynamic profiles. The pyrazine core is a privileged scaffold in this endeavor, with substitutions at the 5- and 6-positions being critical for modulating potency and selectivity.[7][8]

This application note introduces 3-Amino-5,6-dibromopyrazine-2-carboxylic acid as a strategic and highly versatile intermediate for the synthesis of next-generation ENaC blockers. The presence of two distinct halogen atoms provides an orthogonal handle for sequential, site-selective functionalization through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This enables the rapid generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. We present the rationale for its use, detailed synthetic protocols from the intermediate to a final ENaC blocker analog, and methods for structural verification.

The ENaC Inhibition Pathway

ENaC blockers, such as amiloride and its derivatives, function primarily as direct pore blockers.[2] The positively charged guanidinium group of the molecule is drawn into the negatively charged external vestibule of the channel pore, effectively occluding the passage of sodium ions. The α-subunit is considered a critical component for this interaction.[1][2] By inhibiting sodium influx, these agents reduce sodium and water reabsorption in the kidneys, leading to a diuretic and antihypertensive effect, or rehydrate the airway surface liquid in the lungs of CF patients.[3][5]

ENaC_Inhibition cluster_membrane Apical Cell Membrane cluster_extracellular cluster_intracellular ENaC α β γ Epithelial Sodium Channel (ENaC) Na_ion Na⁺ Na_ion->ENaC:alpha Na⁺ Influx Blocker Pyrazine-based ENaC Blocker Blocker->ENaC:alpha Pore Blockade

Caption: Mechanism of ENaC pore blockade by a pyrazine-based inhibitor.

Intermediate Profile and Synthesis

3-Amino-5,6-dibromopyrazine-2-carboxylic acid is the cornerstone of the synthetic strategy. Its structure allows for differentiated chemistry at the C5 and C6 positions.

PropertyValue
IUPAC Name 3-Amino-5,6-dibromopyrazine-2-carboxylic acid
Molecular Formula C₅H₃Br₂N₃O₂
Molecular Weight 296.91 g/mol
CAS Number N/A (Often synthesized as needed)
Appearance Expected to be a yellow to brown solid
Solubility Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF)
Protocol 1: Synthesis of Methyl 3-Amino-5,6-dibromopyrazine-2-carboxylate

Causality: Direct bromination of the pyrazine ring can be aggressive and lead to multiple products. A more controlled approach starts with the commercially available methyl 3-aminopyrazine-2-carboxylate. Esterification of the carboxylic acid protects it during the subsequent bromination step and improves solubility in organic solvents. Bromination is then performed to yield the dibrominated intermediate.

Materials:

  • Methyl 3-aminopyrazine-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, reflux condenser

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve methyl 3-aminopyrazine-2-carboxylate (1 equivalent) in concentrated sulfuric acid at 0 °C (ice bath) with stirring.

  • Bromination: Add N-Bromosuccinimide (NBS, 2.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (~500 g) in a large beaker with vigorous stirring.

  • Neutralization & Extraction: Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol/water to afford Methyl 3-amino-5,6-dibromopyrazine-2-carboxylate as a solid.

Self-Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity before proceeding. The ¹H NMR should show a single singlet for the amino protons, and the aromatic region should be empty.

Synthetic Workflow: From Intermediate to Potent ENaC Blocker

The strategic advantage of the dibromo-intermediate is the ability to perform sequential substitutions. The C5-bromo is generally more susceptible to nucleophilic aromatic substitution (SNAr) due to activation from the adjacent amino and carboxylate groups. The remaining C6-bromo can then be functionalized via a cross-coupling reaction.

Synthetic_Workflow A Methyl 3-Amino-5,6-dibromo -pyrazine-2-carboxylate B Methyl 3,5-Diamino-6-bromo -pyrazine-2-carboxylate A->B S N Ar Reaction (e.g., NH₃ or Amine, DMSO) C Methyl 3,5-Diamino-6-aryl -pyrazine-2-carboxylate B->C Suzuki Coupling (Arylboronic Acid, Pd Catalyst) D 3,5-Diamino-6-aryl -pyrazine-2-carboxylic Acid C->D Ester Hydrolysis (e.g., LiOH, THF/H₂O) E Final ENaC Blocker (N-Amidinopyrazinecarboxamide) D->E Amide Coupling & Guanidinylation (HATU, Guanidine)

Caption: Synthetic workflow for an ENaC blocker from the dibromo intermediate.

Protocol 2: Synthesis of a 3,5-Diamino-6-aryl-N-(diaminomethylene)pyrazine-2-carboxamide

This protocol details the four-step sequence outlined in the workflow diagram above.

Part A: Nucleophilic Aromatic Substitution (SNAr)

Causality: Dimethyl sulfoxide (DMSO) is an excellent solvent for SNAr reactions as its high dielectric constant helps stabilize the charged Meisenheimer intermediate, accelerating the reaction.[9] Gaseous ammonia is used to install the C5-amino group, a key feature of the amiloride scaffold.

  • Add Methyl 3-amino-5,6-dibromopyrazine-2-carboxylate (1 eq) to dry DMSO in a pressure vessel.

  • Seal the vessel and heat to 65-70 °C.

  • Bubble dry ammonia gas through the solution with stirring for 2-3 hours.[9]

  • Cool the reaction to room temperature, then pour into ice water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate .

Part B: Suzuki Cross-Coupling

Causality: The Suzuki coupling is a robust and versatile C-C bond-forming reaction, ideal for adding aryl or heteroaryl diversity at the C6 position.[10] A palladium catalyst, such as Pd(dppf)Cl₂, is effective for coupling with aryl bromides.

  • To a mixture of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate (1 eq), an appropriate arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq) in a flask, add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Heat the reaction mixture to 100 °C under an inert atmosphere for 6-12 hours.[10]

  • After cooling, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify by column chromatography to yield Methyl 3,5-diamino-6-aryl-pyrazine-2-carboxylate .

Part C: Ester Hydrolysis

Causality: The methyl ester must be converted back to a carboxylic acid to allow for the final amide coupling step. Saponification with a base like lithium hydroxide (LiOH) is a standard and effective method.

  • Dissolve the methyl ester from Part B (1 eq) in a mixture of THF and water (e.g., 3:1).

  • Add LiOH (2-3 eq) and stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).

  • Acidify the mixture to pH ~3-4 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to yield the 3,5-Diamino-6-aryl-pyrazine-2-carboxylic Acid .

Part D: Guanidinylation

Causality: The N-amidinocarboxamide (guanidinium) group is critical for ENaC inhibitory activity. This is typically formed by activating the carboxylic acid with a coupling agent like HATU, followed by reaction with guanidine.

  • Dissolve the carboxylic acid from Part C (1 eq) in dry DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3 eq).

  • Stir for 15 minutes at room temperature to form the activated ester.

  • Add guanidine hydrochloride (1.5 eq) and continue stirring at room temperature overnight.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or butanol).

  • Purify the final compound by preparative HPLC or recrystallization to yield the target ENaC blocker .

Data and Characterization

Final products must be rigorously characterized to confirm identity, purity, and structure.

AnalysisExpected Results for a Representative Final Product
¹H NMR Signals corresponding to the aryl protons introduced at C6, broad singlets for the two amino groups (C3 and C5), and very broad signals for the guanidinium protons.
¹³C NMR Signals for the pyrazine core carbons, the introduced aryl group carbons, and the characteristic carbonyl and guanidinium carbons.
HRMS (ESI+) Calculated [M+H]⁺ mass should match the observed mass to within 5 ppm.
Purity (HPLC) >95% purity is required for biological screening.

Troubleshooting:

  • Low yield in SNAr: Ensure anhydrous conditions and effective sealing of the pressure vessel. Consider alternative amines or higher temperatures.

  • Low yield in Suzuki Coupling: Ensure thorough degassing of the reaction mixture. Screen alternative palladium catalysts, bases, or solvent systems.

  • Difficult Purification: The final products are often polar and basic. Reverse-phase HPLC is typically the most effective purification method.

Conclusion

3-Amino-5,6-dibromopyrazine-2-carboxylic acid serves as an exceptionally valuable and versatile building block in medicinal chemistry campaigns targeting ENaC. Its capacity for sequential and regioselective functionalization enables the systematic and efficient synthesis of diverse libraries of amiloride analogs. The protocols provided herein offer a robust and logical pathway for researchers to leverage this intermediate in the discovery of novel therapeutics for hypertension, cystic fibrosis, and other diseases linked to ENaC dysregulation.

References

  • Vertex AI Search. (2024). What are ENaCα inhibitors and how do they work?.
  • Grokipedia. (2026). Epithelial sodium channel blocker.
  • Vertex AI Search. (2024). What are ENaC blockers and how do they work?.
  • Dr.Oracle. (2025). How can the Epithelial Sodium Channel (ENaC) mechanism be antagonized?.
  • PubMed. (n.d.). Effects of some pyrazinecarboxamides on sodium transport in frog skin.
  • PubMed. (n.d.).
  • NIH. (2024).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
  • NIH. (n.d.). The epithelial sodium channel (ENaC) as a therapeutic target for cystic fibrosis lung disease.
  • NIH. (n.d.). The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis.
  • PubMed. (n.d.). Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride.
  • Journal of Environmental Nanotechnology. (n.d.).

Sources

Method

Application Notes &amp; Protocols: Development of Fibroblast Growth Factor Receptor (FGFR) Inhibitors Utilizing a 3-Aminopyrazine Scaffold

Introduction: Targeting Aberrant FGFR Signaling in Oncology Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a crucial role in various cellular processes, incl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Aberrant FGFR Signaling in Oncology

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] Upon binding with their fibroblast growth factor (FGF) ligands, FGFRs dimerize, leading to the autophosphorylation of their intracellular kinase domains. This event triggers a cascade of downstream signaling pathways, most notably the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are central to cell growth and survival.[1][3][4]

Genetic alterations such as gene amplification, activating mutations, and chromosomal translocations involving FGFRs have been identified as key oncogenic drivers in a variety of solid tumors, including bladder, gastric, and lung cancers, as well as cholangiocarcinoma.[1][3][5] Consequently, the development of small-molecule inhibitors that target the ATP-binding site of the FGFR kinase domain has emerged as a promising therapeutic strategy in precision oncology.[2][6]

The 3-aminopyrazine scaffold has been identified as a promising core structure for the development of novel and potent FGFR inhibitors.[1] This guide provides a comprehensive overview of the design, synthesis, and evaluation of 3-aminopyrazine-based FGFR inhibitors, offering detailed protocols for key in vitro and in vivo assays to facilitate their preclinical development.

FGFR Signaling Pathway and Inhibition

The following diagram illustrates the canonical FGFR signaling pathway and the mechanism of action for 3-aminopyrazine-based inhibitors, which act as ATP-competitive inhibitors to block downstream signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding & Dimerization P1 P FGFR:f2->P1 Autophosphorylation P2 P FGFR:f2->P2 RAS RAS P1->RAS PI3K PI3K P2->PI3K PLCg PLCγ P2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation Inhibitor 3-Aminopyrazine Inhibitor Inhibitor->FGFR:f2 ATP-Competitive Inhibition Synthetic_Workflow Start Starting Materials (e.g., Pyrazine derivatives) Step1 Step 1: Functional Group Interconversion Start->Step1 Step2 Step 2: Amide Coupling Step1->Step2 Step3 Step 3: Diversification (e.g., Suzuki or Buchwald-Hartwig coupling) Step2->Step3 Purification Purification (e.g., Column Chromatography, HPLC) Step3->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Final Compounds (3-Aminopyrazine Library) Characterization->Final

Caption: General synthetic workflow for 3-aminopyrazine inhibitors.

Protocol: Synthesis of a Representative 3-Aminopyrazine-2-Carboxamide Derivative

This protocol describes a general procedure for the synthesis of a 3-amino-N-(3,5-dimethoxyphenyl)-6-methylpyrazine-2-carboxamide derivative, a common structural motif in FGFR inhibitors. [1] Materials:

  • 3-Amino-6-methylpyrazine-2-carboxylic acid

  • 3,5-Dimethoxyaniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-6-methylpyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Amide Coupling: To the solution, add 3,5-dimethoxyaniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired 3-amino-N-(3,5-dimethoxyphenyl)-6-methylpyrazine-2-carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: In Vitro Evaluation of 3-Aminopyrazine FGFR Inhibitors

A systematic in vitro evaluation is essential to determine the potency, selectivity, and cellular activity of the synthesized compounds. The following diagram illustrates a typical screening cascade.

Screening_Cascade Library Synthesized Compound Library Primary_Screen Primary Screen: Biochemical FGFR Kinase Assay (e.g., FGFR1, 2, 3, 4) Library->Primary_Screen Potency Determine IC50 Values for Active Compounds Primary_Screen->Potency Cell_Based Secondary Screen: Cell Proliferation/Viability Assay (FGFR-dependent cancer cell lines) Potency->Cell_Based IC50_Cell Determine GI50/IC50 Values Cell_Based->IC50_Cell Mechanism Mechanism of Action Studies: Western Blot for Downstream Signaling (p-ERK, p-AKT) IC50_Cell->Mechanism Selectivity Kinase Selectivity Profiling (Panel of other kinases) IC50_Cell->Selectivity ADME In Vitro ADME/Tox (Microsomal stability, CYP inhibition, etc.) IC50_Cell->ADME Lead_Candidate Lead Candidate Selection Mechanism->Lead_Candidate Selectivity->Lead_Candidate ADME->Lead_Candidate

Sources

Application

Application Note: A Robust HPLC-MS/MS Method for the Quantitative Analysis of Amino-Carboxylic Acids in Biological Matrices

Foundational Principles: The Why and How of Amino-Carboxylic Acid Quantification The quantitative analysis of amino-carboxylic acids is a cornerstone of numerous scientific disciplines, including clinical diagnostics, bi...

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles: The Why and How of Amino-Carboxylic Acid Quantification

The quantitative analysis of amino-carboxylic acids is a cornerstone of numerous scientific disciplines, including clinical diagnostics, biomedical research, and food science.[1] These molecules are not only the fundamental building blocks of proteins but also act as crucial signaling molecules and metabolic intermediates. Consequently, their accurate measurement in biological matrices like plasma, serum, or tissue extracts provides a critical window into physiological and pathological states.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has emerged as the gold standard for this application. The technique marries the superior separation capabilities of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry, allowing for precise quantification of multiple analytes simultaneously, even in complex biological samples.[2][3]

However, the inherent chemical properties of amino-carboxylic acids—namely their high polarity and zwitterionic nature—present a significant chromatographic challenge.[4] These characteristics lead to poor retention on conventional reversed-phase (RP) columns, which are the workhorses of many analytical laboratories. To overcome this, two primary strategies have been established, each with distinct advantages:

  • Strategy 1: Chemical Derivatization followed by Reversed-Phase LC-MS/MS. This approach involves chemically modifying the amino-carboxylic acids to increase their hydrophobicity. This enhances their retention on RP columns and often improves their ionization efficiency in the mass spectrometer.[5][6]

  • Strategy 2: Direct Analysis using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is a powerful alternative that employs a polar stationary phase to directly retain and separate polar compounds like native amino acids, thereby eliminating the need for a derivatization step.[1][7][8]

This application note provides detailed protocols for both approaches, grounded in established scientific principles and validated against international regulatory standards to ensure data integrity and trustworthiness.

Strategic Method Selection: Derivatization vs. HILIC

The choice between derivatization and HILIC is a critical decision driven by the specific goals of the analysis, sample throughput requirements, and available resources.

The Derivatization Workflow: Enhancing Retention and Sensitivity

Derivatization is a time-tested strategy to make polar analytes more amenable to reversed-phase chromatography. By reacting the amino and/or carboxyl functional groups with a derivatizing agent, the overall polarity of the molecule is reduced. A widely used and highly effective reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which reacts with primary and secondary amines to form stable, fluorescent, and readily ionizable derivatives.[9][10]

Causality: The addition of the AQC moiety significantly increases the hydrophobicity of the amino acid, promoting strong interaction with the C18 stationary phase. This allows for excellent chromatographic separation using standard water/acetonitrile gradients. Furthermore, the AQC tag often enhances the proton affinity of the molecule, leading to improved signal intensity in positive ion electrospray ionization (ESI) mode.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis P Biological Sample (e.g., Plasma) PP Protein Precipitation (e.g., Sulfosalicylic Acid) P->PP S Supernatant Collection PP->S D_mix Mix Supernatant with Borate Buffer & AQC Reagent S->D_mix D_react Incubate (e.g., 55°C, 10 min) D_mix->D_react D_final Derivatized Sample D_react->D_final Inj Inject into LC-MS/MS D_final->Inj RP Reversed-Phase HPLC Inj->RP MS Tandem MS (MRM) RP->MS Data Data Acquisition & Quantification MS->Data

Fig. 1: Workflow for Derivatization-based Analysis.
The HILIC Workflow: A Direct and Streamlined Approach

HILIC chromatography offers a more direct route for analyzing polar compounds.[11] It operates on a partitioning mechanism where analytes are separated based on their polarity between a high-organic mobile phase and a water-enriched layer adsorbed onto a polar stationary phase (e.g., amide, silica).[7] More polar analytes, like amino acids, are more strongly retained.

Causality: This technique is inherently suited for amino-carboxylic acids, eliminating the need for derivatization and its associated sample handling steps, which can be a source of variability and error.[12] The result is a simpler, faster sample preparation protocol, which is highly desirable in high-throughput environments.[4][8]

G cluster_prep Sample Preparation cluster_analysis Analysis P Biological Sample (e.g., Plasma) PP Protein Precipitation (e.g., Acetonitrile) P->PP S Supernatant Collection PP->S Inj Inject into LC-MS/MS S->Inj HILIC HILIC Separation Inj->HILIC MS Tandem MS (MRM) HILIC->MS Data Data Acquisition & Quantification MS->Data

Fig. 2: Workflow for Direct HILIC-based Analysis.

Detailed Experimental Protocols

These protocols are designed to be self-validating systems, incorporating necessary quality controls and steps rooted in best practices for bioanalysis.

Materials and Reagents
  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade), ammonium formate (LC-MS grade), sulfosalicylic acid, borate buffer, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent kit.

  • Standards: Certified reference standards for all amino-carboxylic acids of interest and their corresponding stable isotope-labeled internal standards (SIL-IS).

Protocol 1: Sample Preparation with AQC Derivatization

Rationale: This protocol uses sulfosalicylic acid for efficient protein precipitation, a necessary step to prevent clogging of the HPLC system and reduce matrix effects.[13] The subsequent derivatization is performed under controlled pH and temperature to ensure a complete and reproducible reaction.[14]

  • Sample Thawing: Thaw biological samples (plasma, serum) and SIL-IS working solution on ice.

  • Protein Precipitation: In a 1.5 mL microcentrifuge tube, add 100 µL of sample, 10 µL of SIL-IS working solution, and 100 µL of 3% (w/v) sulfosalicylic acid.

  • Vortex & Centrifuge: Vortex the mixture for 30 seconds. Incubate at 4°C for 30 minutes to ensure complete protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 20 µL of the clear supernatant to a new tube.

  • Derivatization: Add 60 µL of borate buffer and vortex. Then, add 20 µL of freshly prepared AQC reagent solution. Vortex immediately for 10 seconds.

  • Reaction: Incubate the mixture in a heating block at 55°C for 10 minutes.

  • Dilution & Injection: After incubation, add 900 µL of the initial mobile phase (e.g., 99% Water/1% ACN with 0.1% Formic Acid) to the derivatized sample. Vortex and transfer to an autosampler vial for injection.

Protocol 2: Sample Preparation for HILIC Analysis

Rationale: This streamlined protocol uses a high concentration of organic solvent (acetonitrile) to precipitate proteins. The resulting supernatant is directly compatible with the high-organic starting conditions of the HILIC mobile phase, minimizing sample manipulation.[4]

  • Sample Thawing: Thaw biological samples and SIL-IS working solution on ice.

  • Protein Precipitation: In a 1.5 mL microcentrifuge tube, add 50 µL of sample and 10 µL of SIL-IS working solution. Add 200 µL of ice-cold acetonitrile.

  • Vortex & Centrifuge: Vortex vigorously for 1 minute. Incubate at -20°C for 20 minutes to maximize protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer & Injection: Carefully transfer the supernatant to an autosampler vial. Inject directly into the LC-MS/MS system.

HPLC-MS/MS Instrumental Configuration

The following parameters serve as a robust starting point and should be optimized for the specific instrument and analytes of interest.

ParameterMethod 1: AQC-Derivatized (RP) Method 2: Direct Analysis (HILIC)
HPLC System UPLC / UHPLC SystemUPLC / UHPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Amide HILIC (e.g., 2.1 x 100 mm, 1.7 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Flow Rate 0.4 mL/min0.5 mL/min
Column Temp. 40°C45°C
Injection Vol. 5 µL2 µL
Example Gradient 1% B to 60% B over 10 min95% B to 50% B over 8 min
ParameterMS/MS System Settings (Typical)
Instrument Triple Quadrupole (QQQ) Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.0 - 4.0 kV
Source Temp. 150°C
Desolvation Temp. 400 - 500°C
Detection Mode Multiple Reaction Monitoring (MRM)[2]

MRM for Quantification: The high selectivity of this method is achieved using MRM, where the first quadrupole (Q1) selects the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) selects a specific, characteristic fragment ion for detection. This process filters out chemical noise, ensuring that only the analyte of interest is quantified.

Amino AcidPrecursor Ion (m/z)Product Ion (m/z)
Leucine (derivatized)302.2171.1
Proline (derivatized)286.1171.1
Phenylalanine (underivatized)166.1120.1
Tyrosine (underivatized)182.1136.1

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A bioanalytical method is only as reliable as its validation. All quantitative methods intended for regulatory submission or critical decision-making must be rigorously validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[15][16][17] The ICH Q2(R1) guideline provides a comprehensive framework for this process.[18][19][20]

G cluster_val Core Validation Parameters (ICH Q2/FDA) Selectivity Selectivity & Specificity Validated Validated Method for Routine Use Selectivity->Validated Linearity Linearity & Range Linearity->Validated Accuracy Accuracy Accuracy->Validated Precision Precision Precision->Validated LLOQ LLOQ LLOQ->Validated Stability Stability Stability->Validated Matrix Matrix Effect Matrix->Validated Method Developed Analytical Method Method->Selectivity Method->Linearity Method->Accuracy Method->Precision Method->LLOQ Method->Stability Method->Matrix

Fig. 3: Interrelationship of Key Method Validation Parameters.

The following parameters must be assessed:

Validation ParameterAcceptance Criteria (Typical)Rationale
Selectivity No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS in blank matrix.Ensures the method can differentiate the analyte from other components in the sample.[15]
Linearity & Range Calibration curve with r² ≥ 0.99.Demonstrates a proportional response of the instrument to changes in analyte concentration.
Accuracy Mean concentration within ±15% of nominal value (±20% at LLOQ).Measures the closeness of the determined value to the true value.[16]
Precision Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).Measures the repeatability and reproducibility of the method.[16]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that meets accuracy and precision criteria.[20]Defines the lower boundary for reliable quantification.
Matrix Effect CV of the IS-normalized matrix factor should be ≤ 15%.Assesses the ion suppression or enhancement caused by co-eluting matrix components.
Stability Analyte concentration within ±15% of the baseline value under various storage conditions (freeze-thaw, bench-top, long-term).Ensures the analyte is stable throughout the sample handling and analysis process.

Data Analysis and Quantification

Quantitative analysis is performed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically applied. The concentrations of the amino-carboxylic acids in the quality control (QC) and unknown samples are then calculated from this regression equation.

Conclusion

This application note details two robust, validated HPLC-MS/MS methodologies for the quantitative analysis of amino-carboxylic acids in biological matrices. The derivatization-based approach offers excellent chromatography on standard reversed-phase columns, while the direct HILIC method provides a simplified, high-throughput workflow. The choice of method should be guided by the specific analytical needs of the laboratory. By adhering to the detailed protocols and rigorous validation standards outlined herein, researchers, scientists, and drug development professionals can generate high-quality, reliable, and defensible data for their critical applications.

References

  • A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst (RSC Publishing).
  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. National Institutes of Health (NIH).
  • direct analysis of amino acids by HILIC–eSI-MS. HPLC.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Food and Drug Administration (FDA).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Advanced Materials Technology.
  • USFDA guidelines for bioanalytical method validation. Slideshare.
  • Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration (FDA).
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health (NIH).
  • Is there a "gold standard" for amino acid derivatization for LC/MS analysis?. ResearchGate.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration (FDA).
  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation.
  • Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. PubMed.
  • Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection. Thermo Fisher Scientific.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration (FDA).
  • Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. RSC Publishing.
  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. LCGC.
  • LC-MS Amino Acid Analysis. Beijing Baitai Paike Biotechnology Co., Ltd..
  • Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. Thermo Fisher Scientific.
  • High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry - ACS Publications.
  • Chromatography Breakthroughs in Amino Acid Analysis. AZoLifeSciences.

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Method

Application Notes &amp; Protocols: Strategic Suzuki Coupling Reactions Involving 3-Amino-5,6-dibromopyrazine-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Substituted Aminopyrazines The 3-amino-5,6-disubstituted-pyrazine-2-carboxylic acid scaffold is a cornerstone in modern...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Aminopyrazines

The 3-amino-5,6-disubstituted-pyrazine-2-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry. Derivatives of this core structure are integral to a multitude of pharmacologically active agents, demonstrating a wide range of biological activities including roles as kinase inhibitors and antiviral agents.[1][2] The antiviral drug Favipiravir, for instance, highlights the therapeutic potential of this heterocyclic system.[3][4] The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the synthesis of these complex molecules, offering a robust and versatile method for constructing carbon-carbon bonds under mild conditions.[5]

This guide provides an in-depth analysis and detailed protocols for conducting Suzuki coupling reactions on 3-Amino-5,6-dibromopyrazine-2-carboxylic acid and its ester derivatives. We will explore the critical challenge of regioselectivity and provide a framework for the strategic, stepwise functionalization of this valuable synthetic intermediate.

The Challenge of Regioselectivity in a Polysubstituted Pyrazine

The starting material, 3-Amino-5,6-dibromopyrazine-2-carboxylic acid or its ester form, presents a unique challenge: two distinct bromine atoms at the C5 and C6 positions. The ability to selectively substitute one bromine over the other, or to perform a controlled double coupling, is essential for building molecular diversity and executing targeted synthetic strategies.

The regiochemical outcome of the Suzuki coupling is governed by the relative rates of the initial oxidative addition of the palladium(0) catalyst to the C5-Br versus the C6-Br bond.[6] Several factors influence this critical step:

  • Electronic Effects: The pyrazine ring is inherently electron-deficient, which generally facilitates oxidative addition compared to electron-rich aromatics.[7] The substituents on the ring—the electron-donating amino group at C3 and the electron-withdrawing carboxyl/ester group at C2—exert a complex push-pull electronic influence on the C5 and C6 positions. The C6 position is adjacent to the electron-donating amino group, which could potentially decrease its electrophilicity, while the C5 position is further away.

  • Steric Hindrance: The C6 position is flanked by the amino group at C3 and a bromine atom at C5, creating a more sterically congested environment than the C5 position. This steric hindrance can disfavor the approach of the bulky palladium catalyst, potentially leading to preferential reaction at the less hindered C5 position.

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst is crucial. Bulky, electron-rich monodentate ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can exhibit different selectivities compared to less bulky or bidentate ligands (e.g., PPh₃ or dppf).[8] Ligand choice can amplify or override the intrinsic electronic and steric biases of the substrate.[9]

  • Directing Group Effects: The amino (NH₂) and carboxyl (COOH/COOR) groups possess lone pairs of electrons and could potentially coordinate to the palladium center, directing the catalyst to a specific bromine atom. While less common for halogens not in the ortho position, such effects cannot be entirely discounted in complex systems.[10]

Based on analogous dihalogenated N-heterocyclic systems, it is plausible to hypothesize that the less sterically hindered and potentially more electrophilic C5 position would be the preferred site for the initial Suzuki coupling under standard conditions.[8][9] However, this selectivity can likely be tuned or even reversed through careful selection of the catalyst system.

Visualizing the Catalytic Pathway

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L₂-Br (Oxidative Adduct) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal Ar'-B(OR)₂ Base ArPdAr Ar-Pd(II)L₂-Ar' (Di-organo Complex) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product Regen Catalyst Regeneration ArylHalide 3-Amino-5,6-dibromo- pyrazine-2-carboxylate (Ar-Br) Boronic Arylboronic Acid/Ester (Ar'-B(OR)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Guideline for Selective Arylation

The following protocols are designed as robust starting points for the selective mono- and di-arylation of methyl 3-amino-5,6-dibromopyrazine-2-carboxylate. Esterification of the carboxylic acid is recommended to improve solubility in common organic solvents and prevent potential complications from the acidic proton during the reaction.

Note: These are model protocols based on established principles for similar heterocyclic systems. Optimization of catalyst, ligand, base, and solvent may be required to achieve maximum yield and selectivity for specific substrates.

Protocol 1: Selective Mono-Arylation (Presumed C5-Selectivity)

This protocol is designed to favor the formation of the mono-arylated product, likely at the less sterically hindered C5 position.

Workflow Diagram:

Mono_Arylation_Workflow start Start: Assemble Reagents setup Combine Pyrazine, Boronic Acid, Base in Schlenk Flask start->setup inert Evacuate & Backfill with Argon (3x) setup->inert reagents Add Pd Catalyst & Ligand under Argon flow inert->reagents solvent Add Degassed Solvents via Syringe reagents->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) with Stirring solvent->reaction monitor Monitor Progress by TLC or LC-MS reaction->monitor workup Cool, Quench with Water, Extract with Ethyl Acetate monitor->workup Upon Completion purify Dry, Concentrate & Purify via Column Chromatography workup->purify end End: Isolated Mono-arylated Product purify->end

Caption: Experimental workflow for selective mono-arylation.

Reagents and Conditions:

ComponentRecommended ReagentStoichiometryPurpose
Starting Material Methyl 3-amino-5,6-dibromopyrazine-2-carboxylate1.0 equivElectrophile
Coupling Partner Arylboronic Acid or Pinacol Ester1.1 - 1.2 equivNucleophile
Palladium Catalyst Pd₂(dba)₃ or Pd(OAc)₂2-5 mol%Catalyst Precursor
Ligand SPhos or XPhos4-10 mol%Stabilize & Activate Pd
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equivActivates Boronic Acid
Solvent System 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O~0.1 MReaction Medium
Temperature 80 - 100 °C-Thermal Energy
Atmosphere Argon or Nitrogen-Prevent Catalyst Oxidation

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add methyl 3-amino-5,6-dibromopyrazine-2-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (e.g., 90 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-arylated product.

Protocol 2: Stepwise or One-Pot Di-Arylation

This protocol is for the synthesis of the 5,6-di-aryl derivative. This can be achieved either by isolating the mono-arylated product from Protocol 1 and subjecting it to a second Suzuki coupling, or by attempting a one-pot reaction with an excess of the boronic acid.

Reagents and Conditions for Second Coupling Step:

ComponentRecommended ReagentStoichiometryPurpose
Starting Material Mono-arylated Pyrazine1.0 equivElectrophile
Coupling Partner Arylboronic Acid or Pinacol Ester1.5 - 2.0 equivNucleophile
Palladium Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄5-10 mol%Catalyst
Base Na₂CO₃ (2M aq.) or K₃PO₄2.0 - 3.0 equivActivates Boronic Acid
Solvent System 1,4-Dioxane or DME~0.1 MReaction Medium
Temperature 90 - 110 °C-Thermal Energy
Atmosphere Argon or Nitrogen-Prevent Catalyst Oxidation

Step-by-Step Procedure (Second Coupling):

  • Preparation: Follow steps 1-4 from Protocol 1, using the isolated mono-arylated pyrazine as the starting material and a new boronic acid (or the same one for symmetrical di-arylation). A more robust catalyst like Pd(dppf)Cl₂ may be beneficial for coupling to the more sterically hindered C6 position.

  • Reaction: Heat the reaction at a slightly higher temperature (e.g., 100-110 °C) may be necessary to overcome the increased steric hindrance at the C6 position.

  • Monitoring & Work-up: Follow steps 6-8 from Protocol 1 to isolate and purify the final di-arylated product.

For a one-pot di-arylation: Use the dibromo-pyrazine starting material with 2.5-3.0 equivalents of the boronic acid and a higher catalyst loading (e.g., 5-8 mol% Pd) from the outset. Note that this may lead to a mixture of mono- and di-substituted products, requiring careful purification.

Troubleshooting and Optimization

  • Low Yield/No Reaction:

    • Ensure all reagents and solvents are anhydrous and properly degassed. Oxygen can deactivate the palladium catalyst.

    • Increase catalyst/ligand loading.

    • Screen different bases (e.g., CsF, K₂CO₃, Cs₂CO₃) and solvents (e.g., Toluene, DMF, THF).

  • Poor Regioselectivity:

    • To enhance C5 selectivity: Use bulkier phosphine ligands (e.g., t-Bu₃P, Buchwald ligands).

    • To potentially favor C6 selectivity: Experiment with bidentate ligands like dppf or different solvent systems that may alter substrate-catalyst interactions.[8]

  • Debromination (Side Reaction):

    • This occurs when the aryl halide is reduced instead of coupled. Ensure the boronic acid is of high purity and the reaction is strictly anaerobic. Lowering the reaction temperature may also help.

Conclusion

The Suzuki-Miyaura coupling of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid derivatives is a powerful strategy for the synthesis of complex, biologically relevant molecules. While the presence of two bromine atoms introduces the challenge of regioselectivity, it also opens the door for controlled, stepwise diversification. By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, researchers can strategically navigate the synthesis of either mono- or di-arylated pyrazines, paving the way for the development of novel therapeutics and chemical probes. The protocols provided herein serve as a comprehensive starting point for unlocking the synthetic potential of this valuable heterocyclic scaffold.

References

  • An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. (2022). Medicinal Chemistry Research. [Link]

  • One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). ACS Medicinal Chemistry Letters. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). Molecules. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (n.d.). Chinese Chemical Letters. [Link]

  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. (2015). Organic & Biomolecular Chemistry. [Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. (2021). Biomolecules. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2004). Molecules. [Link]

  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. (2005). Synlett. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). Molecules. [Link]

  • Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). Molecules. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). Organics. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2025). ACS Omega. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). Molecules. [Link]

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. (2000). Journal of Medicinal Chemistry. [Link]

  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. (2014). Journal of the Brazilian Chemical Society. [Link]

  • 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors. (2015). Journal of Medicinal Chemistry. [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). ACS Catalysis. [Link]

Sources

Application

Synthesis of Transition Metal Complexes with 3-Aminopyrazine-2-Carboxylic Acid: Application Notes and Protocols for Researchers

Introduction: The Versatile Role of 3-Aminopyrazine-2-Carboxylic Acid in Coordination Chemistry and Drug Discovery 3-Aminopyrazine-2-carboxylic acid (Hapc) has emerged as a ligand of significant interest in the field of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of 3-Aminopyrazine-2-Carboxylic Acid in Coordination Chemistry and Drug Discovery

3-Aminopyrazine-2-carboxylic acid (Hapc) has emerged as a ligand of significant interest in the field of coordination chemistry. Its rigid pyrazine backbone, coupled with the presence of both a carboxylic acid and an amino group, provides multiple coordination sites, allowing it to form stable complexes with a wide array of transition metals. This versatility has paved the way for the development of novel metal-organic frameworks and, more critically, coordination complexes with promising therapeutic applications. Researchers in drug development are increasingly exploring these complexes for their potential as anticancer and antimicrobial agents, building upon the established success of metal-based drugs like cisplatin.[1]

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis and characterization of transition metal complexes with 3-aminopyrazine-2-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them to empower informed experimental design and innovation.

I. Foundational Principles: Understanding the Coordination Chemistry of 3-Aminopyrazine-2-Carboxylic Acid

The coordination behavior of 3-aminopyrazine-2-carboxylic acid is dictated by its molecular structure, which features a pyrazine ring, a carboxylic acid group, and an amino group. These functional groups offer several potential coordination modes, making it a versatile ligand.[2] The specific coordination is influenced by factors such as the identity of the transition metal, the reaction conditions (pH, temperature, and solvent), and the presence of other ancillary ligands.

The most common coordination modes involve the nitrogen atom of the pyrazine ring and the oxygen atom of the deprotonated carboxylate group, forming a stable chelate ring. The amino group can also participate in coordination, leading to different structural motifs. Understanding these potential binding modes is crucial for predicting and controlling the structure of the resulting metal complexes.

II. General Synthetic Strategies and Experimental Considerations

The synthesis of transition metal complexes with 3-aminopyrazine-2-carboxylic acid typically involves the reaction of a soluble metal salt with the ligand in a suitable solvent. The choice of synthetic methodology is critical in determining the final product's structure, crystallinity, and purity.

A. Key Experimental Parameters and Their Scientific Rationale
  • Choice of Transition Metal: The identity of the transition metal ion is the primary determinant of the coordination geometry of the resulting complex.[3][4] Metals with a preference for specific coordination numbers and geometries (e.g., square planar for Pd(II) and Pt(II), octahedral for Co(II) and Ni(II)) will direct the self-assembly process accordingly. The metal's oxidation state and electronic configuration also influence the complex's magnetic and spectroscopic properties.

  • Solvent Selection: The solvent plays a multifaceted role in the synthesis. It must, first and foremost, dissolve both the metal salt and the ligand to facilitate the reaction. Beyond solubility, the coordinating ability of the solvent can influence the reaction pathway.[5] In some cases, solvent molecules can even be incorporated into the final complex as ligands. The polarity of the solvent can also affect the solubility of the resulting complex, which is a key consideration for its isolation and purification.

  • Temperature Control: Temperature is a critical parameter that can influence both the kinetics and thermodynamics of the complexation reaction. Higher temperatures can provide the activation energy needed for less favorable coordination modes, sometimes leading to the formation of different structural isomers or crystalline phases.[6] For many syntheses, room temperature stirring is sufficient, while for others, refluxing or solvothermal conditions may be necessary to drive the reaction to completion or to obtain crystalline products.

  • Molar Ratio of Reactants: The stoichiometry of the metal salt and the ligand is a fundamental parameter that can be adjusted to favor the formation of complexes with different metal-to-ligand ratios. While a 1:1 or 1:2 metal-to-ligand ratio is common, varying this can lead to the formation of polynuclear complexes or coordination polymers.

B. General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of transition metal complexes with 3-aminopyrazine-2-carboxylic acid.

General workflow for synthesis and characterization.

III. Detailed Experimental Protocols

The following protocols provide step-by-step procedures for the synthesis of the ligand, 3-aminopyrazine-2-carboxylic acid, and representative transition metal complexes.

Protocol 1: Synthesis of 3-Aminopyrazine-2-Carboxylic Acid

This protocol is adapted from a procedure involving the alkaline hydrolysis of 2-amino-4-hydroxypteridine (pterin).[7]

Materials:

  • 2-Amino-4-hydroxypteridine (pterin)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Methanol

Procedure:

  • In a suitable reaction vessel, combine 2-amino-4-hydroxypteridine (0.2 mol) with potassium hydroxide (0.5 mol) in 128 g of deionized water.

  • Heat the mixture to 160 °C and maintain this temperature for 13 hours with stirring.

  • After the reaction is complete, cool the solution to 70 °C.

  • Carefully acidify the reaction mixture to a pH of 2.9 using hydrochloric acid. This will cause the 3-aminopyrazine-2-carboxylic acid to precipitate.

  • Cool the mixture to 5 °C to maximize precipitation.

  • Collect the precipitate by filtration and wash it with cold deionized water, followed by a small amount of cold methanol.

  • Dry the product under vacuum to obtain 3-aminopyrazine-2-carboxylic acid as a solid.

Protocol 2: Synthesis of a Palladium(II) Complex: [Pd(apc)₂]

This protocol describes the synthesis of a square planar palladium(II) complex.[2]

Materials:

  • 3-Aminopyrazine-2-carboxylic acid (Hapc)

  • Palladium(II) chloride (PdCl₂)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve 3-aminopyrazine-2-carboxylic acid (2 mmol) in 20 mL of deionized water containing sodium hydroxide (2 mmol).

  • In a separate beaker, dissolve palladium(II) chloride (1 mmol) in a minimal amount of warm deionized water.

  • Slowly add the palladium(II) chloride solution to the ligand solution with constant stirring.

  • A precipitate will form. Continue stirring the mixture at room temperature for 2 hours.

  • Collect the precipitate by filtration.

  • Wash the product sequentially with deionized water, ethanol, and diethyl ether.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Protocol 3: Synthesis of a Cobalt(II) Complex: [Co(apc)₂(H₂O)₂]

This protocol details the synthesis of an octahedral cobalt(II) complex.

Materials:

  • 3-Aminopyrazine-2-carboxylic acid (Hapc)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare a solution of the sodium salt of the ligand by dissolving 3-aminopyrazine-2-carboxylic acid (2 mmol) and sodium hydroxide (2 mmol) in 30 mL of a 1:1 water/ethanol mixture.

  • In a separate flask, dissolve cobalt(II) chloride hexahydrate (1 mmol) in 10 mL of ethanol.

  • Add the cobalt(II) solution dropwise to the ligand solution with vigorous stirring.

  • Heat the resulting mixture to reflux for 3 hours.

  • Allow the solution to cool to room temperature, during which a precipitate will form.

  • Collect the solid product by filtration.

  • Wash the precipitate with a cold 1:1 water/ethanol mixture and then with ethanol.

  • Dry the complex in a vacuum oven at 60 °C.

Protocol 4: Synthesis of a Copper(II) Complex: [Cu(apc)₂(H₂O)]

This protocol outlines the synthesis of a copper(II) complex.[8]

Materials:

  • 3-Aminopyrazine-2-carboxylic acid (Hapc)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Methanol

Procedure:

  • Dissolve 3-aminopyrazine-2-carboxylic acid (2 mmol) in 25 mL of methanol containing sodium hydroxide (2 mmol).

  • In a separate beaker, prepare an aqueous solution of copper(II) sulfate pentahydrate (1 mmol) in 15 mL of deionized water.

  • Slowly add the copper(II) sulfate solution to the methanolic ligand solution with continuous stirring.

  • A precipitate will immediately form. Stir the reaction mixture for an additional 4 hours at room temperature.

  • Isolate the solid product by filtration.

  • Wash the complex with deionized water and then with methanol.

  • Dry the product under vacuum.

IV. Characterization of Transition Metal Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complexes. A combination of spectroscopic and analytical techniques is typically employed.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. By comparing the spectrum of the complex to that of the free ligand, key vibrational changes can be identified.[9][10]

  • Protocol for FT-IR Analysis:

    • Prepare a KBr pellet of the sample by grinding a small amount of the complex with dry KBr powder and pressing it into a thin disk.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Identify and analyze the key vibrational bands.

  • Interpretation of Spectral Data:

    • Carboxylate Group: In the free ligand, the C=O stretch of the carboxylic acid is typically observed around 1700-1725 cm⁻¹. Upon deprotonation and coordination, this band is replaced by two new bands corresponding to the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group, typically in the ranges of 1550-1650 cm⁻¹ and 1300-1420 cm⁻¹, respectively. The separation between these two bands (Δν) can provide information about the coordination mode of the carboxylate group.[5]

    • Amino Group: The N-H stretching vibrations of the amino group, usually seen around 3300-3500 cm⁻¹, may shift upon coordination, although this is not always the case if the amino group is not involved in bonding.

    • Metal-Ligand Bonds: New, weaker bands may appear in the far-infrared region (typically below 600 cm⁻¹) corresponding to the metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination.

Vibrational ModeFree Ligand (Hapc) Approx. Wavenumber (cm⁻¹)Coordinated Ligand (apc⁻) Approx. Wavenumber (cm⁻¹)Significance of Shift
ν(C=O) of COOH~1715-Disappearance indicates deprotonation
νₐₛ(COO⁻)-~1605Appearance confirms carboxylate coordination
νₛ(COO⁻)-~1370Appearance confirms carboxylate coordination
ν(N-H) of NH₂~3468, ~3329May shiftShift indicates involvement in coordination or H-bonding
ν(M-O) / ν(M-N)-~400-600Appearance confirms metal-ligand bond formation
B. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can be used to infer the coordination geometry around the metal center.[5]

  • Protocol for UV-Vis Analysis:

    • Prepare a dilute solution of the complex in a suitable non-coordinating solvent (e.g., DMSO, DMF).

    • Record the absorption spectrum over a range of approximately 200-900 nm.

    • Identify the wavelengths of maximum absorbance (λₘₐₓ).

  • Interpretation of Spectral Data:

    • Intra-ligand Transitions: Intense absorption bands in the UV region (typically below 400 nm) are usually assigned to π → π* and n → π* transitions within the 3-aminopyrazine-2-carboxylic acid ligand.

    • Ligand-to-Metal Charge Transfer (LMCT) Bands: These bands, often of high intensity, arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital.

    • d-d Transitions: For complexes of d-block metals, weaker absorption bands in the visible region are characteristic of electronic transitions between d-orbitals. The number and energy of these bands are highly dependent on the coordination geometry of the metal ion (e.g., octahedral, tetrahedral, square planar).

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of diamagnetic complexes in solution. For paramagnetic complexes, the presence of unpaired electrons can lead to significant peak broadening and large chemical shifts, making spectral interpretation more challenging.[1]

  • ¹H NMR: Can be used to observe the protons on the pyrazine ring and the amino group. Coordination to a diamagnetic metal center will typically cause shifts in the proton resonances compared to the free ligand, providing information about the binding site.

  • ¹³C NMR: Provides information about the carbon skeleton of the ligand and can also show shifts upon coordination.

D. Elemental Analysis

Elemental analysis (C, H, N) is a fundamental technique used to determine the empirical formula of the synthesized complex. The experimentally determined weight percentages of these elements are compared to the calculated values for the proposed formula to assess the purity of the compound.

E. X-ray Crystallography

For complexes that can be grown as single crystals, X-ray crystallography provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and the overall coordination geometry. This technique is invaluable for definitively establishing the coordination mode of the ligand and the three-dimensional arrangement of the complex in the solid state.[11]

V. Applications in Drug Development

Transition metal complexes of 3-aminopyrazine-2-carboxylic acid and its derivatives have shown significant potential in the development of new therapeutic agents.

A. Anticancer Activity

Several studies have reported the promising anticancer activity of these complexes.[2] The mechanism of action is often multifactorial but can involve:

  • DNA Intercalation or Binding: The planar pyrazine ring can intercalate between the base pairs of DNA, while the metal center can coordinate to the phosphate backbone or the nucleobases, leading to conformational changes that inhibit DNA replication and transcription.

  • Generation of Reactive Oxygen Species (ROS): Some transition metals can catalyze the formation of ROS, which can induce oxidative stress and trigger apoptosis in cancer cells.

  • Enzyme Inhibition: These complexes can inhibit the activity of key enzymes involved in cancer cell proliferation and survival.

The following diagram illustrates the potential mechanisms of anticancer activity.

AnticancerMechanisms Complex Transition Metal Complex (3-aminopyrazine-2-carboxylate) CancerCell Cancer Cell Complex->CancerCell Enters DNA DNA Complex->DNA Intercalation/Binding ROS Reactive Oxygen Species (ROS) Complex->ROS Generation Enzymes Key Enzymes Complex->Enzymes Inhibition CancerCell->DNA CancerCell->ROS CancerCell->Enzymes Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Damage leads to ROS->Apoptosis Induces Enzymes->Apoptosis Inhibition leads to

Potential anticancer mechanisms of the complexes.
B. Antimicrobial Activity

The antimicrobial properties of these complexes are also an active area of research.[1] The chelation of the metal ion to the ligand can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes. Once inside the cell, the complex can disrupt cellular processes by binding to essential biomolecules such as enzymes and nucleic acids, leading to microbial cell death.

VI. Conclusion and Future Perspectives

The synthesis of transition metal complexes with 3-aminopyrazine-2-carboxylic acid offers a rich field of study with significant potential for the development of new materials and therapeutic agents. The protocols and application notes provided in this guide serve as a foundation for researchers to explore this exciting area of coordination chemistry. Future work will likely focus on the synthesis of novel heterometallic and polynuclear complexes, the elucidation of their detailed mechanisms of biological action, and the optimization of their therapeutic properties for clinical applications.

References

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules.
  • Temperature-Controlled Synthesis of Metal-Organic Coordination Polymers: Crystal Structure, Supramolecular Isomerism, and Porous Property. Crystal Growth & Design.
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  • The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxyl
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Method

Amination of Pyrazine Derivatives: A Comprehensive Guide to Synthetic Protocols

Introduction: The Significance of Aminopyrazines in Modern Chemistry Pyrazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aminopyrazines in Modern Chemistry

Pyrazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] The introduction of an amino group to the pyrazine scaffold is a critical transformation, as it often imparts or modulates pharmacological activity, influencing properties such as target binding, solubility, and metabolic stability. This guide provides an in-depth exploration of the primary synthetic methodologies for the amination of pyrazine derivatives, offering detailed, field-proven protocols for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions, explaining the rationale behind experimental choices to ensure both success and safety in the laboratory.

Strategic Approaches to Pyrazine Amination

The successful amination of a pyrazine ring, an electron-deficient heteroaromatic system, is highly dependent on the nature of the substrate and the desired amine. The two most prevalent and powerful strategies are the Palladium-catalyzed Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr). Each method offers distinct advantages and is suited to different synthetic contexts.

The Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and highly efficient method for forming carbon-nitrogen bonds.[4][5] This palladium-catalyzed cross-coupling reaction is particularly effective for the amination of halo-pyrazines with a broad range of primary and secondary amines.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that underpins its reliability. Understanding this mechanism is key to troubleshooting and optimizing the reaction. The generally accepted cycle involves three key steps: oxidative addition, ligand exchange, and reductive elimination.[5]

The choice of a bulky, electron-rich phosphine ligand is crucial. These ligands stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the desired aminopyrazine product.[5]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Complex_A (L2)Pd(II)(Ar)X Oxidative\nAddition->Complex_A Ligand\nExchange Ligand Exchange Complex_A->Ligand\nExchange HNR2, Base Complex_B (L)Pd(II)(Ar)(NR2) Ligand\nExchange->Complex_B Reductive\nElimination Reductive Elimination Complex_B->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive\nElimination->Product

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Protocol: Buchwald-Hartwig Amination of 2-Bromopyrazine Derivatives

This protocol provides a general method for the amination of a substituted 2-bromopyrazine with a primary or secondary amine.[6]

Materials:

  • Substituted 2-Bromopyrazine (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%)[7]

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the substituted 2-bromopyrazine, palladium precatalyst, phosphine ligand, and base.

  • Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.

  • Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the amine, via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Parameter Recommendation Rationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Readily available and effective sources of Pd(0).[6]
Ligand Xantphos, XPhos, SPhosBulky, electron-rich ligands that promote efficient catalysis.[5]
Base NaOt-Bu, Cs₂CO₃The choice of base can significantly impact reaction rate and yield.[8]
Solvent Toluene, DioxaneAnhydrous and deoxygenated conditions are crucial to prevent catalyst deactivation.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion.

Nucleophilic Aromatic Substitution (SNAr): A Classic Approach

Nucleophilic Aromatic Substitution (SNAr) is a powerful, often transition-metal-free method for the amination of electron-deficient aromatic rings.[9][10] Pyrazines, being inherently electron-poor, are excellent substrates for this reaction, particularly when activated by an additional electron-withdrawing group.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[11] First, the nucleophilic amine attacks the carbon atom bearing the leaving group (typically a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] In the second step, the leaving group is expelled, and the aromaticity of the pyrazine ring is restored. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.[10]

Mechanism of SNAr Reaction

SNAr_Mechanism cluster_0 Addition Step cluster_1 Elimination Step Start Pyrazine-X + :NR2H Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Final_Product Pyrazine-NR2 + H-X Intermediate->Final_Product Loss of Leaving Group

Caption: A conceptual flowchart of the SNAr addition-elimination mechanism.

Protocol: SNAr Amination of 2-Chloropyrazine

This protocol describes a general procedure for the amination of 2-chloropyrazine with an amine.[12]

Materials:

  • 2-Chloropyrazine (1.0 equiv)

  • Amine (2.0-3.0 equiv)

  • Solvent (e.g., Ethanol, DMSO, PEG 400)[12]

  • Optional: Base (e.g., K₂CO₃, Et₃N) if using an amine salt

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloropyrazine in the chosen solvent.

  • Reagent Addition: Add the amine to the solution. If an amine salt is used, add the base.

  • Reaction: Heat the mixture to reflux (or a specified temperature, e.g., 120 °C)[12] with stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining amine and salts.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Parameter Recommendation Rationale
Substrate Halopyrazine with EWGElectron-withdrawing groups (EWG) activate the ring for nucleophilic attack.
Nucleophile Primary or secondary aminesA wide range of amines can be used.
Solvent Polar aprotic (DMSO, DMF) or protic (EtOH)Solvents that can stabilize the charged intermediate are preferred.[13]
Temperature Room temperature to refluxThe required temperature depends on the reactivity of the substrates.

Emerging Methodologies: C-H Amination and Photoredox Catalysis

While Buchwald-Hartwig and SNAr reactions are the workhorses for pyrazine amination, research into more direct and sustainable methods is ongoing.

  • Direct C-H Amination: This approach aims to form a C-N bond by directly functionalizing a C-H bond on the pyrazine ring, avoiding the need for pre-functionalization with a halogen.[14] While synthetically elegant, these methods are still under development to achieve high regioselectivity and broad substrate scope for pyrazines.

  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis.[15][16][17] For pyrazine amination, photoredox methods can enable reactions under mild conditions and offer unique reactivity patterns.[18][19] For example, dicyanopyrazine (DPZ) itself can act as a purely organic photocatalyst to initiate a variety of transformations.[15][16]

Safety and Handling Precautions

Working with pyrazine derivatives, amines, palladium catalysts, and strong bases requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[20]

  • Ventilation: Conduct all reactions in a well-ventilated fume hood.[21][22] Pyrazine derivatives and amines can be volatile and have strong odors.[23][24]

  • Inert Atmosphere: Buchwald-Hartwig reactions are sensitive to air and moisture. Proper handling techniques for air-sensitive reagents are essential.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal residues from palladium catalysts, according to institutional guidelines.[20]

  • Material Safety Data Sheets (MSDS): Always consult the MSDS for all reagents before use to be fully aware of their hazards.[20]

Conclusion

The amination of pyrazine derivatives is a fundamental transformation in the synthesis of valuable molecules for the pharmaceutical and agrochemical industries. The Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution represent the most robust and widely adopted methods, each with its own set of advantages and ideal applications. By understanding the underlying mechanisms and adhering to the detailed protocols outlined in this guide, researchers can confidently and safely synthesize a diverse range of aminopyrazine derivatives, paving the way for new discoveries in drug development and beyond.

References

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  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. [Link]

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  • Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. ACS Publications. [Link]

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  • Buchwald–Hartwig amination. Wikipedia. [Link]

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  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3- a ]pyrazine scaffold. ResearchGate. [Link]

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  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

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  • Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines: Divergent access to amines, hydrazines, and nitrogen-containing heterocycles. ChemRxiv. [Link]

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  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. PubMed. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid

Welcome to the technical support center for the synthesis of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this multi-step synthesis and improve your yield of this valuable compound.

Introduction: A Multi-Step Endeavor

The synthesis of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid is a challenging yet rewarding process that involves several key transformations. A plausible synthetic route, based on established organic chemistry principles, begins with the commercially available 2,3-pyrazinedicarboxylic acid and proceeds through amidation, a Hofmann rearrangement, and a final dibromination step. Each stage presents unique challenges and opportunities for optimization. This guide will break down each step, offering practical solutions to common problems you may encounter.

Overall Synthetic Pathway

Synthetic_Pathway A 2,3-Pyrazinedicarboxylic acid B Pyrazine-2,3-dicarboxamide A->B 1. SOCl2 2. NH4OH C 3-Aminopyrazine-2-carboxylic acid B->C Hofmann Rearrangement (NaOBr) D Methyl 3-aminopyrazine-2-carboxylate C->D Esterification (MeOH, H2SO4) E Methyl 3-amino-5,6-dibromopyrazine-2-carboxylate D->E Dibromination (NBS, MeCN) F 3-Amino-5,6-dibromopyrazine-2-carboxylic acid E->F Hydrolysis (LiOH, H2O)

Caption: Proposed synthetic pathway for 3-Amino-5,6-dibromopyrazine-2-carboxylic acid.

Step 1: Synthesis of Pyrazine-2,3-dicarboxamide

This initial step involves the conversion of 2,3-pyrazinedicarboxylic acid to its corresponding diamide. This is typically achieved by first converting the diacid to the diacyl chloride, followed by reaction with ammonia.

Troubleshooting Guide: Step 1

Q1: My yield of pyrazine-2,3-dicarboxamide is low. What are the likely causes?

A1: Low yields in this step often stem from incomplete conversion to the diacyl chloride or hydrolysis of the acyl chloride intermediate. Here are some key areas to investigate:

  • Purity of Starting Material: Ensure your 2,3-pyrazinedicarboxylic acid is dry. Moisture can quench the thionyl chloride (SOCl₂) and hydrolyze the acyl chloride.

  • Excess Thionyl Chloride: Use a sufficient excess of thionyl chloride to drive the reaction to completion. A 2-3 fold excess is common. The reaction can be refluxed to ensure full conversion.

  • Anhydrous Conditions: Maintain strictly anhydrous conditions throughout the acyl chloride formation. Use flame-dried glassware and an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control during Ammonolysis: The reaction of the acyl chloride with ammonia is highly exothermic. Add the acyl chloride solution dropwise to a cooled solution of concentrated ammonium hydroxide to prevent side reactions.

Q2: I am getting a significant amount of the mono-amide mono-acid as a byproduct. How can I improve the selectivity for the diamide?

A2: Formation of the mono-amide is a common issue and can be addressed by:

  • Sufficient Ammonia: Ensure a large excess of ammonia is used to favor the formation of the diamide.

  • Reaction Time and Temperature: After the initial addition of the acyl chloride, allowing the reaction to stir at room temperature for an extended period (e.g., overnight) can help drive the conversion of the mono-amide to the diamide.

  • Purification: The diamide is often a crystalline solid and can be purified by recrystallization. The mono-amide, being more polar, may remain in the mother liquor.

Step 2: Hofmann Rearrangement to 3-Aminopyrazine-2-carboxylic acid

This crucial step involves the conversion of one of the amide groups to an amine via a Hofmann rearrangement, which will also hydrolyze the second amide to a carboxylic acid.[1]

Troubleshooting Guide: Step 2

Q1: The Hofmann rearrangement is not proceeding to completion, and I am recovering starting material. What should I do?

A1: Incomplete reaction in a Hofmann rearrangement can be due to several factors:

  • Stoichiometry of the Hypobromite Solution: The sodium hypobromite (NaOBr) is typically prepared in situ from bromine and sodium hydroxide. Ensure the correct stoichiometry. A slight excess of bromine is often used.

  • Temperature Control: The initial formation of the N-bromoamide is typically done at a low temperature (e.g., 0-5 °C). The rearrangement step requires heating. Carefully control the temperature as overheating can lead to decomposition.

  • Base Concentration: A sufficiently high concentration of sodium hydroxide is necessary to deprotonate the N-bromoamide intermediate and facilitate the rearrangement.[1]

Q2: My yield is low, and I have a complex mixture of byproducts. What could be the cause?

A2: The Hofmann rearrangement is sensitive to reaction conditions, and deviations can lead to side reactions.[2]

  • Over-oxidation: Using a large excess of bromine or prolonged reaction times at elevated temperatures can lead to oxidation of the desired amine product or other side reactions on the electron-rich pyrazine ring.

  • Hydrolysis of the Isocyanate Intermediate: The desired pathway is the hydrolysis of the isocyanate to the amine. However, under certain conditions, the isocyanate can react with other nucleophiles present in the reaction mixture. Ensure a sufficient amount of water is present for the hydrolysis.

  • Work-up Procedure: The product, 3-aminopyrazine-2-carboxylic acid, is amphoteric. Careful pH adjustment during work-up is critical for its precipitation and isolation.

ParameterRecommended RangeRationale
Temperature 0-5 °C (N-bromoamide formation), 60-80 °C (Rearrangement)Low initial temperature minimizes side reactions of bromine. Higher temperature is needed to induce the rearrangement.
Bromine 1.1 - 1.3 equivalentsA slight excess ensures complete formation of the N-bromoamide without excessive side reactions.
Sodium Hydroxide 4-6 equivalentsSufficient base is crucial for deprotonation and hydrolysis of the intermediate.

Step 3: Esterification to Methyl 3-aminopyrazine-2-carboxylate

To facilitate the subsequent bromination and improve solubility, the carboxylic acid is converted to its methyl ester.

Troubleshooting Guide: Step 3

Q1: The esterification reaction is slow or incomplete. How can I improve the conversion?

A1: Fischer esterification is an equilibrium-driven process. To improve the yield of the methyl ester:

  • Use of a Large Excess of Methanol: Methanol acts as both the solvent and a reagent. Using it in a large excess shifts the equilibrium towards the product side.

  • Effective Water Removal: The water produced during the reaction can be removed by using a Dean-Stark apparatus or by using a dehydrating agent.

  • Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential. Ensure the catalyst is not degraded.

  • Reaction Time: These reactions can sometimes require prolonged reflux to reach completion. Monitor the reaction by TLC.

Q2: I am observing decomposition of my starting material during esterification. What can I do?

A2: The amino group on the pyrazine ring can be sensitive to strongly acidic conditions and high temperatures.

  • Milder Conditions: Consider using milder esterification methods, such as reacting the sodium or potassium salt of the carboxylic acid with methyl iodide or methyl bromide in a polar aprotic solvent like DMF.[3]

  • Alternative Reagents: Reagents like diazomethane can esterify carboxylic acids under very mild conditions, but it is a hazardous reagent and should be handled with extreme caution.

Step 4: Dibromination of Methyl 3-aminopyrazine-2-carboxylate

This step introduces the two bromine atoms onto the pyrazine ring. The regioselectivity is directed by the activating amino group.

Troubleshooting Guide: Step 4

Q1: The bromination is not selective, and I am getting a mixture of mono- and di-brominated products. How can I control the reaction?

A1: Achieving selective dibromination requires careful control of the reaction conditions:

  • Stoichiometry of the Brominating Agent: Use at least two equivalents of the brominating agent, such as N-bromosuccinimide (NBS), to favor dibromination.[4] A slight excess (e.g., 2.2 equivalents) can help drive the reaction to completion.

  • Solvent: The choice of solvent can influence the reactivity and selectivity. Acetonitrile is a common solvent for this type of reaction.

  • Temperature: Running the reaction at room temperature or slightly elevated temperatures can promote dibromination. Monitor the reaction closely to avoid over-bromination or decomposition.

Q2: I am observing the formation of tri-brominated or other unwanted byproducts. How can this be avoided?

A2: The amino group strongly activates the pyrazine ring towards electrophilic substitution, which can lead to over-bromination.

  • Controlled Addition of Brominating Agent: Add the brominating agent portion-wise or as a solution dropwise to maintain control over the reaction.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as determined by TLC).

  • Choice of Brominating Agent: NBS is generally a milder and more selective brominating agent than elemental bromine, which can help to reduce the formation of byproducts.[5]

Bromination_Troubleshooting Start Low Yield or Mixture of Products Q1 Incomplete Reaction? Start->Q1 A1 Increase Equivalents of NBS Increase Reaction Time/Temperature Q1->A1 Yes Q2 Over-bromination? Q1->Q2 No A2 Use Milder Brominating Agent (NBS) Control Addition of Reagent Monitor Reaction Closely Q2->A2 Yes Q3 Poor Regioselectivity? Q2->Q3 No A3 Optimize Solvent Control Temperature Q3->A3 Yes

Caption: Decision tree for troubleshooting the bromination step.

Step 5: Hydrolysis to 3-Amino-5,6-dibromopyrazine-2-carboxylic acid

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Troubleshooting Guide: Step 5

Q1: The hydrolysis of the methyl ester is incomplete. How can I drive the reaction to completion?

A1: Saponification of esters can sometimes be sluggish.

  • Choice of Base: Lithium hydroxide (LiOH) is often effective for the hydrolysis of hindered esters.[6] Sodium hydroxide or potassium hydroxide can also be used.

  • Co-solvent: If the starting material has poor solubility in aqueous base, adding a co-solvent like THF or methanol can improve the reaction rate.

  • Temperature: Gently heating the reaction mixture can accelerate the hydrolysis.

  • Reaction Time: Allow sufficient time for the reaction to go to completion. Monitor by TLC until the starting ester is no longer visible.

Q2: I am experiencing difficulty in isolating the final product after acidification. What is the best procedure?

A2: The product is an amino acid and its solubility is pH-dependent.

  • Careful Acidification: After the hydrolysis is complete, cool the reaction mixture in an ice bath and slowly add acid (e.g., HCl) to precipitate the product. The isoelectric point of the molecule will determine the pH at which it has minimum solubility.

  • Filtration and Washing: Collect the precipitated solid by filtration. Wash the solid with cold water to remove inorganic salts, followed by a non-polar solvent like hexane or ether to remove any organic impurities.

  • Drying: Dry the final product under vacuum to remove residual solvents.

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions I should take during this synthesis?

A: This synthesis involves several hazardous reagents and reactions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thionyl chloride is corrosive and reacts violently with water. Bromine is highly corrosive and toxic. Handle these reagents with extreme care.

Q: How can I effectively monitor the progress of these reactions?

A: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of each step. Choose an appropriate solvent system that gives good separation between the starting material, product, and any major byproducts. Visualizing the spots under UV light is usually sufficient for these aromatic compounds.

Q: What are the best general practices to improve my overall yield in this multi-step synthesis?

A: In any multi-step synthesis, meticulous technique is paramount.[7] This includes accurate measurement of reagents, maintaining anhydrous conditions where necessary, careful temperature control, and efficient purification at each step.[8] Avoid taking shortcuts, and ensure that the product of each step is sufficiently pure before proceeding to the next.

Q: What characterization techniques are recommended for the final product?

A: To confirm the structure and purity of your final product, a combination of spectroscopic techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and the positions of the bromine atoms.[9] Mass spectrometry will confirm the molecular weight. Infrared (IR) spectroscopy can be used to identify the key functional groups (amine, carboxylic acid).

References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Online] Available at: [Link]

  • Multi Synthesis Problems Organic Chemistry Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. [Online] Available at: [Link]

  • 3-Aminopyrazine-2-Carboxylic Acid: Properties, Uses, Synthesis & Safety. [Online] Available at: [Link]

  • EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester - Google Patents.
  • Common Organic Chemistry. Bromination - Common Conditions. [Online] Available at: [Link]

  • Wikipedia. Hofmann rearrangement. [Online] Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Online] Available at: [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. [Online] Available at: [Link]

  • Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis | Request PDF - ResearchGate. [Online] Available at: [Link]

  • DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents.
  • Syntheses in the Pyrazine Series. I. The Curtius and Hofmann Degradation of Pyrazine-2,5-dicarboxylic Acid. Journal of the American Chemical Society. [Online] Available at: [Link]

  • EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts - Google Patents.
  • Methyl 3-Amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | CID 227251 - PubChem. [Online] Available at: [Link]

  • The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study | Journal of Environmental Nanotechnology. [Online] Available at: [Link]

  • Wikipedia. N-Bromosuccinimide. [Online] Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 3-Amino-5,6-dibromopyrazine-2-carboxylic acid

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for 3-Amino-5,6-dibromopyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 3-Amino-5,6-dibromopyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of this important synthetic intermediate. We understand the unique challenges this molecule presents due to its amphoteric nature and specific solubility profile. This document provides troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your desired purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for 3-Amino-5,6-dibromopyrazine-2-carboxylic acid.

Q1: What are the most effective methods for purifying crude 3-Amino-5,6-dibromopyrazine-2-carboxylic acid?

The most effective methods leverage the compound's unique chemical structure, which includes both a weakly basic amino group and a carboxylic acid group. The primary techniques are:

  • Acid-Base Extraction: This is often the most robust and scalable method. It exploits the acidic nature of the carboxylic acid group, allowing for its selective extraction into a basic aqueous solution, leaving non-acidic impurities behind in an organic layer.[1][2][3]

  • Recrystallization: Effective if a suitable solvent system can be identified that dissolves the target compound at high temperatures but not at low temperatures, while impurities remain soluble or insoluble at all temperatures. Solvents like acetic acid or mixtures containing DMF or DMSO are often used for similar heterocyclic acids.[4][5]

  • Chromatography: While effective for achieving very high purity, it can be challenging. Normal-phase silica chromatography is often difficult due to the compound's high polarity. Reverse-phase chromatography (HPLC) is a more suitable option, typically requiring an acidic mobile phase modifier for good peak shape.[6]

Q2: What are the common impurities I should expect in my crude material?

Common impurities depend on the synthetic route but often include:

  • Unreacted Starting Materials: Such as precursors like 3-aminopyrazine-2-carboxylic acid.

  • Side-Products: Incompletely brominated (mono-bromo) or over-brominated species.

  • Isomers: Positional isomers formed during synthesis.

  • Reagents and Catalysts: Residual reagents from the synthetic steps.

  • High-Boiling Solvents: Solvents like DMF or DMSO are frequently used in the synthesis of such compounds and can be difficult to remove completely.[4]

Q3: How do I choose the best purification method?

The choice depends on your specific needs regarding scale, required purity, and the nature of the impurities. The following decision tree can guide your choice.

G start Crude Material Analysis scale What is the scale? start->scale purity Required Purity? scale->purity Large (>5g) chromatography Chromatography (RP-HPLC for high purity) scale->chromatography Small (<1g) recrystallization Recrystallization purity->recrystallization Moderate acid_base Acid-Base Extraction purity->acid_base Moderate to High impurity_type Impurity Type? impurity_type->acid_base Mainly Neutral/ Basic Impurities impurity_type->chromatography Acidic Impurities/ Close Analogs acid_base->impurity_type

Caption: Decision tree for selecting a purification method.

Q4: The compound has both an acid and a base. How does acid-base extraction work without losing the product?

This is a critical point. The carboxylic acid (pKa ~2-4) is significantly more acidic than the protonated amino group (pKa of the conjugate acid ~9-10). Therefore, a weak base like sodium bicarbonate (NaHCO₃) is strong enough to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt, but it is not strong enough to deprotonate water to generate hydroxide ions that could react with the weakly basic amino group.[3][7] This selectivity allows the target compound to be drawn into the aqueous basic layer, while neutral organic impurities remain in the organic phase. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified product to precipitate out of the solution.[2][3]

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: After acid-base extraction, my yield is very low.

  • Probable Cause 1: Incomplete Extraction. The target compound may not have fully transferred to the aqueous basic layer. This can happen if the layers were not mixed thoroughly or if insufficient base was used.

    • Solution: When extracting with sodium bicarbonate solution, ensure vigorous mixing in the separatory funnel for several minutes. Vent frequently. Perform the extraction multiple times (e.g., 3 separate extractions) with fresh aqueous base and combine the aqueous layers.[7]

  • Probable Cause 2: Incorrect pH for Precipitation. The pH of the aqueous layer was not lowered sufficiently to cause full precipitation of the product.

    • Solution: After separating the basic aqueous layer, cool it in an ice bath and slowly add concentrated HCl or another strong acid. Monitor the pH with pH paper or a meter. Aim for a pH of 2-3 to ensure complete protonation of the carboxylate.[3] Stir for a sufficient amount of time in the cold to allow for complete precipitation before filtering.

  • Probable Cause 3: Emulsion Formation. A stable emulsion between the organic and aqueous layers has trapped the product at the interface.

    • Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution). Alternatively, letting the mixture stand for an extended period or gentle swirling (rather than vigorous shaking) can help. In difficult cases, filtering the entire mixture through a pad of Celite® can break the emulsion.

Problem 2: My product fails to crystallize during recrystallization.

  • Probable Cause 1: Incorrect Solvent or Solvent Ratio. The chosen solvent may be too good, keeping the compound dissolved even at low temperatures, or too poor, preventing it from dissolving even when hot.

    • Solution: Systematically screen for a suitable solvent. A good recrystallization solvent should dissolve the crude product when hot but not when cold. See the solvent screening table in Part 4. Try solvent mixtures, such as ethanol/water or acetic acid/water.

  • Probable Cause 2: Solution is Not Saturated. Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.

    • Solution: If the solution is clear after cooling and no crystals have formed, try boiling off some of the solvent to increase the concentration. Let it cool again.

  • Probable Cause 3: Lack of Nucleation Sites. Spontaneous crystallization sometimes fails to initiate.

    • Solution: Try to induce crystallization by scratching the inside of the flask below the solvent line with a glass rod. If you have a small amount of pure solid, add a "seed crystal" to the cooled solution.

Problem 3: The purified product is a sticky oil or gum, not a crystalline solid.

  • Probable Cause 1: Residual Solvent. High-boiling solvents like DMF, DMSO, or even ethyl acetate can be trapped in the solid, depressing its melting point and giving it an oily appearance.

    • Solution: Dry the product under high vacuum for an extended period, possibly with gentle heating (if the compound is thermally stable). Trituration (stirring the oil with a poor solvent in which it is not soluble, like hexanes or diethyl ether) can sometimes break up the oil and induce solidification by washing away residual solvents.[8]

  • Probable Cause 2: Persistent Impurities. The presence of impurities can disrupt the crystal lattice, preventing the formation of a solid.

    • Solution: The material requires further purification. Re-evaluate your chosen method. If recrystallization failed, try acid-base extraction or chromatography. An analysis by LC-MS or NMR can help identify the nature of the impurity and guide the next purification step.

Problem 4: My compound streaks badly on a silica gel TLC plate.

  • Probable Cause: Strong Interaction with Silica. The polar amino and carboxylic acid groups are interacting very strongly with the acidic silica gel stationary phase.

    • Solution: This is common for such compounds.[6] Add a small amount of acid (e.g., 0.5-1% acetic acid or trifluoroacetic acid) to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol).[6] The added acid will protonate basic sites on your compound and occupy active sites on the silica, leading to better spot shape. For preparative chromatography, consider reverse-phase silica (C18) as a more suitable alternative.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed for purifying the title compound from neutral or weakly basic organic impurities.

  • Dissolution: Dissolve the crude 3-Amino-5,6-dibromopyrazine-2-carboxylic acid in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 20-50 mg/mL.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh portions of saturated NaHCO₃ solution. Combine all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath with stirring. Slowly add 12 M concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2-3 (verify with pH paper). A precipitate should form.

  • Isolation: Continue stirring the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold deionized water, followed by a cold non-polar solvent like hexane to aid in drying. Dry the purified solid under high vacuum.

G cluster_0 Organic Phase cluster_1 Aqueous Phase A 1. Dissolve Crude in Ethyl Acetate B 2. Add Sat. NaHCO3 (aq) & Shake A->B C 3. Separate Layers B->C D Organic Layer: Neutral Impurities (Discard) C->D Organic E Aqueous Layer: Product as Sodium Salt C->E Aqueous F 4. Cool in Ice Bath E->F G 5. Acidify to pH 2-3 with conc. HCl F->G H Precipitate Forms G->H I 6. Filter, Wash & Dry H->I J Pure Product I->J

Caption: Workflow for purification by acid-base extraction.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add ~20 mg of crude material. Add a potential solvent (see Table 1) dropwise. Observe solubility at room temperature and upon heating (in a sand bath or with a heat gun). A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Decolorization (Optional): If the solution is highly colored, you may add a small amount of activated charcoal. Boil for a few minutes, then remove the charcoal by hot filtration through a fluted filter paper or a Celite® plug.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Part 4: Data and Reference Tables

Table 1: Solvent Selection Guide for Recrystallization

SolventPolarityBoiling Point (°C)Comments
WaterHigh100May have low solubility even when hot; good for a final wash.
EthanolHigh78Often used in a mixture with water to fine-tune solubility.
Acetic AcidHigh118Good solvent for many carboxylic acids, but can be difficult to remove.[5]
Ethyl AcetateMedium77May be a good solvent for less polar impurities.
AcetonitrileMedium82Can be effective for recrystallizing nitrogen-containing heterocycles.[9]
TolueneLow111Unlikely to dissolve the product, but useful for removing non-polar impurities via trituration.
References
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Akutsu, K., et al. (2016). How to extract a molecule with amine and carboxylic acid functional group on it? ResearchGate. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.
  • Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids? Retrieved from [Link]

  • Google Patents. (n.d.). DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.
  • Google Patents. (n.d.). EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts.
  • Jilin haofei import and export trade Co.,Ltd. (n.d.). 3-amino-5,6-dichloropyrazine-2-carboxylic acid cas no.4853-52-5. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Google Patents. (n.d.). AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
  • ResearchGate. (n.d.). (PDF) Chromatographic Separation of Amino Acids. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Bromination of Pyrazine Rings

Welcome to the dedicated technical support center for the bromination of pyrazine rings. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the bromination of pyrazine rings. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a bromine atom onto the pyrazine scaffold—a common yet challenging transformation in the synthesis of many pharmaceutical agents.

The pyrazine ring, due to its two electronegative nitrogen atoms, is electron-deficient and inherently resistant to classical electrophilic aromatic substitution.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols to address the specific issues you may encounter during your experiments, ensuring you can proceed with confidence and scientific rigor.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding pyrazine bromination.

Q1: Why is my direct bromination of an unsubstituted pyrazine failing?

A1: Unsubstituted pyrazine is highly deactivated towards electrophilic attack. The two nitrogen atoms withdraw electron density from the ring, making it a poor nucleophile.[1] Furthermore, under acidic conditions often used for bromination, the nitrogen atoms can become protonated, which further deactivates the ring. Direct bromination of unsubstituted pyrazine is generally not a feasible synthetic route without harsh conditions, which can lead to decomposition.

Q2: What is the most common strategy to achieve bromination on a pyrazine ring?

A2: The most widely adopted and effective strategy is to first activate the pyrazine ring through N-oxidation . The resulting pyrazine N-oxide has significantly altered electronic properties. The N-oxide group is electron-donating through resonance, which increases the electron density on the ring carbons, particularly at the C2 and C6 positions, making it more susceptible to electrophilic attack.[2] After successful bromination, the N-oxide can be removed through a deoxygenation step.

Q3: Can I brominate a pyrazine ring that already has substituents?

A3: Yes, and the nature of the substituent is critical. If your pyrazine ring possesses strong electron-donating groups (EDGs) such as amino (-NH₂) or alkoxy (-OR) groups, direct bromination can be successful. These groups activate the ring sufficiently for electrophilic substitution to occur. The regioselectivity will be directed by these activating groups, typically to the positions ortho and para to the EDG.

Q4: I am seeing multiple brominated products. How can I improve regioselectivity?

A4: Polybromination can be a significant issue, especially with highly activated pyrazine rings. To improve regioselectivity, consider the following:

  • Stoichiometry: Carefully control the stoichiometry of your brominating agent. Use of a slight excess or even a 1:1 ratio is often recommended to favor mono-bromination.

  • Temperature: Lowering the reaction temperature can often increase selectivity by reducing the overall reactivity of the system.

  • Choice of Brominating Agent: Milder brominating agents, such as N-Bromosuccinimide (NBS), often provide better selectivity compared to molecular bromine (Br₂).[3]

Troubleshooting Guides & Detailed Protocols

This section provides a deeper dive into specific experimental challenges and offers step-by-step protocols for key procedures.

Issue 1: Low or No Yield in the Bromination of a Pyrazine N-Oxide

Low yields in the bromination of pyrazine N-oxides are a common hurdle. The following troubleshooting guide will help you diagnose and resolve the issue.

Troubleshooting Workflow for Low Yield Bromination of Pyrazine N-Oxide

G cluster_0 Problem Diagnosis cluster_1 Potential Causes & Solutions cluster_2 Solutions for Unreacted Starting Material cluster_3 Solutions for Degradation start Low or No Yield Observed check_sm Analysis of Crude Reaction Mixture (TLC/LC-MS) start->check_sm sm_present Unreacted Starting Material? check_sm->sm_present degradation Degradation Products Observed? sm_present->degradation No reagent_quality Verify Brominating Agent Quality (NBS should be fresh/recrystallized) sm_present->reagent_quality Yes harsh_cond Reaction Conditions Too Harsh? (Lower temperature, use milder brominating agent) degradation->harsh_cond Yes final_product Improved Yield of Brominated Product degradation->final_product No temp_time Increase Reaction Temperature or Time (Monitor carefully to avoid degradation) reagent_quality->temp_time activation Insufficient N-Oxide Activation? (Consider stronger activating agent if applicable) temp_time->activation activation->final_product acid_scav Acid-catalyzed Decomposition? (Add a non-nucleophilic base, e.g., pyridine) harsh_cond->acid_scav acid_scav->final_product

Caption: A decision tree for troubleshooting low-yield bromination of pyrazine N-oxides.

Core Experimental Protocols

This protocol describes a general procedure for the N-oxidation of a pyrazine derivative using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent.[4]

Materials:

  • Substituted Pyrazine (1.0 equiv)

  • m-CPBA (70-77% purity, 1.2-1.5 equiv)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted pyrazine in DCM or CHCl₃ in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture back to 0 °C and quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and wash with saturated Na₂S₂O₃ solution to remove excess peroxide.

  • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pyrazine N-oxide.

  • Purify the product by column chromatography on silica gel or recrystallization as needed.

Safety Note: m-CPBA is a potentially explosive peroxide. Handle with care, avoid grinding, and do not expose to heat or friction.[5]

This protocol outlines the bromination of a pyrazine N-oxide using N-Bromosuccinimide (NBS), which often provides better regioselectivity and milder reaction conditions than Br₂.

Materials:

  • Pyrazine N-oxide (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05-1.2 equiv)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pyrazine N-oxide in acetonitrile or DCM in a round-bottom flask protected from light.

  • Add NBS in one portion and stir the mixture at room temperature. Some reactions may require gentle heating (40-60 °C) to proceed at a reasonable rate.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-6 hours.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in a larger volume of an organic solvent like ethyl acetate or DCM.

  • Wash the organic solution with saturated aqueous Na₂S₂O₃ to quench any unreacted NBS or bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired brominated pyrazine N-oxide.

After successful bromination, the N-oxide group is typically removed. Phosphorus trichloride (PCl₃) is a common reagent for this transformation.[6]

Materials:

  • Brominated Pyrazine N-oxide (1.0 equiv)

  • Phosphorus trichloride (PCl₃) (1.1-1.5 equiv)

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the brominated pyrazine N-oxide in chloroform or DCM and cool to 0 °C in an ice bath.

  • Slowly add PCl₃ dropwise to the stirred solution. The reaction is often exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated solution of NaHCO₃. Caution: Quenching PCl₃ is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Stir vigorously until gas evolution ceases, then transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with additional portions of chloroform or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting bromopyrazine by column chromatography, distillation, or recrystallization.

Advanced Strategies and Mechanistic Insights

The Role of Electron-Donating Groups (EDGs)

The presence of a strong electron-donating group can sufficiently activate the pyrazine ring for direct bromination, bypassing the need for N-oxidation.

Comparative Reactivity of Substituted Pyrazines

SubstituentActivating/DeactivatingTypical Bromination OutcomeRelative Reaction Rate
-NH₂Strongly ActivatingHigh yield, often requires mild conditions to prevent polybromination.+++
-OCH₃ActivatingModerate to good yield, generally requires slightly more forcing conditions than -NH₂.++
-CH₃Weakly ActivatingLow to moderate yield, often requires forcing conditions.+
-HDeactivatedNo reaction under standard conditions.---
-ClDeactivatingNo reaction.---

This table provides a qualitative comparison. Actual results will vary based on specific reaction conditions.

Mechanism of Electrophilic Bromination on an Activated Pyrazine Ring

G cluster_0 Electrophilic Attack cluster_1 Rearomatization ActivatedPyrazine Activated Pyrazine (with EDG) SigmaComplex Sigma Complex (Resonance Stabilized) ActivatedPyrazine->SigmaComplex + Br+ BrominatedProduct Brominated Pyrazine SigmaComplex->BrominatedProduct - H+ BrominatingAgent Br-Br--FeBr3 or NBS

Caption: The general mechanism for electrophilic bromination of an activated pyrazine ring.

Transition-Metal-Catalyzed C-H Functionalization

While less common for direct bromination, palladium-catalyzed C-H functionalization represents a modern alternative for forming C-C or C-N bonds on a pre-brominated pyrazine.[7] Direct C-H bromination of pyrazines via this method is still an area of active research. The typical catalytic cycle involves C-H activation, followed by reductive elimination.[8] Should a direct C-H bromination protocol be employed, it would likely follow a similar mechanistic pathway.

Conceptual Catalytic Cycle for Pd-Catalyzed C-H Bromination

G pd0 Pd(0)L_n pd_oxidative_add Br-Pd(II)L_n-X pd0->pd_oxidative_add + 'Br-X' (Oxidant) pd_ch_activation Pyrazinyl-Pd(II)L_n-Br pd_oxidative_add->pd_ch_activation + Pyrazine-H - HX pd_ch_activation->pd0 Reductive Elimination product Bromopyrazine pd_ch_activation->product

Sources

Optimization

Optimization of reaction conditions for synthesizing pyrazine carboxamides

<_ Technical Support Center: Optimization of Reaction Conditions for Synthesizing Pyrazine Carboxamides Welcome to the technical support center for the synthesis and optimization of pyrazine carboxamides. This guide is d...

Author: BenchChem Technical Support Team. Date: January 2026

<_ Technical Support Center: Optimization of Reaction Conditions for Synthesizing Pyrazine Carboxamides

Welcome to the technical support center for the synthesis and optimization of pyrazine carboxamides. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to overcome common challenges in the synthesis of these vital heterocyclic compounds.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of pyrazine carboxamides, presented in a problem-solution format.

Low to No Product Yield

Symptom: After performing the reaction and work-up, TLC or LC-MS analysis shows little to no formation of the desired pyrazine carboxamide, with starting materials remaining largely unconsumed.

Potential Causes & Recommended Solutions:

  • Cause 1: Incomplete Carboxylic Acid Activation. The first step in most amide coupling reactions is the activation of the carboxylic acid. If this step is inefficient, the subsequent reaction with the amine will not proceed.[1]

    • Solution: Ensure your coupling reagent is fresh and used in the correct stoichiometry (typically 1.0-1.5 equivalents). For difficult couplings, consider switching to a more potent activating agent. For instance, if EDC/HOBt fails, HATU or T3P can be more effective.[1][2] For particularly electron-deficient pyrazine systems, a combination of methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) has proven successful where other standard reagents failed.[3][4]

  • Cause 2: Poor Amine Nucleophilicity. Pyrazine amines can be electron-deficient, reducing their nucleophilicity.[3][4] Additionally, steric hindrance near the amine can physically block the reaction.[1]

    • Solution: Increase the reaction temperature to provide sufficient energy to overcome the activation barrier. Switching to a more polar, aprotic solvent like DMF or NMP can also enhance reaction rates. For sterically hindered substrates, longer reaction times are often necessary.

  • Cause 3: Formation of Unreactive Salts. A simple acid-base reaction between the pyrazine carboxylic acid and the amine can form an ammonium carboxylate salt, which is unreactive under standard coupling conditions.[5]

    • Solution: The order of addition is critical. Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine.[1] This ensures the activated species is formed before it can be neutralized by the amine.

  • Cause 4: Hydrolysis of Activated Intermediate. Trace amounts of water in the reaction can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material.[1]

    • Solution: Use anhydrous solvents and reagents. Dry solvents over molecular sieves and ensure all glassware is oven-dried before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.

Formation of Significant Impurities

Symptom: The reaction mixture shows the formation of one or more significant side products, complicating purification and reducing the yield of the desired amide.

Potential Causes & Recommended Solutions:

  • Cause 1: Side Reactions with the Coupling Reagent. Carbodiimide reagents like DCC and EDC can lead to the formation of N-acylurea byproducts, which can be difficult to remove.

    • Solution: Additives like HOBt or OxymaPure can suppress this side reaction by trapping the O-acylisourea intermediate to form a more stable active ester.[1] Alternatively, switching to a phosphonium- (e.g., PyBOP) or uronium-based (e.g., HATU) coupling reagent can avoid this issue altogether.

  • Cause 2: Hydrolysis of the Product. The pyrazine carboxamide product itself can be susceptible to hydrolysis, especially under harsh basic or acidic conditions during work-up, leading to the formation of pyrazine carboxylic acid as a byproduct.[6][7][8]

    • Solution: Employ a mild work-up procedure. Quench the reaction with a saturated aqueous solution of NH₄Cl or water instead of strong acids or bases.[1] Minimize the exposure time of the product to aqueous layers during extraction.

  • Cause 3: Epimerization/Racemization. If the carboxylic acid or amine contains a chiral center, particularly at the α-position, the reaction conditions can lead to racemization.

    • Solution: Use racemization-suppressing additives like HOBt.[1] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also significantly reduce the rate of epimerization.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right coupling reagent for my pyrazine carboxamide synthesis?

The choice is critical and depends on your specific substrates. A tiered approach is recommended:

  • Start Simple: For straightforward couplings, EDC/HOBt is a cost-effective and reliable choice.

  • Increase Potency: For electron-poor amines or sterically hindered acids, move to more powerful uronium/aminium salts like HATU or phosphonium salts like PyBOP . These reagents are generally faster and more efficient.[1]

  • Special Cases: For extremely challenging couplings where other reagents fail, consider forming the acyl chloride using SOCl₂ or oxalyl chloride, or use specialized methods like MsCl/NMI .[3][4][9]

Q2: What is the best solvent for these reactions?

Polar aprotic solvents are generally preferred.

  • DCM (Dichloromethane): Good for solubility and easy to remove, but may not be polar enough for slow reactions.[10]

  • DMF (Dimethylformamide) & NMP (N-Methyl-2-pyrrolidone): Excellent choices that can accelerate the reaction rate, but are harder to remove.[1]

  • THF (Tetrahydrofuran): Another common choice, but ensure it is anhydrous as it can contain water.[11] Solvent screening is often necessary for optimization.[12]

Q3: Which base should I use and how much?

A non-nucleophilic, sterically hindered amine base is ideal.

  • DIPEA (Diisopropylethylamine): The most common choice. It effectively scavenges the acid produced during the reaction without competing as a nucleophile. Use 2.0-3.0 equivalents.[1]

  • Triethylamine (TEA): Can be used, but it is slightly more nucleophilic and can sometimes lead to side products.

  • N-Methylmorpholine (NMM): A good alternative to DIPEA.[13]

Q4: My reaction is sluggish. How can I speed it up?

Beyond changing the coupling reagent or solvent, consider the following:

  • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can significantly increase the rate.[11]

  • Concentration: Ensure the reaction is not too dilute. A concentration of 0.1-0.5 M is a good starting point.

  • Microwave Irradiation: For high-throughput synthesis or particularly difficult reactions, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[14]

Section 3: Diagrams & Data

Troubleshooting Workflow for Low Yield

This diagram outlines a logical progression for troubleshooting low-yield reactions.

TroubleshootingWorkflow start_node start_node problem_node problem_node check_node check_node solution_node solution_node end_node end_node Start Start: Low Yield Observed CheckActivation Check Carboxylic Acid Activation (LC-MS check for activated ester) Start->CheckActivation CheckAmine Assess Amine Reactivity (Electron-poor? Sterically hindered?) CheckActivation->CheckAmine Activation OK StrongerReagent Solution: Use Stronger Coupling Reagent (e.g., HATU, MsCl/NMI) CheckActivation->StrongerReagent Activation Incomplete CheckConditions Verify Reaction Conditions (Anhydrous? Inert atmosphere?) CheckAmine->CheckConditions Amine is Reactive IncreaseTemp Solution: Increase Temperature / Use Polar Solvent (DMF) CheckAmine->IncreaseTemp Amine is Unreactive CheckWorkup Review Work-up Procedure (Potential for hydrolysis?) CheckConditions->CheckWorkup Conditions OK DryReagents Solution: Use Anhydrous Solvents / Inert Atmosphere CheckConditions->DryReagents Water Present MildWorkup Solution: Use Mild Quench (aq. NH4Cl) CheckWorkup->MildWorkup Harsh Work-up Success Yield Improved StrongerReagent->Success IncreaseTemp->Success DryReagents->Success MildWorkup->Success

Caption: Troubleshooting decision tree for low-yield pyrazine carboxamide synthesis.

Table 1: Comparison of Common Amide Coupling Reagents
Reagent ClassExamplesProsConsBest For
Carbodiimide EDC, DCCInexpensive, readily availableCan form N-acylurea byproduct; may require additives (HOBt)Standard, cost-sensitive syntheses
Uronium/Aminium HATU, HBTUHigh reactivity, fast reactions, low racemizationMore expensive, can form guanidinium byproductDifficult couplings, electron-deficient amines, peptide synthesis[1]
Phosphonium PyBOP, PyAOPHigh reactivity, good for sterically hindered substratesByproducts can be difficult to removeWhen uronium salts are ineffective
Phosphonic Anhydride T3PHigh reactivity, clean byproducts (water-soluble)Can require slightly higher temperaturesLarge-scale synthesis due to easy byproduct removal[2]
Acyl Halide Precursor SOCl₂, Oxalyl ChlorideHighly reactive intermediateHarsh conditions, can generate acidic byproduct (HCl)Robust substrates where other methods fail[9][15]

Section 4: Experimental Protocol

General Protocol for Pyrazine Carboxamide Synthesis using HATU

This protocol provides a reliable starting point for the synthesis of a generic pyrazine carboxamide from a pyrazine-2-carboxylic acid and a primary/secondary amine.

Materials:

  • Pyrazine-2-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrazine-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.2 M solution).

  • Activation: Add HATU (1.1 eq) followed by DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. This is the "pre-activation" step.[1]

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 2-12 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Quenching: Once the reaction is complete (as indicated by the consumption of the limiting starting material), cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography or recrystallization as appropriate for the specific product.

References

  • Singh, S., Singh, S. K., & Sharma, P. K. (2022). Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Scientific Reports. Retrieved from [Link]

  • Gangarapu, N. R., Reddy, E. K., Sajith, A. M., Yellappa, S., & Chandrasekhar, K. B. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect. Retrieved from [Link]

  • Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. Retrieved from [Link]

  • RxList. (n.d.). Pyrazinamide (Pyrazinamide): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Retrieved from [Link]

  • Kim, M. J., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. Retrieved from [Link]

  • Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug. PMC - NIH. Retrieved from [Link]

  • Scott, J. D., et al. (2025). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazinamide. PubChem. Retrieved from [Link]

  • Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. NIH. Retrieved from [Link]

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. NIH. Retrieved from [Link]

  • Kumar, S. V., et al. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. Retrieved from [Link]

  • ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. ResearchGate. Retrieved from [Link]

  • Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. Retrieved from [Link]

Sources

Troubleshooting

Identifying and minimizing side products in 3-aminopyrazine synthesis

Welcome to the technical support center for the synthesis of 3-aminopyrazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-aminopyrazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic process. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and minimize side products, thereby improving your yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 3-aminopyrazine, offering explanations for the underlying chemistry and actionable protocols to resolve them.

Issue 1: Low Yield of the Desired 3-Aminopyrazine Product

Question: My reaction is resulting in a significantly lower than expected yield of 3-aminopyrazine. What are the potential causes and how can I improve it?

Answer:

Low yields in 3-aminopyrazine synthesis can stem from several factors, primarily incomplete reaction, degradation of the product, or the formation of stable, unwanted side products. A common starting material for many derivatives is 3-aminopyrazine-2-carboxylic acid.[1][2]

Potential Causes & Solutions:

  • Incomplete Reaction: The nucleophilicity of the amino group on the pyrazine ring can be low, leading to incomplete reactions, especially in acylation or amidation steps.[3]

    • Expert Insight: Direct acylation of 3-aminopyrazine-2-carboxamide often fails due to the significantly low nucleophilicity of the amine. It is often more effective to start with methyl 3-aminopyrazine-2-carboxylate, which exhibits slightly higher reactivity.[3]

    • Protocol: Consider using a more reactive derivative of your starting material. For instance, converting 3-aminopyrazine-2-carboxylic acid to its methyl ester can enhance reactivity for subsequent amidation reactions.[3] The esterification can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid[1][2] or with thionyl chloride (SOCl₂) followed by methanol.

  • Degradation: Pyrazine rings can be susceptible to harsh reaction conditions.

    • Expert Insight: High temperatures or extreme pH can lead to ring-opening or other degradation pathways. For instance, in the synthesis of 3-aminopyridine from nicotinamide (a related heterocyclic amine), careful temperature control is crucial to prevent side reactions.[4][5]

    • Protocol: Monitor your reaction temperature closely. If using strongly acidic or basic conditions, consider if a milder reagent or different solvent system could achieve the same transformation. For example, using a coupling agent like 1,1'-carbonyldiimidazole (CDI) in a non-polar solvent like DMSO can facilitate amidation under milder conditions.[1]

  • Side Product Formation: The formation of significant amounts of side products will naturally decrease the yield of your target molecule. See the following sections for detailed discussions on specific side products.

Experimental Workflow to Improve Yield:

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Di-acylated or Di-substituted Byproducts

Question: I am observing a significant amount of a di-substituted product in my reaction mixture. How can I favor the mono-substituted product?

Answer:

Di-acylation is a common issue when the starting material has multiple reactive sites, such as the amino group and a ring nitrogen. This is particularly prevalent when using reactive acylating agents.

Mechanism of Di-acylation:

Caption: Formation of di-acylated side products.

Strategies for Minimizing Di-substitution:

  • Stoichiometry Control:

    • Expert Insight: Carefully controlling the stoichiometry of your reagents is the first line of defense. Using a slight excess or a 1:1 ratio of the limiting reagent to the pyrazine starting material can favor mono-substitution.

    • Protocol: Add the acylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain control over the reaction rate and minimize localized excesses of the reagent.

  • Protecting Groups:

    • Expert Insight: If you are working with a derivative that has other reactive functional groups (e.g., a hydroxyl group), consider using a protecting group strategy.[3] For instance, a silyl protecting group can be used for hydroxyl moieties.[6]

    • Protocol:

      • Protect the more reactive secondary site with a suitable protecting group (e.g., TIPSCl for a hydroxyl group).[6]

      • Perform the desired mono-acylation on the primary amino group.

      • Deprotect the secondary site under conditions that do not affect your newly formed product (e.g., using TBAF for silyl group removal).[6]

  • Conversion of Di-acylated Product:

    • Expert Insight: In some cases, the di-acylated product can be converted back to the desired mono-acylated product.

    • Protocol: A simple reduction using hydrazine hydrate can selectively cleave one of the acyl groups, converting the di-acylated byproduct back to the desired mono-acylated product.[3]

Issue 3: Presence of Unreacted Starting Material and Purification Challenges

Question: My final product is contaminated with unreacted starting material, and they are difficult to separate by chromatography. What can I do?

Answer:

Co-elution of the starting material and the product during chromatography is a common problem, especially when their polarities are similar.

Strategies for Improved Separation and Purity:

  • Reaction Optimization:

    • Expert Insight: The best way to avoid purification issues is to drive the reaction to completion.

    • Protocol:

      • Slightly increase the equivalents of the limiting reagent.

      • Extend the reaction time, monitoring by TLC or LC-MS until the starting material is consumed.

      • Consider a moderate increase in temperature, but be mindful of potential side product formation.

  • Purification Technique Modification:

    • Expert Insight: If chromatographic separation is challenging, consider alternative purification methods.

    • Protocol:

      • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities. Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.

      • Acid-Base Extraction: If your product and starting material have different acidic or basic properties, a liquid-liquid extraction can be used for separation. For example, if your product is less basic than the starting 3-aminopyrazine, you may be able to wash an organic solution of your crude product with a dilute acid to remove the more basic starting material.

  • Chromatography Optimization:

    • Expert Insight: Fine-tuning your chromatography conditions can improve separation.

    • Protocol:

      • Solvent System: Experiment with different solvent systems and gradients. Adding a small amount of a third solvent (e.g., methanol or triethylamine) can sometimes significantly alter the retention factors.

      • Stationary Phase: Consider using a different stationary phase. If you are using standard silica gel, switching to alumina or a reverse-phase column could provide the necessary selectivity.

Table 1: Troubleshooting Summary for Purification

IssuePotential CauseRecommended Solution
Co-elution of Product and Starting Material Similar polarityOptimize chromatography (solvent system, stationary phase), consider recrystallization or acid-base extraction.
Streaking on TLC/Column Compound is too polar or acidic/basicAdd a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds).
Product is Insoluble for Column Loading Poor solubility in loading solventUse a stronger solvent for dissolution and dry-load onto silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 3-aminopyrazine derivatives?

A1: A widely used approach involves starting with 3-aminopyrazine-2-carboxylic acid.[1][2] This starting material can be esterified and then undergo amidation with various amines to produce a range of N-substituted 3-aminopyrazine-2-carboxamides.[1][2] Another route involves the Hofmann degradation of nicotinamide, a related heterocyclic amide, to produce 3-aminopyridine, which can then be further functionalized.[4][5]

Q2: How can I activate the carboxylic acid group of 3-aminopyrazine-2-carboxylic acid for amidation?

A2: Several methods can be employed:

  • Conversion to Acid Chloride: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride will form the more reactive acid chloride, which readily reacts with amines.

  • Coupling Agents: Using peptide coupling agents like 1,1'-carbonyldiimidazole (CDI)[1], HATU[6], or DCC is a milder and often more efficient way to facilitate amide bond formation.

Q3: Are there any specific safety precautions I should take when working with pyrazine synthesis?

A3: Yes. Many reagents used in these syntheses are hazardous.

  • Thionyl chloride and acyl chlorides are corrosive and react violently with water, releasing toxic gases. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Pyridine is often used as a base and can be toxic and flammable.[3]

  • Many organic solvents like DMSO, DMF, and chlorinated solvents have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q4: What analytical techniques are most useful for monitoring the reaction and characterizing the final product?

A4: A combination of techniques is recommended:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for qualitatively tracking the consumption of starting materials and the formation of products. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of your final product.[1][2]

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups (e.g., C=O stretch of an amide, N-H stretches of an amine).[1][2]

    • Elemental Analysis: Provides the elemental composition of your compound, which is crucial for confirming its purity.[1][2]

References

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. [Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health. [Link]

  • Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts.
  • Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. ResearchGate. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. National Institutes of Health. [Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • 3-aminopyridine. Organic Syntheses. [Link]

  • 3-Aminopyrazine-2-Carboxylic Acid: Properties, Uses, Synthesis & Safety. Stanford Chemicals. [Link]

  • Preparation method of 3-aminopyridine.

Sources

Optimization

Technical Support Center: Crystallization of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid. As a Senior Appl...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid. As a Senior Application Scientist, this guide synthesizes fundamental crystallization principles with practical, field-tested solutions to common issues encountered during the purification of this and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid that influence its crystallization?

A1: The crystallization behavior of this molecule is governed by several key features:

  • Zwitterionic Potential: The presence of both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) allows the molecule to exist as a zwitterion, particularly near its isoelectric point. This can lead to strong intermolecular interactions and potentially low solubility in nonpolar organic solvents.

  • Aromatic Pyrazine Ring: The planar, aromatic pyrazine core promotes π-π stacking interactions, which can facilitate crystal lattice formation.

  • Halogen Bonding: The two bromine atoms can participate in halogen bonding, an intermolecular interaction that can influence crystal packing.

  • Hydrogen Bonding: The amino and carboxylic acid groups are excellent hydrogen bond donors and acceptors, playing a crucial role in the formation of a stable crystal lattice.

Q2: What are the most common impurities I should be aware of?

A2: While specific impurities depend on the synthetic route, common byproducts in the synthesis of similar pyrazine derivatives may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers formed during the bromination or amination steps.

  • Over-brominated or under-brominated species: Molecules with one or three bromine atoms instead of two.

  • Hydrolysis products: If the synthesis involves ester hydrolysis, incomplete reaction can leave behind the corresponding ester.

These impurities can significantly hinder crystallization by disrupting the crystal lattice formation.[1][2]

Q3: What is a good starting point for solvent selection?

A3: Based on the structure and data from related compounds, a good starting point for solvent selection would be polar aprotic or protic solvents. Patents for similar compounds, such as 3-amino-5,6-dichloropyrazine carboxylic acid methyl ester, suggest solvents like acetonitrile and acetic acid for recrystallization.[3] Given the amino acid-like character, mixtures of a soluble solvent with an anti-solvent can also be effective. For example, dissolving the compound in a polar solvent like DMSO or DMF at an elevated temperature and then slowly adding a less polar solvent like water or an alcohol could induce crystallization.

Troubleshooting Guide

Problem 1: The compound will not dissolve in any common solvent.

Possible Cause: The zwitterionic nature of the compound can lead to very low solubility in many common organic solvents.

Solutions:

  • pH Adjustment: The solubility of amino carboxylic acids is highly pH-dependent.

    • Acidic Conditions: Adding a small amount of a volatile acid (e.g., formic acid or acetic acid) can protonate the amino group, forming a salt that may have higher solubility in polar protic solvents.

    • Basic Conditions: Alternatively, adding a volatile base (e.g., ammonia or triethylamine) can deprotonate the carboxylic acid, forming a salt that may also be more soluble.

    • Workflow:

      • Dissolve the crude product in an aqueous base.

      • Filter to remove any insoluble impurities.

      • Slowly acidify the filtrate to the isoelectric point to precipitate the purified product.

  • Highly Polar Solvents: Try solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), which are often effective for dissolving polar, hydrogen-bonding solids. Use these sparingly as they can be difficult to remove.

  • Solvent Mixtures: A mixture of a highly polar solvent with a co-solvent can sometimes achieve the desired solubility.

Problem 2: No crystals form upon cooling.

Possible Causes:

  • The solution is not supersaturated.

  • Nucleation is inhibited.

Solutions:

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate the solvent. This can be done by leaving the container partially open in a fume hood or by using a gentle stream of inert gas.

    • Anti-solvent Addition: Slowly add a solvent in which the compound is insoluble (an "anti-solvent") to a solution of the compound in a solvent in which it is soluble.

  • Induce Nucleation:

    • Seeding: Add a small crystal of the pure compound to the solution.

    • Scratching: Gently scratch the inside of the glass container with a glass rod below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Lower Temperature: Cool the solution in an ice bath or refrigerator.

Problem 3: The compound "oils out" instead of crystallizing.

Possible Cause: The compound is coming out of solution at a temperature above its melting point, or the presence of impurities is depressing the melting point.

Solutions:

  • Reduce the Rate of Cooling: Allow the solution to cool more slowly to room temperature before placing it in a colder environment.

  • Use a More Dilute Solution: Add more solvent to the hot solution and then cool slowly. This will lower the saturation temperature.

  • Change the Solvent System:

    • Try a solvent with a lower boiling point.

    • Experiment with different solvent/anti-solvent combinations.

  • Purify the Material Further: If impurities are suspected, consider a preliminary purification step like column chromatography before attempting crystallization.

Problem 4: The crystals are very small or form a powder.

Possible Cause: Rapid crystallization due to high supersaturation or a high rate of nucleation.

Solutions:

  • Decrease the Rate of Supersaturation:

    • Cool the solution more slowly.

    • Add the anti-solvent more slowly and with good mixing.

  • Reduce the Number of Nucleation Sites:

    • Use a clean, smooth glass container.

    • Filter the hot solution to remove any particulate matter that could act as nucleation sites.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Acetonitrile)
  • Dissolution: In a clean Erlenmeyer flask, add the crude 3-Amino-5,6-dibromopyrazine-2-carboxylic acid. Add a minimal amount of acetonitrile and heat the mixture to boiling with stirring. Continue adding small portions of hot acetonitrile until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetonitrile to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., DMSO or DMF) at room temperature or with gentle heating.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent," e.g., water or isopropanol) dropwise with stirring until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent until the turbidity just disappears.

  • Crystallization: Cover the container and allow it to stand undisturbed at room temperature. Cooling may be used to increase the yield.

  • Isolation and Drying: Follow steps 4-6 from Protocol 1, washing with the anti-solvent.

Data Summary

PropertyInformationSource
Molecular Formula C₅H₄Br₂N₄O₂PubChem
Molecular Weight 311.92 g/mol PubChem
Appearance Solid-
Solubility (Qualitative) Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and some polar protic solvents (e.g., hot acetic acid, possibly hot acetonitrile). Low solubility in non-polar solvents. Solubility is expected to be highly pH-dependent in aqueous solutions.Inferred from chemical structure and related compounds

Visual Troubleshooting Guide

Here is a workflow to guide your troubleshooting process for the crystallization of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid.

troubleshooting_workflow start Start: Crude Product dissolution Attempt Dissolution in Chosen Solvent start->dissolution dissolved Completely Dissolved? dissolution->dissolved not_dissolved No/Poor Dissolution dissolved->not_dissolved No cooling Cool Solution dissolved->cooling Yes ts_dissolution Troubleshoot Dissolution: - Try different solvent - Adjust pH - Use solvent mixture not_dissolved->ts_dissolution crystals Crystals Formed? cooling->crystals no_crystals No Crystals crystals->no_crystals No oiling_out Oiled Out crystals->oiling_out Oiled Out good_crystals Good Quality Crystals crystals->good_crystals Yes ts_no_crystals Induce Nucleation: - Seed - Scratch - Add anti-solvent - Evaporate solvent no_crystals->ts_no_crystals ts_oiling_out Address Oiling Out: - Slower cooling - More dilute solution - Change solvent oiling_out->ts_oiling_out ts_dissolution->dissolution ts_no_crystals->cooling ts_oiling_out->cooling

Caption: A flowchart for troubleshooting common crystallization issues.

References

  • This guide is a compilation of best practices and does not have a single overarching reference.
  • Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (2023). Impact of impurities on crystal growth. Nature Communications, 14(1), 1-8. Available at: [Link]

  • Fodran, P., & Nagy, Z. K. (2020). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 10(10), 891. Available at: [Link]

  • General troubleshooting information was synthesized from various sources and practical labor
  • DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. Google Patents.

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 3-Amino-5,6-dibromopyrazine-2-carboxylic Acid for Long-Term Storage

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for ensuring the long-term stability of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid. Maintaining t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for ensuring the long-term stability of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid. Maintaining the chemical integrity of this compound is paramount for reproducible experimental results and the overall success of research and development programs. This document moves beyond simple storage instructions to explain the underlying chemical principles and provides robust protocols for stability assessment.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered during the handling and storage of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid.

Q1: What are the optimal conditions for the long-term storage of solid 3-Amino-5,6-dibromopyrazine-2-carboxylic acid?

For maximum stability, the solid compound should be stored under a combination of controlled conditions designed to mitigate the primary degradation pathways.

  • Temperature: Refrigeration at 2°C to 8°C is strongly recommended.[1] Low temperatures are critical for slowing down the kinetics of potential degradation reactions, including decarboxylation and oxidation.[2] For shelf-life studies extending beyond 24 months, consider storage at -20°C or lower.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The amino group and the electron-rich pyrazine ring are susceptible to oxidation. Displacing oxygen from the storage container is a crucial preventative measure.

  • Light: Protect the compound from light by using amber glass vials or other opaque containers .[3] Many heterocyclic and aromatic compounds are photosensitive and can undergo photolytic degradation upon exposure to UV or even ambient light.[4]

  • Humidity: The compound must be kept in a dry, desiccated environment .[5] The presence of moisture can facilitate hydrolytic degradation pathways, potentially affecting the bromine substituents over extended periods.[6][7] Store vials within a desiccator containing a suitable drying agent (e.g., silica gel).

Q2: My solid sample has developed a yellowish or brownish tint over time. What is the likely cause?

A visible color change is a common indicator of chemical degradation. For this specific molecule, the most probable causes are:

  • Oxidation: The primary suspect is the oxidation of the amino group or the pyrazine ring itself. This process often creates highly conjugated byproducts that absorb visible light, appearing colored. This is frequently accelerated by exposure to air (oxygen) and light.

  • Photodegradation: Exposure to light can create reactive species that lead to a complex mixture of colored degradants.[8]

If you observe a color change, it is essential to re-analyze the purity of the material by a suitable method like HPLC-UV before use.

Q3: HPLC analysis shows a decrease in purity of my compound. What are the most probable chemical degradation pathways?

The structure of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid contains three key functional groups prone to degradation: the carboxylic acid, the amino group, and the C-Br bonds on the aromatic ring. Understanding these pathways is key to troubleshooting stability issues.

  • Thermal/pH-Mediated Decarboxylation: This is a highly probable degradation route. Pyrazine-2-carboxylic acids can lose carbon dioxide (CO₂) from the carboxylic acid group, particularly when heated or exposed to acidic or basic conditions.[9][10] This would result in the formation of 3-amino-5,6-dibromopyrazine.

  • Oxidative Degradation: As mentioned in Q2, the amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or other oxidized species. The pyrazine ring itself can also be oxidized.[8]

  • Hydrolysis: While aryl bromides are generally more stable than alkyl bromides, hydrolysis to form a hydroxyl group (phenolic derivative) can occur under harsh conditions (e.g., high temperature, presence of strong base) or over very long storage periods if moisture is present.[11]

Below is a diagram illustrating these potential degradation routes.

G cluster_decarboxylation Decarboxylation cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis parent 3-Amino-5,6-dibromopyrazine- 2-carboxylic acid decarboxylated 3-Amino-5,6-dibromopyrazine + CO₂ parent->decarboxylated Heat (Δ) pH Extremes oxidized Oxidized Species (e.g., N-oxides, quinones) parent->oxidized O₂, Light (hν) hydrolyzed Hydroxylated Derivatives parent->hydrolyzed H₂O, Moisture G start Purity Loss Detected (e.g., via HPLC) check_storage_temp Was sample stored at room temp or higher? start->check_storage_temp check_light Was sample stored in a clear vial or exposed to light? check_storage_temp->check_light No cause_thermal Primary Cause: Thermal Degradation (Decarboxylation) check_storage_temp->cause_thermal Yes check_atmosphere Was sample stored under air (not inert gas)? check_light->check_atmosphere No cause_photo Primary Cause: Photodegradation check_light->cause_photo Yes check_moisture Was sample exposed to humidity or moisture? check_atmosphere->check_moisture No cause_oxidation Primary Cause: Oxidation check_atmosphere->cause_oxidation Yes cause_hydrolysis Primary Cause: Hydrolysis check_moisture->cause_hydrolysis Yes action Action Plan: 1. Discard compromised stock. 2. Re-aliquot from pure source. 3. Implement Protocol 1 for storage:   - Refrigerate (2-8°C)   - Use amber vials   - Purge with inert gas   - Store in desiccator check_moisture->action No (Review handling procedures) cause_thermal->action cause_photo->action cause_oxidation->action cause_hydrolysis->action

Caption: Troubleshooting workflow for purity loss investigation.

References

  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. [Link]

  • GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. [Link]

  • GMP Trends. (n.d.). Proper Storage Conditions for Your APIs. [Link]

  • PubMed. (2010). Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1. [Link]

  • Google Patents. (n.d.). JP2006513249A - Bromination of hydroxy aromatic compounds and conversion to dihydroxy....
  • Suanfarma. (n.d.). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. [Link]

  • Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid. [Link]

  • U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). An outstanding cyclocondensation of 2-aminopyrazine | Request PDF. [Link]

  • ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from.... [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]

  • PubMed. (2010). Pyrazines: occurrence, formation and biodegradation. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. [Link]

  • The Good Scents Company. (n.d.). 2-aminopyrazine. [Link]

  • ACS Publications. (2024). Photoinduced Tautomerisation of ESIPT-Capable Iridium(III) Complexes with Rationally Designed Acyclic Diaminocarbene Ligands. [Link]

  • Google Patents. (n.d.). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)
  • Wikipedia. (n.d.). Halogenation. [Link]

  • YouTube. (2024). Decarboxylation of Carboxylic Acids. [Link]

  • ResearchGate. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. [Link]

  • PubChem. (n.d.). 3-Amino-6-bromopyrazine-2-carboxylic acid. [Link]

  • National Center for Biotechnology Information. (2023). Perspective on halogenated organic compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • PubChem. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic acid. [Link]

  • MDPI. (n.d.). Alicyclobacillus acidoterrestris Eradication Strategies with Physical Methods and Natural-Origin Substances Intended for Food Industry. [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-5-bromopyrazine-3-carboxylic Acid. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

  • Chemistry LibreTexts. (2023). Halogenation of Alkanes. [Link]

Sources

Optimization

Resolving peak tailing in HPLC analysis of pyrazine carboxylic acids

A Guide to Resolving Peak Tailing in HPLC Welcome to the technical support center for the HPLC analysis of pyrazine carboxylic acids. As a Senior Application Scientist, I've designed this guide to provide researchers, sc...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Resolving Peak Tailing in HPLC

Welcome to the technical support center for the HPLC analysis of pyrazine carboxylic acids. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to one of the most common challenges encountered with this class of compounds: chromatographic peak tailing.

This guide moves beyond simple checklists. It delves into the fundamental causes of peak asymmetry for these unique analytes and provides robust, scientifically-grounded protocols to diagnose and resolve these issues, ensuring the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs): The Fundamentals of Peak Tailing

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common form of peak distortion where the back half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1][2] In an ideal chromatogram, peaks are symmetrical and resemble a Gaussian distribution.[3] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing. While acceptance criteria vary, a value exceeding 1.2 is generally considered tailing, though some assays may accept values up to 1.5.[1][4] This distortion is more than a cosmetic issue; it can significantly compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor method reproducibility.[1][2]

Q2: What makes pyrazine carboxylic acids particularly prone to peak tailing?

A2: Pyrazine carboxylic acids possess a unique chemical structure that presents a dual challenge in reversed-phase HPLC, making them highly susceptible to peak tailing. The primary causes stem from two distinct molecular features:

  • Secondary Silanol Interactions: The silica backbone of most reversed-phase columns has residual acidic silanol groups (-Si-OH).[2][5] The nitrogen atoms in the pyrazine ring are basic and can engage in strong secondary ionic or hydrogen-bonding interactions with these silanols. This creates an alternative, non-hydrophobic retention mechanism that delays a portion of the analyte molecules, causing them to elute slowly and form a tail.[2][4][5]

  • Metal Chelation: This is often the most significant and overlooked cause for this class of compounds. The arrangement of the carboxylic acid group and an adjacent nitrogen atom on the pyrazine ring forms a powerful bidentate chelating site. This site can strongly bind to trace metal ions (e.g., iron, nickel, chromium) that are present on the surface of stainless steel components like column frits, tubing, or even within the silica packing material itself.[6][7] This interaction leads to a very strong, undesirable retention mechanism, resulting in severe peak tailing or, in some cases, complete loss of the analyte signal.[6][8][9]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing for pyrazine carboxylic acids, starting from the most common and easily addressable issues to more complex system-level problems.

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing issues with pyrazine carboxylic acids.

G cluster_mp Mobile Phase Checks cluster_col Column Checks cluster_hw System Checks start Peak Tailing Observed (Tf > 1.2) mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase column_chem Step 2: Column Chemistry Review mobile_phase->column_chem Issue Persists resolved Peak Shape Acceptable (Tf < 1.2) mobile_phase->resolved Problem Solved mp_ph Adjust Mobile Phase pH (2 units below pKa) hardware Step 3: Hardware & System Effects column_chem->hardware Issue Persists column_chem->resolved Problem Solved col_type Use High-Purity, End-Capped (Type B) Silica Column hardware->resolved Problem Solved hw_ecv Minimize Extra-Column Volume (Tubing, Connections) mp_buffer Check Buffer Capacity (10-25 mM) mp_ph->mp_buffer mp_additive Add Competing Agent (e.g., TFA, EDTA) mp_buffer->mp_additive col_inert Switch to Inert/Metal-Free Column Hardware col_type->col_inert col_guard Check/Replace Guard Column col_inert->col_guard hw_passivate Perform System Passivation (Nitric Acid or Chelator Flush) hw_ecv->hw_passivate

Caption: A step-by-step workflow for diagnosing peak tailing.

Q3: My peak for pyrazinoic acid is tailing. Where should I start?

A3: Always start with the mobile phase, as it's the easiest and most common area to address. The primary goal is to control the ionization state of your analyte and mask secondary interactions.

  • Action 1: Adjust Mobile Phase pH. The pKa of pyrazinoic acid is approximately 2.9.[10] For acidic compounds, peak shape improves when the analyte is in a single, neutral (protonated) form. A good rule of thumb is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa.[6]

    • Recommendation: Use a mobile phase pH between 2.0 and 2.5. This ensures the carboxylic acid group is fully protonated, minimizing ionic interactions.[6][11] At this low pH, residual silanol groups on the column are also protonated, which significantly reduces their ability to interact with the basic nitrogen atoms of the pyrazine ring.[4][11]

  • Action 2: Ensure Adequate Buffering. Maintaining a stable pH is critical.[3][12]

    • Recommendation: Use a buffer at a concentration of 10-25 mM.[12] For low pH applications compatible with mass spectrometry, 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) are excellent choices.[11][13] TFA can be particularly effective as the trifluoroacetate anion can mask active sites on the stationary phase.

Q4: I've adjusted the pH, but the tailing persists. What's the next step?

A4: If pH optimization is insufficient, the problem is likely due to strong secondary interactions, especially metal chelation. Now, you should consider mobile phase additives or evaluate your column chemistry.

  • Action 1: Add a Sacrificial Chelating Agent. To combat interactions with metal ions in the system, add a small amount of a strong chelating agent to your mobile phase.[6] This agent will preferentially bind to the active metal sites, effectively shielding your analyte from them.

    • Recommendation: Add 10-50 µM of ethylenediaminetetraacetic acid (EDTA) to your mobile phase.[14][15] Citric acid or medronic acid can also be effective.[14][16][17][18] This is a highly effective strategy for improving the peak shape of metal-sensitive compounds.[15] Note: Be aware that non-volatile additives like EDTA are not ideal for LC-MS applications due to potential ion suppression.[16]

  • Action 2: Evaluate Your HPLC Column. Not all C18 columns are created equal. Older columns (Type A silica) have higher metal content and more acidic silanol groups, making them prone to causing peak tailing.[2][12]

    • Recommendation: Use a modern, high-purity, fully end-capped column (Type B silica).[2][19] End-capping chemically converts most of the residual silanol groups into less reactive species, significantly reducing secondary interactions.[4][5] Columns with hybrid particle technology also offer improved pH stability and reduced silanol activity.[2]

Q5: I'm using a modern, end-capped column and have optimized my mobile phase, but I still see significant tailing. What should I do?

A5: At this point, the issue is almost certainly due to metal contamination from the HPLC system hardware itself (injector, tubing, frits).[7][9] Your pyrazine carboxylic acid is a sensitive probe for any exposed metal in the flow path.

  • Action 1: Switch to an Inert or Metal-Free Column. The most direct solution is to use a column designed specifically for metal-sensitive analytes. These columns use PEEK-lined stainless steel hardware and PEEK frits, ensuring the sample and mobile phase never contact metallic surfaces within the column.[9] Alternatively, columns with specially coated stainless steel surfaces are available to provide an inert barrier.[20][21][22] These columns dramatically improve peak shape for chelating compounds without needing mobile phase additives or system passivation.[20][21]

  • Action 2: Perform a System Passivation. If an inert column is not available, you must remove the metal contaminants from your entire HPLC system. Passivation is a chemical cleaning process that strips free iron and other metal ions from the stainless steel surfaces of the system.[23] This creates a more inert chromium oxide layer.[14]

Experimental Protocols
Protocol 1: HPLC System Passivation with Nitric Acid

This protocol is highly effective for removing metal ion contamination from the instrument's fluidic path. Warning: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle strong acids in a well-ventilated area.

  • Preparation:

    • Remove the HPLC column and any guard column. Replace them with a zero-dead-volume union.[24][25]

    • Disconnect the flow path from sensitive detectors like a mass spectrometer.

    • Prepare a fresh solution of 6M Nitric Acid. (e.g., carefully add 38.4 mL of concentrated (70%) nitric acid to 61.6 mL of HPLC-grade water).

  • System Flush:

    • Flush the entire system with HPLC-grade water for 20-30 minutes at 1 mL/min to remove any buffered mobile phase.[24]

  • Passivation Step:

    • Introduce the 6M Nitric Acid solution to the system.

    • Flush the system at a low flow rate (0.5 - 1.0 mL/min) for 60 minutes.[25]

  • Final Rinse:

    • Replace the nitric acid with fresh HPLC-grade water.

    • Flush the system extensively for at least 60-90 minutes, or until the pH of the waste line is neutral.[25] This step is critical to remove all traces of acid.

  • Re-equilibration:

    • Flush the system with your mobile phase (without the column) before reinstalling the column for analysis.

Data Summary: Impact of Troubleshooting Steps

The following table summarizes the expected impact of each troubleshooting step on the peak tailing factor for a typical pyrazine carboxylic acid.

Troubleshooting ActionExpected Tailing Factor (Tf)Causality
Baseline (Unoptimized Method) > 2.0Mixed-mode retention from ionization and strong metal chelation.
Adjust pH to ~2.5 1.5 - 1.8Suppresses analyte and silanol ionization, reducing secondary interactions.[4][6]
Add 50 µM EDTA to Mobile Phase 1.2 - 1.5EDTA acts as a sacrificial chelator, masking active metal sites in the system.[6][14]
Use High-Purity, End-Capped Column 1.3 - 1.6Minimizes available silanol groups for secondary interaction.[2][19]
System Passivation 1.2 - 1.4Removes metal ion contaminants from the hardware flow path.[14][23]
Use Inert, Metal-Free Column < 1.2 Eliminates the primary source of metal chelation interaction at the column.[9][20]
Visualizing the Problem: Analyte-Stationary Phase Interactions

The diagram below illustrates the different interactions a pyrazine carboxylic acid molecule can have with a standard C18 silica stationary phase, leading to peak tailing.

Caption: Interactions causing peak tailing for pyrazine carboxylic acids.

References
  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved January 16, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 16, 2026, from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved January 16, 2026, from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved January 16, 2026, from [Link]

  • Restek. (n.d.). Accurately Analyze Metal-Sensitive Compounds with Restek's New Inert LC Columns and Guards. Retrieved January 16, 2026, from [Link]

  • LCGC. (2024, February 2). Accurately Analyze Metal-Sensitive Compounds with Restek's New Inert LC Columns. Retrieved January 16, 2026, from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved January 16, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazines by Mixed-Mode HPLC. Retrieved January 16, 2026, from [Link]

  • Diduco. (n.d.). Passivation of stainless steel-based HPLC and IC instruments. Retrieved January 16, 2026, from [Link]

  • Welch Materials. (2024, July 9). Cleaning and Passivation of Liquid Chromatography. Retrieved January 16, 2026, from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved January 16, 2026, from [Link]

  • YMC. (n.d.). Bioinert (U)HPLC columns for bio-separations and coordinating compounds. Retrieved January 16, 2026, from [Link]

  • LCGC International. (2023, June 2). Methods for the Passivation of HPLC Instruments and Columns. Retrieved January 16, 2026, from [Link]

  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved January 16, 2026, from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved January 16, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazinecarboxamide and Related Compounds. Retrieved January 16, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved January 16, 2026, from [Link]

  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved January 16, 2026, from [Link]

  • MicroSolv. (2021, September 27). What is the Definition of Passivating and Purging in HPLC - FAQ. Retrieved January 16, 2026, from [Link]

  • Analytics-Shop. (n.d.). Successful passivation of an HPLC system. Retrieved January 16, 2026, from [Link]

  • LCGC International. (n.d.). Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. Retrieved January 16, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). Pyrazine. Retrieved January 16, 2026, from [Link]

  • MicroSolv. (2013, July 10). Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions. Retrieved January 16, 2026, from [Link]

  • Semantic Scholar. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive. Retrieved January 16, 2026, from [Link]

  • SilcoTek. (2024, September 20). How SilcoTek Coatings Eliminate Metal Interactions in HPLC. Retrieved January 16, 2026, from [Link]

  • Chinese Journal of Chromatography. (n.d.). Determination of Related Substances of 2,3-Pyrizine Dicarboxylic Anhydride by High Performance Liquid Chromatography with Pre-Column Derivatization. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (2024, February 13). Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. Retrieved January 16, 2026, from [Link]

  • GL Sciences. (n.d.). Metal-free Columns for HPLC Part 1. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2025, August 10). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Retrieved January 16, 2026, from [Link]

  • YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Wikipedia. (n.d.). Pyrazinoic acid. Retrieved January 16, 2026, from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved January 16, 2026, from [Link]

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Troubleshooting

Technical Support Center: Method Development for Separating Isomers of Dibrominated Pyrazine Derivatives

Welcome to the technical support center for the challenging task of separating isomers of dibrominated pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the challenging task of separating isomers of dibrominated pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analytical and preparative-scale separations of these critical compounds. As many pyrazine derivatives are key components in pharmaceuticals and agrochemicals, achieving robust and reproducible separation of their isomers is paramount for ensuring product safety and efficacy.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format. We will delve into the causality behind experimental choices, offering field-proven insights to empower you in your method development endeavors.

Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Isomer Separation

High-Performance Liquid Chromatography (HPLC) remains a primary technique for the separation of non-volatile and thermally labile compounds, making it an excellent starting point for dibrominated pyrazine isomer separations.[4]

Frequently Asked Questions (HPLC)

Q1: My dibrominated pyrazine isomers are co-eluting on a standard C18 column. What are my next steps?

A1: Co-elution on a C18 column is a common challenge, especially with positional isomers that have very similar hydrophobicities. Here’s a systematic approach to address this:

  • Mobile Phase Modification: Before changing the column, explore the full potential of your mobile phase.

    • Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of both. Methanol can offer different selectivities for aromatic compounds.[5]

    • Solvent Strength: Systematically vary the percentage of your organic modifier. A shallower gradient or even isocratic elution with a fine-tuned mobile phase composition can sometimes resolve closely eluting peaks.

    • Additives: For basic pyrazine derivatives, adding a small amount of a basic additive like triethylamine (TEA) to the mobile phase can improve peak shape by masking silanol interactions on the stationary phase.[6] Conversely, for acidic derivatives, a small amount of an acid like formic acid or trifluoroacetic acid (TFA) can be beneficial.[7]

  • Alternative Stationary Phases: If mobile phase optimization is insufficient, consider a different stationary phase chemistry.

    • Phenyl-Hexyl Columns: These columns can provide alternative selectivity for aromatic compounds through π-π interactions, which can be effective for separating positional isomers of dibrominated pyrazines.[8]

    • Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide, carbamate) can offer different selectivities compared to standard alkyl phases and are particularly useful for separating isomers.[9]

    • Fluorinated Phases: Pentafluorophenyl (PFP) columns offer a unique selectivity based on a combination of hydrophobic, aromatic, and dipole-dipole interactions, which can be highly effective for halogenated aromatic compounds.

Q2: I'm observing significant peak tailing with my dibrominated pyrazine analytes. What is the cause and how can I fix it?

A2: Peak tailing is a frequent issue, often caused by secondary interactions between the analyte and the stationary phase.[6][10] For pyrazine derivatives, which contain nitrogen atoms, this is commonly due to interactions with acidic silanol groups on the silica support of the stationary phase.[11]

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For basic pyrazines, operating at a mid-range pH (e.g., 3-7) can help, but be mindful of the column's pH limitations.

    • Use of Additives: Incorporate a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), into your mobile phase to block the active silanol sites.

    • High-Purity Silica Columns: Modern HPLC columns are often made with high-purity silica with minimal accessible silanols. If you are using an older column, switching to a newer generation column can significantly reduce peak tailing.

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.[6]

HPLC Troubleshooting Guide
Symptom Possible Cause(s) Recommended Solution(s)
Poor Resolution of Isomers Inappropriate stationary phase.Try a phenyl-hexyl, polar-embedded, or PFP column to introduce different separation mechanisms (e.g., π-π interactions).[8]
Mobile phase composition not optimized.Systematically vary the organic modifier (acetonitrile vs. methanol) and its concentration.[5]
Column temperature too low.Increase the column temperature in increments of 5°C. This can improve efficiency and sometimes alter selectivity.[10]
Peak Tailing Secondary interactions with silanol groups.Add a competing base like triethylamine (TEA) to the mobile phase. Use a column with high-purity silica.[6][11]
Column overload.Reduce the injection volume or sample concentration.[6]
Blocked column frit.Reverse flush the column. If the problem persists, replace the frit or the column.[10]
Retention Time Drift Poor column equilibration.Increase the column equilibration time between runs, especially for gradient methods.[10]
Inconsistent mobile phase composition.Prepare fresh mobile phase daily. Ensure accurate mixing of solvents.
Temperature fluctuations.Use a column oven to maintain a constant temperature.[10]
Experimental Protocol: HPLC Method Screening for Dibrominated Pyrazine Isomers
  • Sample Preparation: Dissolve the dibrominated pyrazine derivative sample in a suitable solvent (e.g., acetonitrile/water 50:50) to a concentration of approximately 1 mg/mL.

  • Initial Column and Mobile Phase:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection: UV at an appropriate wavelength (e.g., 270 nm, determined by UV scan).[4]

  • Screening Gradient:

    • Run a broad gradient from 5% to 95% B over 20 minutes.

  • Evaluation:

    • Assess the chromatogram for the number of peaks and their resolution.

  • Optimization Workflow:

    • If co-elution occurs, proceed through the optimization steps outlined in the diagram below.

HPLC_Optimization_Workflow start Initial Screening (C18, ACN/H2O gradient) co_elution Co-elution or Poor Resolution? start->co_elution mobile_phase Optimize Mobile Phase - Change organic modifier (MeOH) - Adjust gradient slope - Additives (TEA, TFA) co_elution->mobile_phase Yes end Optimized Method co_elution->end No resolution_check1 Sufficient Resolution? mobile_phase->resolution_check1 stationary_phase Screen Alternative Stationary Phases - Phenyl-Hexyl - Polar-Embedded - PFP resolution_check1->stationary_phase No resolution_check1->end Yes resolution_check2 Sufficient Resolution? stationary_phase->resolution_check2 sfc_gc Consider Alternative Technique (SFC or GC) resolution_check2->sfc_gc No resolution_check2->end Yes sfc_gc->end

Caption: HPLC method development workflow for dibrominated pyrazine isomers.

Section 2: Supercritical Fluid Chromatography (SFC) - A Green and Powerful Alternative

SFC is an excellent technique for separating isomers, often providing faster separations and using less organic solvent than HPLC.[12][13] It is particularly well-suited for chiral separations.

Frequently Asked Questions (SFC)

Q1: Why should I consider SFC for my dibrominated pyrazine isomer separation?

A1: SFC offers several advantages over HPLC for isomer separations:[13]

  • Orthogonal Selectivity: The mobile phase in SFC (supercritical CO2 and a co-solvent) has different properties than liquid mobile phases, often resulting in unique selectivities for isomers that are difficult to separate by HPLC.

  • Speed: The low viscosity of supercritical fluids allows for higher flow rates and faster separations without a significant loss of efficiency.[13]

  • Green Chemistry: SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly technique.

  • Chiral Separations: SFC is a premier technique for chiral separations, often providing superior resolution to HPLC on chiral stationary phases.[12]

Q2: How do I select a column and mobile phase for SFC separation of dibrominated pyrazine isomers?

A2: Method development in SFC often starts with column and co-solvent screening.

  • Column Screening: It is crucial to screen a variety of stationary phases with different selectivities. For achiral separations, consider columns like silica, diol, and 2-ethylpyridine. For chiral separations, polysaccharide-based chiral stationary phases (CSPs) are a good starting point.[7]

  • Co-solvent Selection: Methanol is the most common co-solvent and a good starting point. Ethanol and isopropanol can also be screened as they can alter the selectivity.[13]

  • Additives: Similar to HPLC, additives can significantly improve peak shape, especially for basic compounds. Basic additives like diethylamine (DEA) or ammonium hydroxide are commonly used in SFC.

SFC Troubleshooting Guide
Symptom Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Add a basic additive (e.g., diethylamine, ammonium hydroxide) to the co-solvent.
Inappropriate co-solvent.Screen different co-solvents (methanol, ethanol, isopropanol).[13]
Unstable Retention Times Fluctuations in back pressure or temperature.Ensure the back pressure regulator is functioning correctly and the column oven is stable.
Insufficient equilibration time.Increase the equilibration time between injections.
No Separation Incorrect stationary phase.Screen a diverse set of columns (e.g., silica, diol, 2-ethylpyridine for achiral; polysaccharide CSPs for chiral).
Co-solvent not providing selectivity.Try different co-solvents and consider adding water as an additive to the co-solvent.[14]

Section 3: Gas Chromatography (GC) - For Volatile Derivatives

For volatile dibrominated pyrazine derivatives, Gas Chromatography (GC) is a powerful separation technique, often coupled with mass spectrometry (GC-MS) for definitive identification.[15][16]

Frequently Asked Questions (GC)

Q1: My dibrominated pyrazine isomers have very similar mass spectra. How can I confidently identify them using GC-MS?

A1: This is a common issue with positional isomers, as their fragmentation patterns can be nearly identical.[15] The key to unambiguous identification lies in the chromatographic separation and the use of retention indices.

  • High-Resolution Capillary Columns: Use a column with a stationary phase that can differentiate between the isomers. A mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. For more challenging separations, a more polar phase (e.g., a WAX or cyano-containing phase) may be necessary.

  • Retention Indices (RI): The most reliable way to differentiate isomers is by comparing their experimental retention indices to literature values or by running authentic standards.[15] The retention index is a more robust parameter than retention time alone.

Q2: What are the critical GC parameters to optimize for the separation of dibrominated pyrazine isomers?

A2:

  • Temperature Program: The oven temperature program is the most critical parameter for achieving separation in GC. Start with a slow temperature ramp to maximize the separation of closely eluting isomers.

  • Carrier Gas Flow Rate: Optimize the flow rate of the carrier gas (e.g., helium, hydrogen) to achieve the best column efficiency.

  • Injector Temperature: Set the injector temperature high enough to ensure complete and rapid vaporization of the analytes without causing thermal degradation.

GC Troubleshooting Guide
Symptom Possible Cause(s) Recommended Solution(s)
Broad or Tailing Peaks Active sites in the inlet liner or column.Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions.
Non-volatile residue in the injector.Clean or replace the injector liner and septum.
Poor Separation Inadequate temperature program.Optimize the oven temperature ramp rate; a slower ramp often improves resolution.
Incorrect column stationary phase.Select a column with a different polarity to enhance selectivity.
Ghost Peaks Contamination from the septum or previous injections.Use a high-quality septum and perform a bake-out of the system.
Carryover from the syringe.Optimize the syringe wash steps.

Section 4: Chiral Separations - A Special Case

For chiral dibrominated pyrazine derivatives, achieving enantiomeric separation is crucial, as different enantiomers can have vastly different pharmacological activities.[1][17]

Key Considerations for Chiral Method Development
  • Chiral Stationary Phases (CSPs): The direct separation of enantiomers on a CSP is the most common approach.[7] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly versatile and should be the first choice for screening.[7]

  • Mobile Phase Mode: For HPLC, normal phase, polar organic, and reversed-phase modes can all be effective for chiral separations, and the choice will depend on the specific CSP and analyte.[18]

  • Supercritical Fluid Chromatography (SFC): As mentioned, SFC is often the preferred technique for chiral separations due to its speed and efficiency.[12][19]

Chiral_Separation_Workflow start Racemic Dibrominated Pyrazine Derivative screening Screen Polysaccharide-Based CSPs (e.g., Amylose, Cellulose derivatives) using SFC and/or HPLC start->screening separation_achieved Baseline Separation Achieved? screening->separation_achieved optimization Optimize Mobile Phase - Co-solvent/Modifier type and % - Additives (acidic or basic) - Temperature/Pressure (SFC) separation_achieved->optimization Partially alternative_csps Screen Alternative CSPs (e.g., Pirkle-type, macrocyclic glycopeptides) separation_achieved->alternative_csps No end Validated Chiral Method separation_achieved->end Yes re_evaluate Sufficient Resolution? optimization->re_evaluate re_evaluate->alternative_csps No re_evaluate->end Yes alternative_csps->screening

Caption: Workflow for chiral method development of dibrominated pyrazine derivatives.

By systematically applying the principles and troubleshooting steps outlined in this guide, you will be well-equipped to develop robust and reliable methods for the separation of dibrominated pyrazine derivative isomers. Remember that a logical, step-by-step approach to method development is key to efficiently achieving your separation goals.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
  • HPLC Troubleshooting Guide - SCION Instruments.
  • HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide - Phenomenex.
  • Chiral switches versus de novo enantiomerically pure compounds.
  • 2,5-Dibromopyrazine synthesis - ChemicalBook.
  • Tips and Tricks of HPLC System Troubleshooting - Agilent.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH.
  • Exploring the Role of Chirality in Pharmaceutical Drug Efficacy - ijirset.
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  • separation of positional isomers - Chromatography Forum.
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  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • How to separate two positional isomers of a polyphenol compound using RP-HPLC?.
  • Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS) - MatheO.
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
  • Preparative SFC Method Development - Waters Corporation.
  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns : Waters.
  • Supercritical fluid chromatography of pharmaceutical alkylating agents using electron capture detection | Request PDF - ResearchGate.
  • Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS.
  • Application Notes and Protocols for the GC-MS Analysis of Pyrazines - Benchchem.
  • Navigating the Maze: A Comparative Guide to Separating Positional and Geometrical Isomers in Reverse-Phase Chromatography - Benchchem.
  • Pyrazine - SIELC Technologies.
  • (PDF) Synthesis and Reactivity of Dithienopyrazines - ResearchGate.
  • Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers | Agilent.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF - ResearchGate.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI.
  • Journal of Chromatography A - AFMPS.
  • Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PubMed Central.
  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed Central.
  • Enantiomeric Separation of New Chiral Azole Compounds - MDPI.
  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC - NIH.
  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate.
  • Pyrazine - Wikipedia.
  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - NIH.
  • Separation of Pyrazine, 2-[(2-furanylmethyl)thio]-3-methyl- on Newcrom R1 HPLC column.
  • A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities - Benchchem.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 3-Amino-5,6-dibromopyrazine-2-carboxylic Acid

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation behavior of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid, a critical starting material in the synthesis of various pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation behavior of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid, a critical starting material in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a technical comparison with alternative analytical methodologies and providing supporting data based on the fragmentation patterns of structurally related compounds.

Introduction: The Analytical Imperative

3-Amino-5,6-dibromopyrazine-2-carboxylic acid is a highly functionalized heterocyclic compound, the structural integrity and purity of which are paramount in drug discovery and development. Mass spectrometry is an indispensable tool for the characterization of such molecules, providing not only molecular weight information but also crucial structural details through the analysis of fragmentation patterns. This guide will explore the predicted fragmentation pathways of this molecule under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, offering a comparative perspective on the data obtained from each.

Predicted Fragmentation Analysis under Electron Ionization (EI)

Electron Ionization (EI) is a high-energy ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure.[1] For 3-Amino-5,6-dibromopyrazine-2-carboxylic acid, the molecular ion peak is expected to be observable, albeit potentially of low intensity due to the molecule's complexity and the energetic nature of EI.

A key characteristic of the molecular ion region will be the isotopic pattern resulting from the two bromine atoms. The natural isotopic abundance of bromine (79Br and 81Br are roughly 1:1) will produce a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1.

The primary fragmentation pathways are predicted to be initiated by the functional groups present: the carboxylic acid, the amino group, and the bromine substituents.

Key Predicted EI Fragmentation Pathways
  • Decarboxylation: The most facile fragmentation is the loss of the carboxylic acid group as CO2 (44 Da), a common pathway for aromatic carboxylic acids. This would result in a prominent ion corresponding to 3-amino-5,6-dibromopyrazine.

  • Loss of a Bromine Atom: Cleavage of a C-Br bond would lead to the loss of a bromine radical (79 or 81 Da). This is a common fragmentation pathway for halogenated aromatic compounds.

  • Sequential Loss of Bromine and CO2: A combination of the above pathways would also be expected.

  • Ring Cleavage: While less common for aromatic systems, some degree of pyrazine ring fragmentation may occur, leading to smaller, less diagnostic ions.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and semi-volatile compounds like pyrazine derivatives.[2][3]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • GC Separation: Employ a suitable temperature program to ensure good separation from any impurities.

  • MS Detection: Acquire mass spectra over a relevant m/z range (e.g., 50-400 amu).

Predicted Fragmentation Analysis under Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, with the protonated molecule [M+H]+ or deprotonated molecule [M-H]- being the most abundant species.[1] This is particularly useful for confirming the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

Predicted ESI-MS and ESI-MS/MS Fragmentation

In positive ion mode, the amino group and the pyrazine nitrogens are likely sites of protonation. In negative ion mode, the carboxylic acid will readily deprotonate.

MS/MS fragmentation of the [M+H]+ ion is predicted to involve:

  • Loss of H2O: A common loss from protonated carboxylic acids.

  • Loss of CO: Following the initial loss of water, the resulting acylium ion can lose carbon monoxide.

  • Loss of NH3: Fragmentation involving the amino group.

  • Loss of HBr: Elimination of a bromine atom along with a hydrogen atom.

MS/MS fragmentation of the [M-H]- ion is predicted to be dominated by:

  • Decarboxylation: The loss of CO2 from the deprotonated carboxylate is a very favorable process.

The fragmentation of the non-brominated analog, 3-aminopyrazine-2-carboxylic acid, has been documented and can serve as a valuable reference. In its MS/MS spectrum, key fragments arise from the loss of water and carbon monoxide.[4]

Experimental Protocol: LC-MS/MS Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.[5][6][7]

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an ESI source.

  • Column: A reverse-phase C18 column is a common choice.

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water).

  • LC Separation: Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to aid ionization.

  • MS Detection: Acquire full scan MS spectra to identify the protonated or deprotonated molecule.

  • MS/MS Analysis: Select the molecular ion for collision-induced dissociation (CID) and acquire the product ion spectrum.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analysis often involves orthogonal techniques.

FeatureMass Spectrometry (GC-MS/LC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC-UV)
Principle Separation by mass-to-charge ratio of ions.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Separation based on differential partitioning between a mobile and stationary phase.
Information Provided Molecular weight and structural information from fragmentation.Detailed structural elucidation, including connectivity and stereochemistry.Quantification and purity assessment. Limited structural information.
Sensitivity High (picogram to femtogram).Lower (microgram to milligram).Moderate (nanogram to microgram).
Sample Throughput High.Low.High.
Primary Application Identification and quantification.Unambiguous structure determination.Routine quality control and purity analysis.

Data Presentation

Table 1: Predicted Key Fragment Ions for 3-Amino-5,6-dibromopyrazine-2-carboxylic acid

Ionization ModePrecursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral Loss
EI[M]+•[M-CO2]+•CO2 (44 Da)
EI[M]+•[M-Br]+Br (79/81 Da)
ESI-MS/MS (+)[M+H]+[M+H-H2O]+H2O (18 Da)
ESI-MS/MS (+)[M+H]+[M+H-CO]+CO (28 Da)
ESI-MS/MS (-)[M-H]-[M-H-CO2]-CO2 (44 Da)

Visualizing Fragmentation and Workflows

EI_Fragmentation M [M]+• (3-Amino-5,6-dibromopyrazine-2-carboxylic acid) M_minus_CO2 [M-CO2]+• (3-Amino-5,6-dibromopyrazine) M->M_minus_CO2 - CO2 M_minus_Br [M-Br]+ (Monobrominated species) M->M_minus_Br - Br• M_minus_CO2_minus_Br [M-CO2-Br]+ M_minus_CO2->M_minus_CO2_minus_Br - Br• M_minus_Br->M_minus_CO2_minus_Br - CO2

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

ESI_MSMS_Positive MH [M+H]+ (Protonated Molecule) MH_minus_H2O [M+H-H2O]+ MH->MH_minus_H2O - H2O MH_minus_H2O_minus_CO [M+H-H2O-CO]+ MH_minus_H2O->MH_minus_H2O_minus_CO - CO

Caption: Predicted ESI-MS/MS fragmentation in positive ion mode.

ESI_MSMS_Negative M_minus_H [M-H]- (Deprotonated Molecule) M_minus_H_minus_CO2 [M-H-CO2]- M_minus_H->M_minus_H_minus_CO2 - CO2

Caption: Predicted ESI-MS/MS fragmentation in negative ion mode.

Analytical_Workflow cluster_GCMS GC-MS Analysis cluster_LCMS LC-MS/MS Analysis GCMS_Sample_Prep Sample Preparation (Volatile Solvent) GC_Injection GC Injection GCMS_Sample_Prep->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation EI_Source Electron Ionization GC_Separation->EI_Source MS_Detection_GC Mass Detection EI_Source->MS_Detection_GC LCMS_Sample_Prep Sample Preparation (Mobile Phase Compatible Solvent) LC_Injection LC Injection LCMS_Sample_Prep->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation ESI_Source Electrospray Ionization LC_Separation->ESI_Source MS_Detection_LC Full Scan MS ESI_Source->MS_Detection_LC MSMS_Analysis Tandem MS (MS/MS) MS_Detection_LC->MSMS_Analysis

Caption: Comparative experimental workflows for GC-MS and LC-MS/MS.

Conclusion

The mass spectrometric analysis of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid provides a wealth of structural information. While EI-MS offers a detailed fragmentation fingerprint, ESI-MS/MS allows for controlled fragmentation of a confirmed molecular ion. The choice of technique will depend on the analytical goal, with GC-MS being suitable for purity profiling of volatile derivatives and LC-MS/MS being the method of choice for direct analysis and characterization. The predicted fragmentation pathways outlined in this guide, based on established chemical principles and data from analogous structures, provide a solid foundation for the interpretation of experimental data. For unambiguous structure confirmation, especially of novel compounds, coupling mass spectrometry data with NMR spectroscopy is highly recommended.

References

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, [Link].

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, [Link].

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu, [Link].

  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters, [Link].

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent, [Link].

  • 3-Amino-2-pyrazinecarboxylic acid. PubChem, [Link].

  • 3-Amino-2-pyrazinecarboxylic acid Mass Spectrometry. PubChem, [Link].

  • A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Rapid Communications in Mass Spectrometry, [Link].

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health, [Link].

  • What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. ResearchGate, [Link].

  • Ionization techniques (EI, CI, ESI, MALDI). Fiveable, [Link].

  • What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange, [Link].

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Comparative

A Comparative Guide to the Reactivity of Brominated vs. Chlorinated Pyrazines in Modern Synthesis

Introduction: The Strategic Role of Halogenated Pyrazines in Drug Discovery Pyrazines are a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2] Th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenated Pyrazines in Drug Discovery

Pyrazines are a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2] Their unique electronic properties, arising from the presence of two nitrogen atoms in a 1,4-arrangement, make them valuable bioisosteres for other aromatic systems and crucial pharmacophores that can engage in key hydrogen bonding interactions with biological targets.[1][3] The functionalization of the pyrazine ring is therefore a critical task in drug development.

Halogenated pyrazines, particularly chlorinated and brominated derivatives, serve as versatile and indispensable precursors for these functionalizations.[4] They are the primary gateways to introducing molecular complexity through a variety of chemical transformations. However, the choice between a brominated and a chlorinated pyrazine is not arbitrary; it is a strategic decision dictated by the intended chemical reaction, cost considerations, and the desired balance between reactivity and stability.

This guide provides an in-depth comparative analysis of the reactivity of brominated versus chlorinated pyrazines. We will explore the fundamental principles governing their differential reactivity and provide experimental data and protocols for two of the most powerful and widely used transformations in modern synthesis: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

Fundamental Principles: The Tale of Two Halogens

The reactivity of a halopyrazine is fundamentally governed by the properties of the carbon-halogen (C-X) bond and the electron-deficient nature of the pyrazine ring.

The Carbon-Halogen Bond Dissociation Energy (BDE)

In many transition metal-catalyzed reactions, the cleavage of the C-X bond is a critical, often rate-determining, step. The energy required for this cleavage is the Bond Dissociation Energy (BDE). A lower BDE translates to a more facile reaction under milder conditions.

Computational studies have established a clear and predictable trend: the C-Cl bond is significantly stronger than the C-Br bond on a heterocyclic ring.[5] The C-Cl BDE is, on average, about 7.5 kcal/mol higher than that of the corresponding C-Br bond.[5]

Bond TypeTypical BDE (kcal/mol)Implication for Reactivity
Aryl C-Cl ~93-100Higher energy input required for cleavage
Aryl C-Br ~78-85More readily cleaved under milder conditions
(Data adapted from computational studies on halo-heterocycles[5][6][7])

This difference is the primary reason why bromopyrazines are generally more reactive than chloropyrazines in reactions involving oxidative addition to a metal center , such as Suzuki and Buchwald-Hartwig couplings.[8]

Electronegativity and the Pyrazine Ring

The pyrazine ring itself is inherently electron-deficient due to the inductive effect of the two nitrogen atoms. This property makes the ring susceptible to attack by nucleophiles. Halogen substituents further influence the ring's electronics. Chlorine is more electronegative than bromine, leading to a more polarized C-X bond and a more electrophilic carbon atom.

This electronic effect is paramount in Nucleophilic Aromatic Substitution (SNAr) reactions. In SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[9] A more electrophilic carbon atom facilitates this attack. Consequently, and in direct contrast to cross-coupling reactivity, chloropyrazines are often more reactive than bromopyrazines in SNAr reactions .[10][11]

Below is a workflow diagram illustrating the strategic choice between bromo- and chloropyrazines based on the intended reaction pathway.

G cluster_0 Decision Workflow: Selecting the Optimal Halopyrazine cluster_1 Palladium-Catalyzed Cross-Coupling cluster_2 Nucleophilic Aromatic Substitution (SNAr) Start Desired Synthetic Transformation? ReactionType Reaction Class Start->ReactionType Coupling e.g., Suzuki, Buchwald-Hartwig ReactionType->Coupling C-C / C-N Bond Formation SNAr e.g., Amination, Alkoxylation ReactionType->SNAr C-Nu Bond Formation Bromo Choose Bromopyrazine (Higher Reactivity, Milder Conditions) Coupling->Bromo Default Choice Chloro Choose Chloropyrazine (Lower Cost, Requires Robust Catalyst) Coupling->Chloro Cost-Driven / Advanced Catalyst Available ChloroSNAr Choose Chloropyrazine (Higher Reactivity) SNAr->ChloroSNAr BromoSNAr Choose Bromopyrazine (Lower Reactivity) SNAr->BromoSNAr G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Rate-Determining Step) Pd0->OA R¹-X (Halopyrazine) PdII R¹-Pd(II)(X)L₂ OA->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)(R²)L₂ Transmetal->PdII_R2 Boronate R²-B(OR)₃⁻ Boronate->Transmetal R²-B(OR)₂ Base Base Base->Boronate RE Reductive Elimination PdII_R2->RE RE->Pd0 Regenerates Catalyst Product R¹-R² (Product) RE->Product G cluster_0 SNAr Mechanism on a Halopyrazine Reactants Halopyrazine + Nucleophile (Nu⁻) Step1 Step 1: Nucleophilic Attack (Rate-Determining) Reactants->Step1 Meisenheimer Meisenheimer Complex (Anionic Intermediate) Step1->Meisenheimer Step2 Step 2: Loss of Halide (Fast) Meisenheimer->Step2 Products Substituted Pyrazine + Halide (X⁻) Step2->Products

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Since bond cleavage is not part of the rate-determining step, the BDE of the C-X bond is less important. Instead, the reactivity is dominated by the ability of the halogen to activate the ring for nucleophilic attack. The high electronegativity of chlorine withdraws electron density from the attached carbon more effectively than bromine, making it more electrophilic and thus more susceptible to attack. This leads to the general SNAr reactivity trend for halogens: F > Cl > Br > I .

[11][12]Therefore, for SNAr reactions on pyrazines, chloropyrazines are generally more reactive and preferred over bromopyrazines . This provides a powerful and often complementary synthetic strategy to palladium-catalyzed methods.

Experimental Protocols

The following protocols are generalized but based on established methods for heteroaryl halides. T[13][14]hey serve as a robust starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Phenylboronic Acid

This protocol utilizes a modern catalyst system designed for the activation of aryl chlorides.

Materials:

  • 2-Chloropyrazine (1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-chloropyrazine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with the inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-phenylpyrazine.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyrazine with Morpholine

This protocol employs a bulky biarylphosphine ligand necessary for C-N coupling with an aryl chloride.

Materials:

  • 2-Chloropyrazine (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Toluene, anhydrous (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried vial equipped with a stir bar.

  • Outside the glovebox, under a positive flow of inert gas, add 2-chloropyrazine, toluene, and finally morpholine.

  • Seal the vial with a Teflon-lined cap and place it in a preheated heating block at 100 °C.

  • Stir the mixture for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pass the reaction mixture through a short plug of Celite, rinsing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude residue can be purified by silica gel chromatography to afford 4-(pyrazin-2-yl)morpholine.

Conclusion and Outlook

The choice between a brominated and a chlorinated pyrazine is a critical strategic decision in synthetic planning.

  • For Palladium-Catalyzed Cross-Coupling reactions (e.g., Suzuki, Buchwald-Hartwig), bromopyrazines are the more reactive substrates due to the lower C-Br bond dissociation energy. They react under milder conditions and with a wider array of simpler catalyst systems. Chloropyrazines are a viable, cost-effective alternative but necessitate the use of advanced, bulky, electron-rich ligands to overcome the high activation barrier of C-Cl bond cleavage.

  • For Nucleophilic Aromatic Substitution (SNAr) reactions, chloropyrazines are generally more reactive. The higher electronegativity of chlorine renders the attached carbon more electrophilic, accelerating the rate-determining nucleophilic attack.

Understanding this dichotomy in reactivity allows researchers to select the optimal starting material, tailor reaction conditions, and efficiently construct complex, high-value pyrazine derivatives for applications in pharmaceutical and materials science.

References

  • Nikishkin, N. I., & Van der Eycken, E. V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(26), 4313-4328. [Link]

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  • Malapit, C. A., et al. (2018). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 83(23), 14457–14466. [Link]

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  • Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]

  • Torvisco, A., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • See reference 1.
  • Choi, K., et al. (2016). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by a Bipyrazole-Based Ligand. Journal of the American Chemical Society, 138(32), 10254–10260. [Link]

  • Procter, D. J., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3569–3580. [Link]

  • Cramer, C. J., & Truhlar, D. G. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(1), 269–277. [Link]

  • Kumar, A., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5214-5256. [Link]

  • Catak, S., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493. [Link]

  • See reference 1.
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  • See reference 11.
  • See reference 1.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (2020). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]

  • See reference 1.
  • See reference 1.
  • MDPI. (n.d.). Special Issue : Palladium Catalysts for Cross-Coupling Reaction. [Link]

  • See reference 1.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • See reference 1.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2014). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2020). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Homolytic C-H Bond Dissociation Energies of Organic Molecules. [Link]

  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. [Link]

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  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

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  • See reference 1.
  • Chemistry LibreTexts. (2023). Suzuki Cross Coupling Reaction. [Link]

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Validation

A Comparative Guide to the Synthesis of 3-Amino-5,6-dibromopyrazine-2-carboxylic Acid: A Traditional versus Novel Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals The pyrazine ring is a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] Its unique electronic properties...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine ring is a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it a privileged structure in drug discovery.[1] Specifically, substituted 3-aminopyrazine-2-carboxylic acids are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules, including potent inhibitors of various enzymes and blockers of ion channels.[2][3] 3-Amino-5,6-dibromopyrazine-2-carboxylic acid, in particular, serves as a versatile building block, with the two bromine atoms providing reactive handles for further synthetic diversification through cross-coupling reactions.[1] This guide provides a comparative analysis of a traditional synthetic approach to this valuable intermediate and a novel, streamlined pathway, offering insights into the practical advantages and challenges of each.

Traditional Synthetic Pathway: A Multi-step Approach

The conventional synthesis of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid typically commences from a more readily available precursor, 3-aminopyrazine-2-carboxylic acid. This multi-step process involves the protection of the carboxylic acid, followed by a bromination reaction, and concluding with deprotection.

The rationale for this sequence is rooted in the need to control the reactivity of the molecule. The carboxylic acid group is protected as an ester to prevent unwanted side reactions during the aggressive bromination step.[4] Bromination of the electron-rich pyrazine ring is then carried out, followed by hydrolysis of the ester to liberate the target carboxylic acid.

Experimental Protocol: Traditional Pathway

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic acid

  • To a solution of 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • The reaction mixture is then heated to reflux for 48 hours.[5]

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl 3-aminopyrazine-2-carboxylate.

Step 2: Dibromination of Methyl 3-aminopyrazine-2-carboxylate

  • To a solution of methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as glacial acetic acid, add N-bromosuccinimide (2.2 eq).

  • The mixture is heated to 80-100 °C for several hours until the starting material is consumed (monitored by TLC).

  • The reaction mixture is cooled and poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to give methyl 3-amino-5,6-dibromopyrazine-2-carboxylate.

Step 3: Hydrolysis of Methyl 3-amino-5,6-dibromopyrazine-2-carboxylate

  • The methyl 3-amino-5,6-dibromopyrazine-2-carboxylate (1.0 eq) is suspended in a mixture of methanol and water.

  • An excess of a base, such as sodium hydroxide, is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed.

  • The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried to yield 3-Amino-5,6-dibromopyrazine-2-carboxylic acid.

Novel Synthetic Pathway: A More Direct Approach

A novel, more direct synthetic strategy can be envisioned starting from a halogenated pyrazine precursor, thereby reducing the number of synthetic steps. This approach leverages the principles of nucleophilic aromatic substitution (SNAr) to introduce the amino group.[1] The key advantage of this pathway lies in its convergency and potentially higher overall yield.

This proposed pathway begins with a commercially available or readily synthesized dichloropyrazine derivative. Selective amination followed by a one-pot bromination and hydrolysis offers a more efficient route to the target molecule.

Experimental Protocol: Novel Pathway

Step 1: Selective Amination of Methyl 3,5,6-trichloropyrazine-2-carboxylate

  • Methyl 3,5,6-trichloropyrazine-2-carboxylate (1.0 eq) is dissolved in a high-dielectric-constant solvent like dimethyl sulfoxide (DMSO).[6]

  • A stream of dry ammonia gas is bubbled through the solution at a controlled temperature (e.g., 65-70 °C) for a specified duration.[6] The progress of the reaction is monitored by LC-MS to ensure selective replacement of the chlorine atom at the 3-position.

  • Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.

  • The solid is filtered, washed with water, and dried to give methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

Step 2: One-Pot Bromination and Hydrolysis

  • Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (1.0 eq) is treated with an excess of a brominating agent, such as a mixture of hydrobromic acid and hydrogen peroxide, in a suitable solvent.

  • The reaction is heated to facilitate both the halogen exchange (chlorine to bromine) and the hydrolysis of the ester.

  • After the reaction is complete, the mixture is cooled, and the precipitated 3-Amino-5,6-dibromopyrazine-2-carboxylic acid is collected by filtration.

  • The crude product is then purified by recrystallization.

Performance Comparison

ParameterTraditional PathwayNovel PathwayJustification & Insights
Overall Yield LowerPotentially HigherThe novel pathway has fewer steps, which generally leads to a higher overall yield by minimizing material loss at each stage.
Number of Steps 32A reduced number of steps translates to shorter overall synthesis time, reduced labor, and lower consumption of solvents and reagents.
Atom Economy ModerateHigherThe novel pathway, particularly the one-pot second step, is designed for better atom economy by reducing the number of auxiliary reagents and intermediate workups.
Scalability ModerateGoodThe novel pathway's more direct nature and potentially simpler purification steps make it more amenable to large-scale synthesis.
Safety & Handling Requires handling of multiple reagents and intermediates.Involves the use of gaseous ammonia and strong acids, requiring careful handling and specialized equipment.Both pathways have their safety considerations that need to be addressed with appropriate engineering controls and personal protective equipment.
Cost-Effectiveness Potentially higher due to more steps and reagents.Potentially lower due to fewer steps and higher overall yield.The cost of the starting materials for each pathway will significantly influence the overall cost-effectiveness.

Visualizing the Novel Synthetic Workflow

Novel Synthetic Pathway for 3-Amino-5,6-dibromopyrazine-2-carboxylic acid start Methyl 3,5,6-trichloropyrazine-2-carboxylate step1 Selective Amination (NH3, DMSO) start->step1 intermediate Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate step1->intermediate step2 One-Pot Bromination & Hydrolysis (HBr, H2O2) intermediate->step2 product 3-Amino-5,6-dibromopyrazine-2-carboxylic acid step2->product

Caption: A streamlined two-step novel synthetic pathway.

Conclusion

While the traditional synthetic pathway to 3-Amino-5,6-dibromopyrazine-2-carboxylic acid is a valid and established method, the proposed novel pathway presents significant advantages in terms of efficiency, atom economy, and scalability. The reduction in the number of synthetic steps not only streamlines the process but also has the potential to increase the overall yield and reduce costs. For researchers and professionals in drug development, the adoption of such optimized synthetic routes is crucial for accelerating the discovery and production of new chemical entities. Further experimental validation of the proposed novel pathway is warranted to fully realize its potential benefits.

References

  • American Chemical Society. A Novel and Versatile Entry to Asymmetrically Substituted Pyrazines. Available from: [Link]

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Comparative

A Comparative Guide to the Biological Activity of 3-Amino-5,6-dibromopyrazine-2-carboxylic Acid and Its Structural Analogs

Introduction: The Pyrazine Scaffold as a Cornerstone in Medicinal Chemistry Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, prized for their ability to engage with biological targets through...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold as a Cornerstone in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, prized for their ability to engage with biological targets through a variety of interactions.[1] Among these, the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a well-established "privileged scaffold." Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[2][3]

This guide focuses on a specific, yet potentially significant, member of this family: 3-Amino-5,6-dibromopyrazine-2-carboxylic acid . Direct experimental data on this exact molecule is limited. Therefore, this document provides a comparative analysis by synthesizing data from its close structural analogs. By examining the biological activities of related chlorinated, non-halogenated, and carboxamide derivatives, we can project a scientific profile for the title compound and understand the nuanced effects of specific chemical modifications on the pyrazine core. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data from authoritative sources and detailed protocols for validation.

Section 1: Synthesis and Chemical Profile

The synthesis of substituted pyrazines is a critical first step in their biological evaluation. The general approach involves building upon a core pyrazine ring or constructing the ring from acyclic precursors. For the title compound and its analogs, the synthesis typically starts from a more readily available aminopyrazine derivative.

Expert Insight: The choice of synthetic route is often dictated by the desired substitution pattern. Halogenation of the electron-rich pyrazine ring is a key step. The reaction conditions, particularly the choice of halogenating agent (e.g., sulfuryl chloride for chlorination, bromine for bromination) and solvent, are critical for controlling the position and degree of halogenation.[4]

A plausible synthetic pathway for 3-Amino-5,6-dibromopyrazine-2-carboxylic acid and its amide analogs would begin with 3-aminopyrazine-2-carboxylic acid. The carboxylic acid can be converted to an ester to protect it during subsequent steps. The pyrazine ring is then subjected to bromination, followed by hydrolysis of the ester to yield the final carboxylic acid. Alternatively, the acid can be converted to a carboxamide, a common modification known to enhance biological activity in many pyrazine series.[5]

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Halogenation & Derivatization A 3-Aminopyrazine- 2-carboxylic Acid B Esterification (e.g., SOCl2, MeOH) A->B C Methyl 3-aminopyrazine- 2-carboxylate B->C D Bromination (e.g., Br2, AcOH) C->D E Methyl 3-amino-5,6- dibromopyrazine-2-carboxylate D->E F Hydrolysis (e.g., NaOH, H2O) E->F H Amidation (e.g., Amine, Coupling Agent) E->H G 3-Amino-5,6-dibromopyrazine- 2-carboxylic Acid (Title Compound) F->G I 3-Amino-5,6-dibromopyrazine- 2-carboxamide Analogs H->I

Figure 1: Generalized workflow for the synthesis of the title compound and its amide analogs.

Section 2: Comparative Analysis of Antimicrobial Activity

The pyrazine scaffold is famously represented in the antimicrobial field by Pyrazinamide (PZA), a first-line drug for treating tuberculosis (TB). PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme.[5] This establishes a strong precedent for the antimicrobial potential of pyrazine-2-carboxylic acid derivatives.

The activity of these compounds is highly dependent on the substituents on the pyrazine ring. Halogenation, in particular, can significantly modulate lipophilicity and electronic properties, which in turn affects cell penetration and target interaction.

Comparative Data on Pyrazine Analogs:

Compound/AnalogTarget OrganismActivity (MIC)Reference
Pyrazinamide (Standard)Mycobacterium tuberculosis H37Rv6.25 µg/mL[6]
3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv12.5 µg/mL (46 µM)[5]
N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamideMycobacterium tuberculosisHighly Active[7]
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanoneE. coli, S. aureus, C. albicansMIC: 3.125 - 50 µg/mL[2]
Triazolo[4,3-a]pyrazine derivative (Compound 2e)S. aureus / E. coli32 µg/mL / 16 µg/mL[8]

Expert Insight: The data reveals a consistent pattern of antimicrobial activity across a range of pyrazine derivatives. The introduction of bulky, lipophilic groups (like substituted phenyl rings) on the carboxamide nitrogen often yields potent activity.[5][7] Halogenation, such as the iodine in N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide, is a common strategy to enhance potency.[7] Based on these trends, it is hypothesized that the dibromo substitution in 3-Amino-5,6-dibromopyrazine-2-carboxylic acid would significantly increase its lipophilicity compared to non-halogenated analogs, potentially enhancing its ability to penetrate the lipid-rich mycobacterial cell wall and leading to potent antitubercular activity.

Experimental Protocol: Microbroth Dilution for MIC Determination

This protocol provides a standardized method for assessing the in vitro antibacterial activity of novel compounds.[8]

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium (e.g., S. aureus, E. coli) from an agar plate.

    • Suspend the colonies in sterile Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain the final inoculum of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Compound Plates:

    • In a 96-well microtiter plate, add 100 µL of MHB to all wells.

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.

    • Add 100 µL of the stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a concentration gradient.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Section 3: Comparative Analysis of Anticancer Activity

Recent research has highlighted pyrazine derivatives as potent anticancer agents, acting on a variety of molecular targets.[1][3] A notable example is a series of 3-aminopyrazine-2-carboxamide derivatives developed as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial oncogenic driver in many cancers.[9]

The FGFR signaling pathway, when aberrantly activated, promotes cell proliferation, migration, and survival.[9] Inhibiting this pathway is a validated strategy in cancer therapy.

FGFR_Pathway cluster_pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds & Dimerizes PLCg PLCγ FGFR->PLCg Activates Downstream Signaling AKT AKT FGFR->AKT Activates Downstream Signaling MAPK MAPK FGFR->MAPK Activates Downstream Signaling Proliferation Cell Proliferation & Survival PLCg->Proliferation Promotes Migration Cell Migration PLCg->Migration Promotes AKT->Proliferation Promotes AKT->Migration Promotes MAPK->Proliferation Promotes MAPK->Migration Promotes Inhibitor Pyrazine Analog (e.g., Compound 18i) Inhibitor->FGFR Inhibits

Figure 2: Simplified FGFR signaling pathway targeted by pyrazine-based inhibitors.[9]

Comparative Cytotoxicity Data on Pyrazine Analogs:

Compound/AnalogCancer Cell LineActivity (IC₅₀)Reference
Pyrazinoic Acid Derivative (U10)HT-29 (Colon)8.26 µM[10]
Pyrazinoic Acid Derivative (U10)A549 (Lung)8.23 µM[10]
Pyrazinoic Acid Derivative (U10)MCF-7 (Breast)22.58 µM[10]
FGFR Inhibitor (18i)SNU-16 (Gastric)1.88 µM[9]
FGFR Inhibitor (18i)KMS-11 (Myeloma)3.02 µM[9]
Pyrazolopyrazine (15)MCF-7 (Breast)9.42 µM[11]

Expert Insight: The data clearly indicates that pyrazine derivatives possess significant cytotoxic activity against a range of cancer cell lines.[9][10][11] The potency is highly dependent on the specific substitutions. For instance, the FGFR inhibitor 18i , a 3-amino-pyrazine-2-carboxamide derivative, achieves low micromolar efficacy by optimizing interactions within the kinase binding pocket.[9] The presence of halogen atoms on the pyrazine ring can enhance binding affinity through halogen bonding and by modifying electronic distribution. Therefore, the dibromo substitutions on the title compound could potentially confer potent anticancer activity, possibly through kinase inhibition or other mechanisms.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[11][12]

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations.

    • Include wells with untreated cells (vehicle control).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the media from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Section 4: Structure-Activity Relationship (SAR) Insights

By consolidating the data from various analogs, we can deduce key SAR trends for the 3-aminopyrazine-2-carboxylic acid scaffold.

SAR_Diagram cluster_SAR Structure-Activity Relationship (SAR) Structure

Figure 3: Key structure-activity relationship points for the 3-aminopyrazine-2-carboxylic acid scaffold.

  • Position 3 (Amino Group): The amino group is often a critical pharmacophore, acting as a hydrogen bond donor. Its presence is a recurring feature in many active pyrazine derivatives, including FGFR inhibitors.[5][9]

  • Positions 5 & 6 (Halogens): The introduction of halogens like bromine dramatically increases the molecule's lipophilicity and size. This can enhance membrane permeability and introduce favorable halogen-bond interactions with protein targets, often leading to increased potency.[7] The strong electron-withdrawing nature of two bromine atoms will also significantly lower the pKa of the pyrazine ring nitrogens and the carboxylic acid.

  • Position 2 (Carboxylic Acid vs. Amide): While the carboxylic acid is the active form of PZA, many potent anticancer and antimicrobial analogs are carboxamides.[9][13] Converting the carboxylic acid to an amide provides a versatile handle to attach various chemical groups, allowing for fine-tuning of steric and electronic properties to optimize target binding.

Projected Profile and Future Directions

Based on this comparative analysis, 3-Amino-5,6-dibromopyrazine-2-carboxylic acid is projected to be a biologically active molecule with strong potential in two key areas:

  • Antitubercular Activity: The combination of the pyrazinoic acid core with heavy halogenation suggests a high likelihood of potent activity against Mycobacterium tuberculosis. Its increased lipophilicity may overcome some permeability-related resistance mechanisms.

  • Anticancer Activity: The 3-aminopyrazine scaffold is a validated core for kinase inhibitors. The dibromo substitutions could enhance binding affinity within ATP-binding pockets of kinases like FGFR, making it a promising candidate for development as a cytotoxic agent.

Future experimental work should focus on:

  • Synthesis and Characterization: The first step is the successful synthesis and full spectroscopic characterization of the title compound.

  • In Vitro Screening: The compound should be immediately screened for antitubercular activity against M. tuberculosis H37Rv and for cytotoxicity against a panel of cancer cell lines (e.g., NCI-60).

  • Mechanism of Action Studies: If activity is confirmed, subsequent studies should aim to identify the molecular target(s) through techniques like thermal shift assays, kinase profiling, or molecular docking simulations.

Conclusion

While direct experimental evidence for 3-Amino-5,6-dibromopyrazine-2-carboxylic acid is not yet prevalent in the literature, a comprehensive analysis of its structural analogs provides a compelling case for its potential as a potent antimicrobial and anticancer agent. The pyrazine core, substituted with a key amino group and modulated by heavy halogenation, represents a promising chemical space for the development of new therapeutics. The experimental protocols and SAR insights provided in this guide offer a robust framework for researchers to synthesize, evaluate, and optimize this and related compounds in the ongoing search for novel drugs.

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. [https://www.rjpbcs.com/pdf/2012_3(4)/[14].pdf]([Link]14].pdf)

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. [Link]

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  • R Discovery. (2024). Exploring Anticancer Potential: Synthesis and Assessment of the Biological Activity of Novel Synthesized Pyrazinoic Acid Derivatives. [Link]

  • MDPI. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. [Link]

  • PubMed. (2021). A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties. [Link]

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  • SciSpace. (n.d.). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. [Link]

  • Royal Society of Chemistry. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. [Link]

  • National Institutes of Health. (n.d.). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • PubMed. (2020). Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. [Link]

  • National Institutes of Health. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]

  • PubMed. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). [Link]

  • National Institutes of Health. (n.d.). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. [Link]

  • MDPI. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. [Link]

  • ResearchGate. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]

  • MDPI. (n.d.). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. [Link]

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Validation

A Researcher's Guide to Purity Assessment of Synthesized 3-Amino-5,6-dibromopyrazine-2-carboxylic Acid: An HPLC-Centric Comparative Analysis

For researchers and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth analysis of purity assessment for 3-Amino-5,6-dibrom...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth analysis of purity assessment for 3-Amino-5,6-dibromopyrazine-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry.[1] We will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, while also offering a comparative perspective on alternative methods. This guide is designed to be a practical resource, explaining not just the "how" but also the critical "why" behind the experimental choices.

The Importance of Purity for 3-Amino-5,6-dibromopyrazine-2-carboxylic Acid

3-Amino-5,6-dibromopyrazine-2-carboxylic acid belongs to the pyrazine class of compounds, which are known for their diverse biological activities. The synthesis of this molecule likely involves multi-step reactions, including amination and bromination of a pyrazine core.[2][3] These synthetic routes can introduce a variety of impurities, such as starting materials, intermediates, by-products from side reactions (e.g., over-bromination or incomplete amination), and residual solvents or reagents.[2] The presence of these impurities can significantly impact the compound's pharmacological and toxicological profile, making rigorous purity assessment a critical step in the research and development process.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is a powerful and versatile analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of compounds.[4][5] Its high resolution, sensitivity, and reproducibility make it the preferred method for purity analysis.[6]

Causality Behind Experimental Choices in HPLC Method Development

Developing a robust HPLC method requires careful consideration of several parameters. For an aromatic carboxylic acid like 3-Amino-5,6-dibromopyrazine-2-carboxylic acid, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Column Selection: A C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point. The non-polar octadecylsilyl stationary phase provides effective retention for moderately polar to non-polar aromatic compounds.

Mobile Phase Composition: The mobile phase plays a crucial role in the separation process. For ionizable compounds like carboxylic acids, controlling the pH of the mobile phase is essential.[7]

  • Aqueous Phase: An acidic buffer (e.g., phosphate or acetate buffer) is used to suppress the ionization of the carboxylic acid group. This ensures that the analyte is in its neutral form, leading to better retention and peak shape on a reversed-phase column.

  • Organic Modifier: Acetonitrile or methanol is used as the organic component of the mobile phase to control the elution strength. A gradient elution, where the concentration of the organic modifier is gradually increased, is often employed to ensure the timely elution of all components with good resolution.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is ideal for this compound, as the pyrazine ring and other chromophores will absorb UV light. The selection of the detection wavelength should be at the absorbance maximum of the main compound to achieve the highest sensitivity.

A Self-Validating HPLC Protocol

A well-developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability.[4][8][9] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[8][9]

Detailed Experimental Protocol for HPLC Purity Assessment:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Synthesized Compound Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 Column Separation Autosampler->Column Detector DAD/UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the method of choice, other analytical techniques can provide complementary information or be used for preliminary screening.[5][10]

Technique Principle Strengths Limitations Typical Application
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, quantitative, and automated.[6]Higher cost, more complex instrumentation.Gold standard for purity determination and impurity profiling.
Thin-Layer Chromatography (TLC) Similar to HPLC but on a flat plate.Simple, rapid, and inexpensive.[11]Lower resolution, semi-quantitative, and less sensitive than HPLC.[11]Reaction monitoring and preliminary purity checks.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent for volatile impurities, provides structural information.Requires derivatization for non-volatile compounds like carboxylic acids.[7]Analysis of residual solvents and volatile by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, can be used for quantitative analysis (qNMR).[10]Lower sensitivity than HPLC, more complex data interpretation.Structural confirmation and identification of major impurities.
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple and rapid.[10]Insensitive to small amounts of impurities, not suitable for all compounds.[10][12]Preliminary indication of purity.

Method_Comparison HPLC HPLC (High) qNMR qNMR (High) GCMS GC-MS (Moderate) TLC TLC (Low) NMR NMR (Excellent) MS GC-MS / LC-MS (Excellent) HPLC_UV HPLC (UV) (Limited) TLC_Qual TLC (Limited) TLC_Speed TLC (Fastest) MP Melting Point (Fast) HPLC_Speed HPLC (Moderate) NMR_Speed NMR (Slowest)

Conclusion

For the definitive purity assessment of synthesized 3-Amino-5,6-dibromopyrazine-2-carboxylic acid, a validated reversed-phase HPLC method is the most appropriate and reliable choice. It offers the necessary sensitivity and resolution to separate and quantify the main compound from potential process-related impurities and degradation products. While techniques like TLC and melting point analysis are useful for quick, preliminary checks, and NMR and GC-MS provide valuable structural information, HPLC remains the cornerstone for generating the high-quality, quantitative purity data required for drug development and regulatory submissions.

References

  • International Conference on Harmonization, "Q2(R1): Validation of Analytical Procedures: Text and Methodology," (2005). [Link]

  • Pharmaguideline, "Steps for HPLC Method Validation," (2024). [Link]

  • TutorChase, "What methods are used to test the purity of organic compounds?," (n.d.). [Link]

  • ResearchGate, "ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES," (2021). [Link]

  • HELIX Chromatography, "HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column," (n.d.). [Link]

  • Zenodo, "METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW," (2024). [Link]

  • LCGC International, "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies," (2020). [Link]

  • ResearchGate, "How to determine the purity of newly synthesized organic compound?," (2018). [Link]

  • Preprints.org, "Modern Analytical Technique for Characterization Organic Compounds," (n.d.). [Link]

  • ScienceDirect, "Chromatographic separations of aromatic carboxylic acids," (n.d.). [Link]

  • Moravek, Inc., "Top 5 Methods of Assessing Chemical Purity," (n.d.). [Link]

  • Chemistry LibreTexts, "9: Separation, Purification, and Identification of Organic Compounds," (2021). [Link]

  • SIELC Technologies, "Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC," (n.d.). [Link]

  • National Institutes of Health, "Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors," (2024). [Link]

  • PubMed Central, "Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography," (n.d.). [Link]

  • Moroccan Journal of Chemistry, "Chemical Transformation of Pyrazine Derivatives," (2022). [Link]

  • ACS GCI Pharmaceutical Roundtable, "Bromination," (2026). [Link]

  • PubMed, "Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents," (n.d.). [Link]

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Comparative

A Researcher's Guide to the In Vitro Cytotoxicity of 3-Aminopyrazine Derivatives: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, pyrazine derivatives have emerged as a signi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, pyrazine derivatives have emerged as a significant class with diverse pharmacological activities, including potent anticancer properties.[1] This guide provides an in-depth, objective comparison of the in vitro cytotoxic performance of 3-aminopyrazine derivatives, supported by experimental data from recent studies. We will delve into their structure-activity relationships (SAR), potential mechanisms of action, and detailed experimental protocols to empower your research.

The Therapeutic Promise of the 3-Aminopyrazine Scaffold

The 3-aminopyrazine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] Its structural versatility allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This guide will focus on N-substituted 3-aminopyrazine-2-carboxamides and related analogs, exploring how modifications to this core structure influence their cytotoxic effects against various cancer cell lines.

Comparative Cytotoxicity: A Data-Driven Analysis

The cornerstone of evaluating any potential anticancer agent is its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for this assessment.[1]

Cytotoxicity of N-Phenyl-3-aminopyrazine-2-carboxamide Derivatives against HepG2 Human Liver Cancer Cells

A study focusing on N-substituted 3-aminopyrazine-2-carboxamides provided valuable insights into their activity against the HepG2 human liver cancer cell line. The cytotoxic effects were evaluated using the MTT assay.[2]

Compound IDR' (Substitution on Phenyl Ring)IC50 (µM)[2]
16 4-Cl> 250
17 2,4-diOCH₃> 50
20 4-CF₃41.4

These results suggest that the nature of the substituent on the phenyl ring significantly impacts cytotoxicity. The derivative with a 4-trifluoromethyl group (Compound 20) exhibited moderate activity, while the 4-chloro (Compound 16) and 2,4-dimethoxy (Compound 17) analogs were largely inactive.[2] This highlights the importance of electron-withdrawing groups at the para position of the phenyl ring for enhancing cytotoxic potential in this series.

Broadening the Spectrum: 3-Amino-pyrazine-2-carboxamide Derivatives as FGFR Inhibitors

Another series of novel 3-amino-pyrazine-2-carboxamide derivatives were developed and identified as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[3] Their antiproliferative efficacy was evaluated against a panel of cancer cell lines with known FGFR aberrations, revealing a broader spectrum of activity.[3]

Compound IDCancer Cell LineFGFR AberrationIC50 (µM)[3]
18i NCI-H520FGFR1-amplification26.69
SNU-16FGFR2-amplification1.88
KMS-11FGFR3 fusion3.02
SW-780FGFR3-fusion2.34
MDA-MB-453FGFR4Y367C-mutation12.58

Compound 18i demonstrated potent antitumor activity in multiple cancer cell lines, with particularly high efficacy against those with FGFR2 and FGFR3 alterations.[3] This underscores the potential of targeting specific molecular pathways, such as FGFR signaling, to achieve potent and selective anticancer effects.

Unraveling the Mechanism of Action: Beyond Cell Death

Understanding how a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. For 3-aminopyrazine derivatives, two key mechanisms have been implicated: inhibition of protein kinases and induction of apoptosis.

Targeting FGFR Signaling

The fibroblast growth factor (FGF)/FGFR signaling pathway plays a critical role in cell proliferation, survival, migration, and angiogenesis.[4] Aberrant FGFR signaling is a known driver in various cancers.[4] The potent activity of compounds like 18i suggests that their cytotoxic effects are, at least in part, mediated through the inhibition of FGFR kinases.[3] By blocking the activation of FGFR and its downstream signaling cascades, these compounds can effectively halt tumor cell growth and proliferation.[3]

FGFR Signaling Pathway

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR binds P1 P FGFR->P1 FRS2 FRS2 P1->FRS2 activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 3-Aminopyrazine Derivative Inhibitor->FGFR inhibits Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Derivative 3-Aminopyrazine Derivative Bax Bax (Pro-apoptotic) Derivative->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 downregulates Mito Mitochondrion Bax->Mito promotes Bcl2->Bax inhibits CytoC Cytochrome c (released) Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway by 3-aminopyrazine derivatives.

Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity data, standardized and well-documented protocols are essential. Here, we provide detailed methodologies for two commonly used in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability. [1] Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. [5]The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. [5] Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-aminopyrazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known cytotoxic drug). Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

MTT Assay Workflow

MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with 3-aminopyrazine derivatives Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate % viability and IC50 Read->Analyze End End Analyze->End

Caption: A streamlined workflow of the MTT assay for cytotoxicity evaluation.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of dead cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: To calculate the percentage of cytotoxicity, you will need to include controls for spontaneous LDH release (from untreated cells) and maximum LDH release (from cells treated with a lysis buffer). The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Conclusion and Future Directions

The in vitro cytotoxicity evaluation of 3-aminopyrazine derivatives reveals them to be a promising class of compounds for the development of novel anticancer agents. The available data demonstrates that their efficacy is highly dependent on their substitution patterns, with specific modifications leading to potent activity against various cancer cell lines. The mechanisms of action appear to involve the inhibition of key signaling pathways, such as the FGFR pathway, and the induction of apoptosis.

Future research should focus on synthesizing and screening a broader range of 3-aminopyrazine derivatives against a more extensive panel of cancer cell lines to establish more comprehensive structure-activity relationships. Furthermore, detailed mechanistic studies are warranted to fully elucidate the signaling pathways and molecular targets involved in their cytotoxic effects. This will pave the way for the rational design of more potent and selective 3-aminopyrazine-based anticancer drugs.

References

  • Bouz, G., Semelková, L., Janďourek, O., Konečná, K., Paterová, P., Navrátilová, L., ... & Zitko, J. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212. Available from: [Link]

  • Bouz, G., Semelková, L., Janďourek, O., Konečná, K., Paterová, P., Navrátilová, L., ... & Zitko, J. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PubMed, 30934924. Available from: [Link]

  • Rostampour, S., Eslami, F., Babaei, E., Mostafavi, H., & Mahdavi, M. (2024). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry, 24(3), 203-212. Available from: [Link]

  • Rostampour, S., Eslami, F., Babaei, E., Mostafavi, H., & Mahdavi, M. (2024). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. PubMed, 38058448. Available from: [Link]

  • Hartsough, S. J., & Stearns, V. (2014). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. OncoTargets and therapy, 7, 1339. Available from: [Link]

  • Wang, Y., Li, Y., Wang, S., Zhang, Y., Li, J., Zhang, Y., ... & Zhang, J. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Coupling Agents for Pyrazine Carboxamide Synthesis

Introduction: The Enduring Importance of the Pyrazine Carboxamide Scaffold The pyrazine carboxamide moiety is a cornerstone in medicinal chemistry and drug development. From the crucial antitubercular agent Pyrazinamide...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyrazine Carboxamide Scaffold

The pyrazine carboxamide moiety is a cornerstone in medicinal chemistry and drug development. From the crucial antitubercular agent Pyrazinamide to novel anticancer and anti-inflammatory candidates, this heterocyclic scaffold consistently appears in biologically active molecules.[1][2] The formation of the central amide bond, connecting a pyrazine carboxylic acid to an amine, is the linchpin of the synthesis. While thermodynamically favorable, this reaction is kinetically slow and fraught with challenges, primarily the competing acid-base reaction between the carboxylic acid and the amine nucleophile, which forms an unreactive ammonium carboxylate salt.[3]

To overcome this kinetic barrier, chemists employ coupling reagents. These reagents activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for attack by the amine.[4] The choice of coupling agent is one of the most critical decisions in the synthetic workflow, directly impacting reaction efficiency, yield, product purity, reaction time, and the cost of the final process.[5]

This guide provides an in-depth, objective comparison of the most common classes of coupling agents for pyrazine carboxamide synthesis. We will delve into their mechanisms of action, weigh their relative strengths and weaknesses with supporting data, and provide actionable, field-proven experimental protocols to guide your synthetic strategy.

The Pillars of Amide Bond Coupling: A Mechanistic Overview

The fundamental principle behind all coupling reagents is the in situ generation of a highly reactive acylating species from the carboxylic acid.[6] This activated intermediate is then susceptible to nucleophilic attack by the amine. The major classes of coupling reagents—carbodiimides, phosphonium salts, and uronium/aminium salts—achieve this activation through different pathways, each with unique implications for the reaction's success.

Carbodiimide-Based Reagents

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , are among the oldest and most cost-effective coupling agents.[7] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][8]

However, this intermediate is unstable and can undergo side reactions. It can rearrange to a stable N-acylurea, terminating the reaction, or react with a second molecule of carboxylic acid to form a symmetric anhydride.[8] To mitigate these issues and suppress racemization, carbodiimide reactions are almost always performed with nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) . These additives intercept the O-acylisourea to form a more stable and selective active ester, which then cleanly reacts with the amine.[9][10]

Mechanism: Carbodiimide Coupling with HOBt Additive

G RCOOH Pyrazine-COOH O_acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_acylisourea DCC DCC (R'-N=C=N-R') DCC->O_acylisourea DCU DCU (Byproduct) Active_Ester HOBt Active Ester O_acylisourea->Active_Ester Side_Reaction N-Acylurea (Side Product) O_acylisourea->Side_Reaction Rearrangement HOBt HOBt (Additive) HOBt->Active_Ester Active_Ester->HOBt Regenerated Amide Pyrazine-CONH-R'' (Product) Active_Ester->Amide Amine R''-NH2 Amine->Amide

Caption: Mechanism of DCC coupling with an HOBt additive.

Phosphonium Salt Reagents

Phosphonium salts, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) , operate similarly to carbodiimides with additives, but the activating group (e.g., HOBt) is already incorporated into the reagent structure.[11][12] In the presence of a non-nucleophilic base (like DIPEA or triethylamine), the carboxylic acid is deprotonated, and the resulting carboxylate attacks the phosphonium center to generate the HOBt active ester directly.[11]

A key advantage of phosphonium salts is that they do not readily react with the amine nucleophile, preventing the formation of guanidinium byproducts that can occur with uronium salts.[12] This makes them particularly robust for challenging couplings where slow reaction kinetics might otherwise allow for side reactions with the coupling agent itself.

Mechanism: Phosphonium Salt (PyBOP) Coupling

G RCOOH Pyrazine-COOH Carboxylate Pyrazine-COO⁻ RCOOH->Carboxylate Base Base (e.g., DIPEA) Base->Carboxylate Deprotonation Active_Ester HOBt Active Ester Carboxylate->Active_Ester PyBOP PyBOP PyBOP->Active_Ester Amide Pyrazine-CONH-R'' (Product) Active_Ester->Amide Byproduct Tris(pyrrolidino) phosphine oxide Active_Ester->Byproduct Byproduct Formation Amine R''-NH2 Amine->Amide

Caption: General mechanism of phosphonium salt-mediated amide bond formation.

Uronium/Aminium Salt Reagents

Uronium/Aminium salts are among the most efficient and fastest-acting coupling reagents. Key examples include HBTU , HATU , and HCTU . Structurally, they appear to be uronium salts but exist in the solid state and in solution as more reactive aminium (or guanidinium) isomers.[13][14] Like phosphonium salts, they incorporate an HOBt or HOAt moiety. HATU , which is based on the more nucleophilic and reactivity-enhancing 7-aza-1-hydroxybenzotriazole (HOAt), is often considered the gold standard for difficult couplings due to its high efficiency.[15]

The mechanism is analogous to phosphonium salts: base-mediated deprotonation of the carboxylic acid followed by formation of the active ester.[16] While highly effective, a potential side reaction is the reaction of the aminium salt directly with the amine nucleophile, leading to a guanidinium byproduct and termination of the peptide chain.[16] This is typically avoided by ensuring rapid pre-activation of the carboxylic acid before the amine is introduced or by using a slight excess of the acid.

Mechanism: Uronium/Aminium Salt (HATU) Coupling

G RCOOH Pyrazine-COOH Carboxylate Pyrazine-COO⁻ RCOOH->Carboxylate Base Base (e.g., DIPEA) Base->Carboxylate Deprotonation Active_Ester HOAt Active Ester Carboxylate->Active_Ester HATU HATU HATU->Active_Ester Amide Pyrazine-CONH-R'' (Product) Active_Ester->Amide Byproduct Tetramethylurea Active_Ester->Byproduct Byproduct Formation Amine R''-NH2 Amine->Amide

Caption: General mechanism of uronium/aminium salt-mediated amide bond formation.

Performance Comparison of Common Coupling Reagents

The efficacy of a coupling reagent is judged by yield, purity of the crude product, reaction kinetics, and suppression of side reactions. The following table summarizes the performance of several common coupling agents based on data from comparative studies, primarily in the context of peptide synthesis, which serves as a robust model for pyrazine carboxamide formation.[5][17]

Coupling ReagentClassRelative ReactivityKey AdvantagesKey DisadvantagesEase of Workup
DCC CarbodiimideModerateVery low cost.Forms insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove completely; not suitable for solid-phase synthesis.[8][14]Moderate
EDC CarbodiimideModerateWater-soluble, allowing for easy byproduct removal via aqueous workup.[7][18]Less reactive than onium salts; unstable in aqueous solution without amine present.[7]Easy
PyBOP PhosphoniumHighLow risk of amine side reactions; byproduct is generally soluble.[11][12]Expensive; potential explosive hazard.[11]Moderate
HBTU Uronium/AminiumHighHighly efficient, fast reactions; well-established.[14]Can cause guanidinylation of the amine; contains potentially explosive HOBt moiety.[15]Moderate
HATU Uronium/AminiumVery HighGold standard for difficult couplings; very fast and efficient; based on more reactive HOAt.[13][15]High cost; can also cause guanidinylation.Moderate
COMU UroniumVery HighReactivity comparable to HATU; byproducts are highly water-soluble, simplifying workup; considered a "greener" alternative.[13][19]Higher cost than carbodiimides.Easy

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a model compound, N-benzylpyrazine-2-carboxamide, using three different classes of coupling agents.

Workflow: Comparative Evaluation of Coupling Agents

G Start Start: Define Substrates (Pyrazine-2-carboxylic acid, Benzylamine) Setup Prepare Stock Solutions - Acid in DMF - Amine in DMF - Base in DMF Start->Setup ProtocolA Protocol A: EDC/HOBt Coupling Setup->ProtocolA ProtocolB Protocol B: PyBOP Coupling Setup->ProtocolB ProtocolC Protocol C: HATU Coupling Setup->ProtocolC Reaction Run Reactions in Parallel (e.g., 4h at RT) ProtocolA->Reaction ProtocolB->Reaction ProtocolC->Reaction Quench Quench & Workup (Aqueous extraction) Reaction->Quench Analysis Analysis - TLC - LC-MS (Yield, Purity) - NMR Quench->Analysis Compare Compare Results - Yield - Purity - Byproducts Analysis->Compare End Select Optimal Reagent Compare->End

Caption: A generalized workflow for the comparative study of coupling reagents.

Protocol 1: Synthesis using EDC and HOBt

This protocol leverages a water-soluble carbodiimide, simplifying the removal of byproducts. The addition of HOBt is critical for maintaining high yield and minimizing side reactions.

Materials:

  • Pyrazine-2-carboxylic acid (1.0 eq)

  • Benzylamine (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add pyrazine-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF (approx. 0.2 M).

  • Stir the mixture at room temperature until all solids dissolve.

  • Add benzylamine (1.0 eq) to the solution and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-benzylpyrazine-2-carboxamide.

Protocol 2: Synthesis using HATU

This protocol uses a highly reactive uronium salt, ideal for rapid and efficient coupling, particularly if either the acid or amine is sterically hindered or electronically deactivated.

Materials:

  • Pyrazine-2-carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • In a dry flask under an inert atmosphere, dissolve pyrazine-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) and stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid. The solution may change color.

  • Add benzylamine (1.1 eq) to the activated mixture.

  • Stir at room temperature for 1-3 hours. The reaction is typically much faster than with carbodiimides; monitor closely by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOAt), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via column chromatography.

Conclusion and Recommendations

The selection of a coupling agent for pyrazine carboxamide synthesis is a multi-factorial decision balancing reactivity, cost, and process efficiency.

  • For routine, cost-sensitive applications with unhindered substrates, EDC/HOBt offers a reliable and economical solution with a straightforward aqueous workup.[7][18]

  • For challenging substrates, including sterically hindered amines or electron-deficient pyrazine carboxylic acids, the superior reactivity of uronium/aminium salts is often necessary. HATU remains the benchmark for achieving high yields in difficult cases where speed and efficiency are paramount.[13][15]

  • As a modern alternative, COMU provides HATU-like reactivity but with the significant advantage of highly water-soluble byproducts, greatly simplifying purification and aligning with green chemistry principles.[13][19]

  • PyBOP serves as an excellent choice when the risk of amine side reactions (guanidinylation) is a concern, such as in fragment couplings or with particularly valuable amine components.[12]

Ultimately, the optimal choice is substrate-dependent.[20] It is highly recommended to screen a small set of representative reagents (e.g., EDC/Oxyma, PyBOP, and COMU) to identify the most effective conditions for your specific pyrazine carboxamide target.

References

  • Current time inform
  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
  • Immobilized coupling reagents: synthesis of amides/peptides. PubMed.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • A Comparative Guide to Coupling Reagents for Amide Bond Form
  • A Comparative Guide to the Synthesis and Analysis of Pyrazine-2-carboxamide Deriv
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  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry (RSC Publishing).
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  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-Amino-5,6-dibromopyrazine-2-carboxylic acid: A Framework for Laboratory Safety

This guide provides essential safety and handling protocols for 3-Amino-5,6-dibromopyrazine-2-carboxylic acid, a compound utilized by researchers and drug development professionals. Given the limited specific toxicologic...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 3-Amino-5,6-dibromopyrazine-2-carboxylic acid, a compound utilized by researchers and drug development professionals. Given the limited specific toxicological data for this exact molecule, this document synthesizes information from closely related analogs and the constituent chemical classes—halogenated aromatics, primary aromatic amines, and carboxylic acids—to establish a robust safety framework. The causality behind each procedural step is explained to empower laboratory personnel with the knowledge to handle this and similar compounds with the utmost care.

Hazard Assessment: Understanding the Risk Profile

3-Amino-5,6-dibromopyrazine-2-carboxylic acid is a solid organic compound. While comprehensive toxicological data is not available for this specific molecule, a Safety Data Sheet (SDS) for the closely related compound, 3-Amino-6-bromopyrazine-2-carboxylic acid, provides critical hazard information.[1][2] The presence of two bromine atoms, an amine group, and a carboxylic acid group suggests a profile that includes irritation, potential toxicity, and specific disposal requirements.

Aromatic amines as a class are noted for their potential to cause harm to human health and the environment, with some exhibiting carcinogenicity and mutagenicity.[3] Furthermore, halogenated organic compounds require specific handling and disposal protocols to minimize environmental impact.[4][5][6]

The following table summarizes the anticipated hazards based on the analysis of a structural analog.

Hazard ClassificationDescriptionPrecautionary Action
Acute Oral Toxicity Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]Wear protective gloves and clothing. Wash skin with plenty of soap and water if contact occurs.[1]
Serious Eye Damage/Irritation Causes serious eye irritation and potentially serious eye damage.[1][2]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1]
Respiratory Irritation May cause respiratory irritation.[1][7]Avoid breathing dust. Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[1]
Environmental Hazard Halogenated organic compounds can be harmful to the environment and require dedicated disposal streams.[6]Do not release into the environment. Dispose of contents/container to an approved waste disposal plant.[1][8]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is worn, engineering and administrative controls must be in place. These are non-discretionary safety measures.

  • Chemical Fume Hood: All weighing, handling, and mixing of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid must be conducted within a certified chemical fume hood.[6] This is the primary method to prevent inhalation of the powdered solid and to contain any potential spills.

  • Designated Area: All work with this compound should be performed in a designated area of the laboratory to prevent cross-contamination.

  • Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the relevant Safety Data Sheets before commencing work.

Personal Protective Equipment (PPE): A Mandated Barrier

A complete PPE ensemble is required to prevent dermal, ocular, and respiratory exposure. The selection of specific PPE is based on the compound's acidic nature and its classification as a halogenated aromatic amine.

Eye and Face Protection

Due to the risk of serious eye damage, robust protection is critical.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Tight-sealing chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[9]

  • Face Shield: A full-face shield must be worn over the safety goggles.[10] This provides a secondary layer of protection against splashes, particularly when handling solutions or transferring the solid material.

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat (e.g., Nomex) buttoned completely is required.[9] This protects against splashes and prevents contamination of personal clothing.

  • Gloves: The choice of glove material is critical for handling acidic and organic compounds. Double-gloving is recommended.

    • Inner Glove: A standard nitrile glove provides a base layer of protection.

    • Outer Glove: A heavier-duty glove such as butyl rubber or heavy nitrile should be worn over the inner glove.[10] Nitrile gloves offer good resistance to a variety of acids and are suitable for this application.[10] Gloves must be inspected for any signs of degradation or perforation before each use and changed immediately upon contamination.[11]

Glove TypeProtection LevelRecommended Use
Disposable Nitrile Good for incidental contact and as an inner glove.Standard laboratory operations, provides dexterity.[9]
Butyl Rubber Excellent resistance to strong acids and a wide range of chemicals.[10]Recommended as an outer glove for transferring solids or working with solutions.
Heavy Nitrile Good resistance to acids and provides more robust physical protection than disposable nitrile.A suitable alternative to butyl rubber as an outer glove.
  • Full Coverage: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[9]

Respiratory Protection

When engineering controls are properly used, respiratory protection may not be required. However, it is essential in specific scenarios.

  • N95 Respirator: If there is a risk of generating dust outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved N95 particulate respirator is the minimum requirement.[10]

  • Air-Purifying Respirator (APR): For extended work or in situations where fume hood performance is questionable, a half-mask or full-face APR with organic vapor/acid gas cartridges should be used.[10] The use of respirators requires prior medical clearance and fit-testing.[9]

Operational Plan: Step-by-Step Handling Protocol

This workflow is designed to minimize exposure at every step of the process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase P1 Verify Fume Hood Certification P2 Don Full PPE Ensemble (Double Gloves, Goggles, Face Shield, Lab Coat) P1->P2 P3 Designate & Prepare Work Area P2->P3 P4 Assemble All Equipment (Spatulas, Weigh Boats, Glassware) P3->P4 H1 Carefully Weigh Solid Compound P4->H1 Begin Handling H2 Transfer to Reaction Vessel H1->H2 H3 Add Solvents Slowly to Minimize Splashing H2->H3 H4 Securely Cap & Label Reaction Vessel H3->H4 C1 Decontaminate Spatulas & Work Surfaces H4->C1 Conclude Experiment C2 Segregate Waste (Halogenated vs. Non-Halogenated) C1->C2 C3 Remove Outer Gloves Before Exiting Hood C2->C3 C4 Remove Remaining PPE in Designated Area C3->C4 C5 Wash Hands Thoroughly C4->C5

Caption: Workflow for handling 3-Amino-5,6-dibromopyrazine-2-carboxylic acid.

Disposal Plan: Managing Halogenated Waste

As a brominated organic compound, 3-Amino-5,6-dibromopyrazine-2-carboxylic acid and any materials contaminated with it must be disposed of as halogenated organic waste .[5] Mixing this waste with non-halogenated organic solvents is prohibited, as it significantly increases disposal costs and complexity.[6][12]

Disposal Procedure:
  • Segregation: Maintain separate, clearly labeled waste containers for halogenated and non-halogenated waste streams.[4][8]

  • Container: Use a designated, sealed, and properly vented container labeled "Halogenated Organic Waste".[4][8] The container must be compatible with the chemical.

  • Labeling: As waste is added, update the hazardous waste tag with the chemical name ("3-Amino-5,6-dibromopyrazine-2-carboxylic acid") and the estimated quantity. Do not use abbreviations.[8]

  • Contaminated Materials: All contaminated items, including gloves, weigh boats, and paper towels, must be placed in a sealed bag, tagged as hazardous waste, and disposed of in the solid halogenated waste stream.[6]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials like strong acids, bases, and oxidizing agents.[1][6]

G Start Waste Generated IsHalogenated Does it contain F, Cl, Br, or I? Start->IsHalogenated Halogenated Dispose in 'Halogenated Waste' Container IsHalogenated->Halogenated Yes NonHalogenated Dispose in 'Non-Halogenated' Container IsHalogenated->NonHalogenated No

Caption: Decision diagram for organic waste segregation.

By adhering to this comprehensive safety framework, researchers can mitigate the risks associated with handling 3-Amino-5,6-dibromopyrazine-2-carboxylic acid, ensuring both personal safety and environmental responsibility.

References

  • Cleanroom Waste Disposal Protocol. (2012, June 21). Auckland Microfab.
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  • SAFETY DATA SHEET: 3-Amino-6-bromopyrazine-2-carboxylic acid, 97%. (2015, May 26). Fisher Scientific.
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  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Figshare.
  • 3-Amino-6-bromopyrazine-2-carboxylic acid AldrichCPR. Sigma-Aldrich.
  • Aromatic Amine Cleaning Developing Solution Safety Data Sheet. (2024, January 9). SKC Inc.

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